molecular formula C6H5BrClN B1379017 3-Bromo-4-chloro-5-methylpyridine CAS No. 1261786-46-2

3-Bromo-4-chloro-5-methylpyridine

Cat. No.: B1379017
CAS No.: 1261786-46-2
M. Wt: 206.47 g/mol
InChI Key: LBZUNPHQQIYQGV-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZUNPHQQIYQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-5-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. While specific data for this particular isomeric configuration is limited in publicly accessible literature, this document synthesizes available information, draws logical scientific inferences from structurally related compounds, and presents a detailed perspective on its properties, synthesis, and potential applications. This guide emphasizes the critical importance of precise isomeric identification and discusses the nuanced reactivity that distinguishes it from other bromochloromethylpyridines.

Introduction and Isomeric Distinction

This compound is a polysubstituted aromatic heterocycle. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals, and its functionalization with halogens and alkyl groups provides a versatile platform for developing novel molecular entities. The precise arrangement of these substituents—a bromine atom at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position—defines its unique chemical personality and reactivity profile.

A critical challenge in working with this compound is the potential for confusion with its isomers, such as 3-Bromo-5-chloro-4-methylpyridine and 3-Bromo-2-chloro-5-methylpyridine. Each isomer possesses a distinct electronic and steric environment, leading to different reactivity and potential biological activity. Therefore, unambiguous identification through its Chemical Abstracts Service (CAS) number is paramount.

Table 1: Core Compound Identifiers
IdentifierValue
Compound Name This compound
CAS Number 1261786-46-2[1][2][3][4]
Molecular Formula C₆H₅BrClN[1][2][4]
Molecular Weight 206.47 g/mol [1][2]

Physicochemical and Spectroscopic Properties (Predicted)

Direct experimental data for this compound is not widely published. However, we can predict its properties based on its structure and data from similar compounds. It is expected to be a solid at room temperature, with limited solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Boiling Point ~230-250 °C
Melting Point ~40-60 °C
LogP ~2.5-3.0
pKa (of pyridinium ion) ~1.5-2.5

The electron-withdrawing nature of the chlorine and bromine atoms, as well as the pyridine nitrogen, significantly lowers the basicity of the molecule compared to pyridine itself.

Synthesis Strategies: A Proposed Approach

Proposed Synthetic Workflow

G A 3-Amino-5-methylpyridine B Diazotization (NaNO₂, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C Step 2 D 3-Bromo-5-methylpyridine C->D Intermediate E Chlorination (e.g., Cl₂, Lewis Acid) D->E Step 3 F This compound (Target Molecule) E->F Crude Product G Purification (Chromatography) F->G Step 4

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)
  • Diazotization and Bromination (Sandmeyer Reaction):

    • Dissolve 3-amino-5-methylpyridine in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Add the cold diazonium salt solution to the CuBr solution. The evolution of nitrogen gas should be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product, 3-Bromo-5-methylpyridine, with a suitable organic solvent.

  • Chlorination:

    • The brominated intermediate is then subjected to electrophilic chlorination. Due to the deactivating effect of the bromine and the pyridine nitrogen, this step requires forcing conditions.

    • Dissolve 3-Bromo-5-methylpyridine in a suitable solvent (e.g., sulfuric acid or a chlorinated solvent).

    • Add a chlorinating agent, such as chlorine gas or N-chlorosuccinimide (NCS), in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).

    • Heat the reaction mixture to drive the chlorination. The directing effects of the existing substituents will favor chlorination at the 4-position.

  • Work-up and Purification:

    • After completion, the reaction is carefully quenched with water and neutralized with a base (e.g., NaOH).

    • The crude product is extracted into an organic solvent.

    • Purification is achieved via column chromatography on silica gel to isolate the desired this compound isomer.

Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its identity as a versatile chemical building block. The two distinct halogen substituents allow for selective functionalization through various cross-coupling reactions.

Differential Reactivity in Cross-Coupling Reactions

The Carbon-Bromine (C-Br) bond is generally more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This reactivity difference enables selective substitution at the 3-position while leaving the 4-position's chlorine atom intact for subsequent transformations.

G cluster_0 Selective Suzuki-Miyaura Coupling A 3-Bromo-4-chloro- 5-methylpyridine C Pd Catalyst, Base A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 3-Aryl-4-chloro- 5-methylpyridine C->D Selective C-Br activation

Caption: Selective functionalization via Suzuki-Miyaura cross-coupling.

This selective functionalization is a powerful tool for building molecular complexity, allowing for the systematic exploration of the chemical space around the pyridine core. The resulting biaryl structures are common motifs in many kinase inhibitors and other targeted therapies.

Potential as a Pharmacophore

The substituted pyridine ring itself can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The methyl group provides a lipophilic contact point, while the halogens can modulate the electronic properties and metabolic stability of a potential drug candidate.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the compound presents several hazards.[4]

Table 3: GHS Hazard Information
Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Avoid inhalation of dust and contact with skin and eyes.[4]

  • In case of contact, rinse thoroughly with water.[4]

Conclusion

This compound (CAS: 1261786-46-2) is a valuable, albeit under-documented, building block for chemical synthesis. Its key strengths lie in the differential reactivity of its two halogen atoms, which allows for selective, stepwise functionalization. While the lack of extensive literature necessitates a predictive approach to its properties and synthesis, the principles of pyridine chemistry provide a solid foundation for its effective use. For researchers in drug discovery, this compound offers a strategic entry point for the creation of novel, complex molecules with therapeutic potential. Careful attention to isomeric purity and adherence to safety protocols are essential for its successful application in the laboratory.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. ResearchGate.
  • Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents.
  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
  • This compound. Ivy Fine Chemicals.
  • 3-Bromo-5-chloro-4-methylpyridine. PubChem.
  • 3-Bromo-2-chloro-5-methylpyridine. PubChem.
  • Synthesis of poly substituted pyridines in aqueous media a. ResearchGate.
  • This compound. PubChemLite.
  • Safety Data Sheet. Aaron Chemicals.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.
  • 4-Bromo-2-chloro-5-methyl-pyridine. PubChem.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-chloro-5-methylpyridine is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. The precise arrangement of its bromo, chloro, and methyl functional groups offers unique reactivity and potential for creating targeted bioactive compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 1261786-46-2). Recognizing the limited availability of published experimental data for this specific isomer, this document emphasizes the standard methodologies for property determination, predicted spectroscopic signatures, and contextual data from related isomers to offer a robust framework for researchers.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its molecular identity. The structural attributes of this compound define its fundamental chemical nature and reactivity.

Structural and Identification Data
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1261786-46-2[1]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Canonical SMILES CC1=CN=CC(=C1Cl)Br[2]
InChI InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3[2]
InChIKey LBZUNPHQQIYQGV-UHFFFAOYSA-N[2]
Chemical Structure

The arrangement of substituents on the pyridine ring is critical to the molecule's electronic properties, dipole moment, and steric profile, all of which influence its physical properties and reactivity.

Caption: 2D Structure of this compound.

Physicochemical Properties and Determination Protocols

While specific experimental values for this compound are not widely published, this section outlines the standard methodologies for their determination. Understanding these protocols is essential for any researcher aiming to characterize this compound in a laboratory setting. For comparative context, data for the related isomer, 3-Bromo-5-chloro-4-methylpyridine (CAS 1260010-08-9), are provided where available.

Melting Point
  • Causality and Significance: The melting point is a critical indicator of purity and is dictated by the strength of the crystal lattice. This is influenced by intermolecular forces such as dipole-dipole interactions (from C-Cl and C-Br bonds) and van der Waals forces. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to higher melting points.

  • Experimental Protocol: Capillary Method

    • Sample Preparation: A small amount of the dry, crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

    • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or similar digital device).

    • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

    • Observation: The temperature range is recorded from the point at which the first liquid droplet appears to the point where the entire sample becomes a clear liquid. A sharp melting range (e.g., < 2 °C) is indicative of high purity.

  • Comparative Isomer Data:

    • 3-Bromo-5-chloro-4-methylpyridine has a reported melting point of 65-69 °C [3].

    • 5-Bromo-2-chloro-4-methylpyridine has a reported melting point of 25-30 °C [4].

Boiling Point
  • Causality and Significance: The boiling point reflects the energy required to overcome intermolecular attractive forces in the liquid state. It is strongly correlated with molecular weight and the strength of dipole moments. For high-molecular-weight solids, direct boiling point measurement at atmospheric pressure can lead to decomposition.

  • Experimental Protocol: Vacuum Distillation

    • The compound is heated under reduced pressure.

    • Lowering the pressure decreases the boiling point, allowing distillation to occur at a temperature below the compound's decomposition point.

    • The boiling point is recorded along with the pressure at which it was measured.

Solubility
  • Causality and Prediction: The principle of "like dissolves like" governs solubility. As a halogenated aromatic compound, this compound is expected to be largely nonpolar.

    • Predicted Water Solubility: Low, due to the hydrophobic nature of the substituted pyridine ring.

    • Predicted Organic Solvent Solubility: High in common organic solvents such as chloroform, dichloromethane (DCM), ethyl acetate, and methanol.[5]

  • Experimental Protocol: Qualitative Assessment

    • Add approximately 10-20 mg of the compound to 1 mL of the test solvent in a vial.

    • Agitate the mixture at room temperature.

    • Visually observe whether the solid dissolves completely, partially, or not at all.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the structure of a synthesized compound. The following sections predict the key spectral features of this compound.

Caption: Standard workflow for NMR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region and one in the aliphatic region.

    • Aromatic Protons (2H): There are two protons on the pyridine ring at positions 2 and 6. They will appear as distinct signals (likely singlets or very narrow doublets if long-range coupling is resolved) in the δ 8.0-8.5 ppm range. The exact chemical shift will be influenced by the electronic effects of the adjacent nitrogen and halogen substituents.

    • Methyl Protons (3H): The methyl group at position 5 will appear as a sharp singlet in the δ 2.3-2.6 ppm range.

  • ¹³C NMR: The molecule is asymmetric, so six distinct carbon signals are expected.

    • Pyridine Ring Carbons (5C): These will appear in the δ 120-155 ppm range. The carbons directly bonded to the electronegative halogens (C3 and C4) and nitrogen will be shifted further downfield.

    • Methyl Carbon (1C): A single signal is expected in the aliphatic region, typically around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)BondType of Vibration
3100-3000C-H (aromatic)Stretch
2950-2850C-H (methyl)Stretch
1600-1450C=C and C=NRing Stretch
1100-1000C-ClStretch
700-550C-BrStretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The key feature will be a complex cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Isotopic Pattern: A characteristic pattern of peaks at M, M+2, and M+4 will be observed, which is a definitive signature for a molecule containing one bromine and one chlorine atom. The relative intensities of these peaks can be calculated to confirm the elemental composition. The monoisotopic mass is 204.92939 Da.[6]

Role in Synthetic Chemistry

Halogenated pyridines like this compound are valuable intermediates primarily because the halogen atoms serve as reactive handles for forming new carbon-carbon and carbon-heteroatom bonds.[3]

  • Cross-Coupling Reactions: The bromine atom, in particular, is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[3][7] These reactions are fundamental in modern drug discovery for constructing complex molecular scaffolds. The chloro-substituent can also participate in coupling reactions, often under more forcing conditions, allowing for potential site-selective functionalization.

  • Applications: This class of compound serves as a key starting material for the synthesis of kinase inhibitors, proton pump inhibitors, and other bioactive molecules used in pharmaceuticals and agrochemicals.[3][4][8]

SuzukiCoupling compound 3-Bromo-4-chloro- 5-methylpyridine catalyst Pd Catalyst + Base compound->catalyst boronic_acid Aryl Boronic Acid R-B(OH)₂ boronic_acid->catalyst product Coupled Product catalyst->product Forms C-C Bond

Caption: Role as an electrophile in a generic Suzuki coupling reaction.

Conclusion

This compound is a strategically important building block for chemical synthesis. While detailed experimental data on its physical properties remain scarce in public literature, its molecular structure allows for reliable predictions of its spectroscopic characteristics and solubility behavior. The protocols outlined in this guide provide a clear path for its empirical characterization in a research setting. Its utility in modern synthetic methodologies, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance for professionals in drug development and materials science, making the rigorous determination of its physical properties a valuable endeavor.

References

  • Smolecule. (n.d.). Buy 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem Compound Database.
  • Chemsrc. (n.d.). 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9.
  • AbacipharmTech. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. PubChem Compound Database.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka.
  • The Royal Society of Chemistry. (2011). Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications.
  • IndiaMART. (n.d.). AR,LR 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • PubChemLite. (n.d.). This compound (C6H5BrClN).
  • Cynor Laboratories. (n.d.). Fine Chemicals - 2-Cholor-5 -Bromo-4- Methyl Pyridine(778611-64-6) Trader.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • PubChemLite. (n.d.). 3-bromo-5-chloro-4-methylpyridine (C6H5BrClN).
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloro-5-methylphenol. PubChem Compound Database.
  • Pipzine Chemicals. (n.d.). 3-Chloro-5-methylpyridine Manufacturer China | CAS 18368-63-3.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • YouTube. (2021, May 13). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols].
  • Filo. (n.d.). Complete the following reactions: a) b) c) 3-bromo-...
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Sources

3-Bromo-4-chloro-5-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-4-chloro-5-methylpyridine

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its molecular characteristics, synthesis, applications, and safety protocols, providing expert insights into its utility in modern chemical research.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridine derivatives are foundational scaffolds in the synthesis of a vast array of high-value molecules, particularly within the pharmaceutical and agrochemical sectors. The specific placement of halogen atoms and alkyl groups on the pyridine ring offers a versatile platform for molecular engineering, enabling precise modifications to achieve desired therapeutic or biological effects. This compound is a key exemplar of such a building block. Its unique substitution pattern—featuring a bromine atom, a chlorine atom, and a methyl group—provides multiple reactive centers. This allows for selective and sequential chemical transformations, making it a highly sought-after intermediate in the construction of complex molecular architectures, including potent kinase inhibitors and novel crop protection agents.[1][2][3]

Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are critical for its effective use in synthesis. The molecular weight of this compound is a fundamental parameter for stoichiometric calculations in reaction planning.

Key Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 1261786-46-2[4]
Molecular Formula C₆H₅BrClN[4]
Molecular Weight 206.47 g/mol [4]
Canonical SMILES CC1=CN=CC(=C1Cl)Br[5]
InChI InChI=1S/C6H5BrClN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3[5]
InChIKey LBZUNPHQQIYQGV-UHFFFAOYSA-N[5]

Note: Data corresponds to the specified isomer this compound. Isomers such as 3-Bromo-5-chloro-4-methylpyridine (CAS: 1260010-08-9) have the same molecular weight but different structural and reactivity profiles.[6][7][8][9]

Physicochemical Data
PropertyValueSource
Monoisotopic Mass 204.9294 Da[5]
XLogP3 (Predicted) 2.5[5]
Physical State Solid (typical for similar compounds)N/A
Melting Point 65-69 °C (for isomer 3-Bromo-5-chloro-4-methylpyridine)[6]
Boiling Point (Predicted) 223.2±35.0°C at 760 mmHg (for isomer 3-Bromo-5-chloro-4-methylpyridine)[9]

Synthesis and Purification

The synthesis of polysubstituted pyridines like this compound requires a strategic approach to control regioselectivity. The process typically involves multi-step transformations starting from a simpler pyridine precursor.

Synthetic Strategy Overview

The construction of this molecule generally relies on the principles of electrophilic aromatic substitution. The challenge lies in directing the bromine and chlorine atoms to the desired positions (3 and 4, respectively) around the 5-methylpyridine core. A common strategy involves the halogenation of a pre-functionalized pyridine ring, where existing substituents guide the incoming electrophiles. For instance, synthesis might begin with a commercially available methylpyridine, followed by sequential halogenation steps under controlled conditions to achieve the target substitution pattern.[6]

G cluster_0 Synthesis Workflow start 5-Methylpyridine Precursor step1 Step 1: Chlorination (e.g., with NCS or Cl2) start->step1 Reagents & Conditions intermediate 4-Chloro-5-methylpyridine step1->intermediate step2 Step 2: Bromination (e.g., with NBS or Br2/Lewis Acid) intermediate->step2 Reagents & Conditions product This compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final Pure Product purification->final

Caption: A representative workflow for the synthesis of this compound.

Exemplary Synthesis Protocol

The following is a generalized, illustrative protocol based on common organic chemistry practices for halogenating pyridine rings.[6][10]

  • Chlorination of the Pyridine Ring: To a solution of the appropriate 5-methylpyridine precursor in a suitable solvent (e.g., dichloromethane or acetic acid), a chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas is added portion-wise at a controlled temperature. The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation: The reaction mixture is quenched, typically with an aqueous solution of sodium thiosulfate, and neutralized. The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the chlorinated intermediate.

  • Bromination of the Chlorinated Intermediate: The isolated 4-chloro-5-methylpyridine is dissolved in a solvent, often with a Lewis acid catalyst like AlCl₃ if using elemental bromine.[10] An electrophilic brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine, is added slowly. The reaction temperature is carefully controlled to ensure regioselectivity.

  • Final Purification: After completion, the reaction is worked up similarly to the chlorination step. The crude product is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective for obtaining a high-purity solid product. Alternatively, silica gel column chromatography can be employed.

Reactivity and Strategic Applications

The utility of this compound stems from the differential reactivity of its C-Br and C-Cl bonds, making it a versatile intermediate for constructing complex molecules.

Core Reactivity

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[2] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. This reactivity difference allows for selective functionalization, where the bromine at the 3-position can be reacted (e.g., in a Suzuki or Buchwald-Hartwig coupling) while leaving the chlorine at the 4-position intact for a subsequent transformation.

G cluster_0 Selective Functionalization Pathway reagent This compound Position 3 (C-Br) Position 4 (C-Cl) reaction1 Suzuki Coupling (Arylboronic Acid, Pd Catalyst) reagent:f0->reaction1 Higher Reactivity intermediate Aryl-substituted Pyridine Intermediate (Chlorine at C4 remains) reaction1->intermediate reaction2 Second Coupling or Nucleophilic Substitution (at C4 position) intermediate->reaction2 Further Transformation product Complex Bioactive Molecule reaction2->product

Caption: Selective cross-coupling strategy using this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for synthesizing molecules with significant biological activity.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases.[2][6] The substituted pyridine core can mimic the hinge-binding region of ATP in various kinases, while the functional groups allow for the introduction of side chains to enhance potency and selectivity.

  • Agrochemicals: In the agricultural sector, halogenated pyridines are integral to the development of modern pesticides and herbicides.[1][6] The specific substitution pattern of this compound can be leveraged to create active ingredients that are effective against specific pests or weeds while minimizing impact on crops.[6]

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is paramount for laboratory safety. This compound is classified with several hazards that necessitate stringent safety protocols.

GHS Hazard Classification

The following table summarizes the known hazards based on data for closely related isomers, as specific GHS data for CAS 1261786-46-2 is not widely published. This information should be treated as a strong guideline.

Hazard CodeStatementGHS Pictogram
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: PubChem entry for 3-Bromo-5-chloro-4-methylpyridine.[7]

Recommended Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[11][12][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]

  • Handling: Avoid direct contact with skin and eyes.[12] Avoid creating dust. Use proper glove removal techniques to prevent skin contact. Wash hands thoroughly after handling.[11][14]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][14] Store away from incompatible materials such as strong oxidizing agents.[14]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[11][12] Do not allow the substance to enter drains.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is a strategically important chemical intermediate with significant value for the pharmaceutical and agrochemical industries. Its defined molecular structure and differential reactivity provide a robust platform for the synthesis of complex, high-value target molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists to effectively harness its synthetic potential.

References

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information.
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  • Sunway Pharm Ltd. (n.d.). This compound.
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  • Chemsrc. (n.d.). 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9.
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  • PubChemLite. (n.d.). 3-bromo-5-chloro-4-methylpyridine (C6H5BrClN).
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An In-depth Technical Guide to the Structural Elucidation of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted approach to the structural elucidation of 3-bromo-4-chloro-5-methylpyridine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents.[1] Its precise chemical structure dictates its reactivity and biological activity, making unambiguous characterization a critical step in any research and development pipeline. We will move beyond simple data reporting to explain the strategic application of modern analytical techniques, demonstrating how each method provides a unique and essential piece of the structural puzzle. This self-validating workflow ensures the highest degree of confidence in the final assigned structure.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For the target compound, this compound, the molecular formula is C₆H₅BrClN.[2]

The first logical step is to calculate the Degree of Unsaturation (DoU), which reveals the total number of rings and/or multiple bonds within the molecule.

  • Formula: DoU = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: DoU = 6 - (5/2) - (2/2) + (1/2) + 1 = 6 - 2.5 - 1 + 0.5 + 1 = 4

A DoU of 4 is characteristic of a simple aromatic ring system, such as benzene or, in this case, a pyridine ring, which contains three double bonds and one ring. This immediately narrows the structural possibilities and provides a core framework to build upon.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) serves two primary purposes at this stage: confirming the molecular weight and providing definitive evidence for the presence of bromine and chlorine through their distinctive isotopic patterns.[3][4]

Experimental Protocol (Electron Ionization - Mass Spectrometry)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Data Interpretation

The most informative region of the mass spectrum is the molecular ion (M⁺) cluster. Due to the natural abundance of isotopes for bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a compound containing one of each will not show a single M⁺ peak but a characteristic cluster of peaks at M⁺, M+2, and M+4.[3][4][5]

Ion PeakIsotopic CompositionCalculated m/zExpected Relative Intensity
M⁺ C₆H₅³⁵Cl⁷⁹BrN204.93~76% (Base Peak)
M+2 C₆H₅³⁷Cl⁷⁹BrN or C₆H₅³⁵Cl⁸¹BrN206.93~100%
M+4 C₆H₅³⁷Cl⁸¹BrN208.93~24%
This table summarizes the expected molecular ion cluster for C₆H₅BrClN.

The observation of this specific isotopic pattern provides unequivocal evidence for the presence of one bromine and one chlorine atom in the molecule, thereby validating the molecular formula.

Infrared Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and key vibrational modes present in the molecule.[6] For a substituted pyridine, the spectrum reveals characteristic absorptions for the aromatic ring and the aliphatic methyl group.[7][8][9]

Experimental Protocol (Attenuated Total Reflectance - FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Data Interpretation

The spectrum is analyzed for key absorption bands that correspond to specific molecular vibrations.

Wavenumber (cm⁻¹)Vibrational ModeStructural Implication
3100-3000Aromatic C-H StretchConfirms the presence of protons on the pyridine ring.
2980-2850Aliphatic C-H StretchConfirms the presence of the methyl (CH₃) group.
1600-1450C=C and C=N Ring StretchingCharacteristic absorptions confirming the pyridine ring skeleton.[9]
Below 800C-Cl and C-Br StretchingConfirms the presence of carbon-halogen bonds.
This table outlines the expected key absorptions in the FTIR spectrum.

While FTIR confirms the major structural components, it does not provide information on their connectivity. This is where NMR spectroscopy becomes indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the proton and carbon environments and, crucially, their connectivity. A combination of 1D and 2D NMR experiments is used to assemble the molecule piece by piece.[10][11]

Experimental Protocol (General NMR)
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Spectrometer Setup: The sample is placed in the NMR spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve high homogeneity.[12]

  • Data Acquisition: A series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments are run using standard pulse programs.

¹H NMR - Proton Environment Analysis

The ¹H NMR spectrum provides information on the number, chemical environment, and proximity of protons.

  • Expected Signals: For the proposed structure, three distinct signals are expected: two from the aromatic protons (at positions H-2 and H-6) and one from the methyl group protons.

  • Chemical Shift (δ):

    • δ ~8.5-8.7 ppm (1H, singlet): Aromatic proton at C-2 or C-6. Protons adjacent to the ring nitrogen are significantly deshielded.

    • δ ~8.3-8.5 ppm (1H, singlet): The other aromatic proton.

    • δ ~2.4 ppm (3H, singlet): Protons of the methyl group attached to the aromatic ring.

  • Integration: The integral ratio of the signals will be 1:1:3, corresponding to the number of protons in each unique environment.

  • Multiplicity: All signals are expected to be singlets. The aromatic protons are not adjacent to each other, and the methyl protons have no adjacent proton neighbors, resulting in no observable J-coupling.

¹³C NMR & DEPT - Carbon Skeleton Analysis

The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, reveals the number and type of carbon atoms (C, CH, CH₂, CH₃).

  • Expected Signals: All six carbon atoms in the molecule are chemically unique, so six distinct signals are expected.

  • Chemical Shift (δ):

    • δ ~150-155 ppm (2 signals): Aromatic CH carbons (C-2, C-6).

    • δ ~120-145 ppm (3 signals): Quaternary aromatic carbons (C-3, C-4, C-5). Carbons bearing halogens are directly influenced by their electronegativity.[13]

    • δ ~18-25 ppm (1 signal): Aliphatic methyl carbon.

  • DEPT-135 Analysis:

    • Positive Signals: Three positive peaks are expected, corresponding to the two CH groups (C-2, C-6) and the one CH₃ group.

    • Absent Signals: The three quaternary carbons (C-3, C-4, C-5) will be absent in the DEPT-135 spectrum, confirming their identity.

ExperimentPredicted Data for this compound
¹H NMR 3 singlets with integration 1H, 1H, 3H.
¹³C NMR 6 distinct signals.
DEPT-135 2 positive CH signals, 1 positive CH₃ signal.
This table summarizes the expected 1D NMR data.
2D NMR - Assembling the Structure

While 1D NMR provides the pieces, 2D NMR experiments show how they are connected.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[14] This allows for the definitive assignment of all protonated carbons. Three cross-peaks are expected, linking the ¹H signals to their corresponding ¹³C signals for C-2, C-6, and the methyl carbon.

Caption: Key HMBC correlations confirm the substituent positions.

Key HMBC Correlations and Deductions:

  • Methyl Protons to C-4, C-5, and C-6: The protons of the methyl group will show a strong two-bond correlation (²J) to the carbon it's attached to (C-5) and the adjacent carbon (C-4). A three-bond correlation (³J) to C-6 will also be observed. This definitively places the methyl group at C-5, adjacent to the chloro-substituted C-4 and the protonated C-6.

  • H-2 to C-3 and C-4: The proton at C-2 will show correlations to the bromine-substituted C-3 and the chlorine-substituted C-4.

  • H-6 to C-4 and C-5: The proton at C-6 will show correlations to the chlorine-substituted C-4 and the methyl-substituted C-5.

By systematically mapping these correlations, the relative positions of all substituents are locked into place, leaving no structural ambiguity.

Conclusion: A Self-Validating Structural Proof

Caption: The integrated workflow for structure elucidation.

  • Mass Spectrometry confirmed the molecular formula and the presence of one bromine and one chlorine atom.

  • FTIR Spectroscopy identified the core pyridine ring and methyl group functional components.

  • 1D NMR Spectroscopy quantified the unique proton and carbon environments.

  • 2D NMR Spectroscopy served as the final arbiter, piecing together the molecular puzzle by establishing the precise connectivity between all atoms.

This comprehensive approach ensures that the structure of this compound is determined with the highest level of scientific rigor, providing a reliable foundation for its application in drug discovery and materials science.

References

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  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).
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  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples.
  • YouTube. CHM4930 Example of Solving Structure from 2D NMR. (2020).
  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. (2019).
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  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.
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An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 3-Bromo-4-chloro-5-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Significance of this compound

Substituted pyridines are pivotal scaffolds in medicinal chemistry and materials science. The unique substitution pattern of this compound, featuring two different halogen atoms and a methyl group, presents a distinct analytical challenge and a wealth of structural information accessible through mass spectrometry. Understanding its mass spectrometric signature is crucial for its unambiguous identification, purity assessment, and for tracking its fate in complex matrices. This guide will focus on the two most common ionization techniques: Electron Ionization (EI) for its detailed fragmentation and library matching capabilities, and Electrospray Ionization (ESI) for its soft ionization approach, often coupled with liquid chromatography.

The Isotopic Signature: A Definitive Feature

A key characteristic in the mass spectrum of this compound is its unique isotopic pattern, arising from the natural abundance of bromine and chlorine isotopes.[1][2][3] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately 50.5% and 49.5%, respectively), leading to a pair of peaks of roughly equal intensity separated by 2 m/z units for any bromine-containing fragment.[3] Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with an abundance ratio of approximately 3:1 (75.8% and 24.2%, respectively).[3]

The presence of both a bromine and a chlorine atom in the molecule results in a characteristic cluster of peaks for the molecular ion (M) and its isotopologues. The expected isotopic pattern for the molecular ion of this compound will exhibit four main peaks:

  • M: Containing ⁷⁹Br and ³⁵Cl

  • M+2: Containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl

  • M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₆H₅BrClN)
IonContributing IsotopesCalculated m/zRelative Abundance (%)
[M]⁺¹²C₆¹H₅⁷⁹Br³⁵ClN204.9294100.0
[M+1]⁺¹³C¹²C₅¹H₅⁷⁹Br³⁵ClN205.93286.6
[M+2]⁺¹²C₆¹H₅⁸¹Br³⁵ClN / ¹²C₆¹H₅⁷⁹Br³⁷ClN206.9274129.5
[M+3]⁺¹³C¹²C₅¹H₅⁸¹Br³⁵ClN / ¹³C¹²C₅¹H₅⁷⁹Br³⁷ClN207.93078.5
[M+4]⁺¹²C₆¹H₅⁸¹Br³⁷ClN208.924432.0

Note: The monoisotopic mass of this compound is 204.9294 Da.[4][5]

Electron Ionization (EI) Mass Spectrometry: Unraveling the Structure through Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[6][7] This provides a detailed fingerprint of the molecule's structure.

Experimental Protocol: Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.[8]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.[8]

Predicted Fragmentation Pathways

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways, driven by the stability of the resulting ions and neutral losses.

  • Loss of a Halogen Atom: A primary and highly favorable fragmentation pathway for aromatic halides is the loss of a halogen radical.[9] This can occur in two ways:

    • Loss of a bromine radical (Br•) to form a chloro-methyl-pyridinyl cation.

    • Loss of a chlorine radical (Cl•) to form a bromo-methyl-pyridinyl cation.

  • Loss of a Methyl Radical: The expulsion of a methyl radical (CH₃•) is another common fragmentation for methylated aromatic compounds.

  • Ring Cleavage: Subsequent fragmentation of the pyridine ring can lead to the formation of smaller, stable ions.

Caption: Predicted EI fragmentation of this compound.

Table 2: Predicted Key Fragment Ions in the EI Mass Spectrum
m/z (Monoisotopic)Proposed Structure/FormulaComments
205/207/209/211[C₆H₅BrClN]⁺˙Molecular ion cluster.
190/192/194/196[C₅H₂BrClN]⁺Loss of a methyl radical (•CH₃).
126/128[C₆H₅ClN]⁺Loss of a bromine radical (•Br).
156/158[C₆H₅BrN]⁺Loss of a chlorine radical (•Cl).
91[C₆H₅N]⁺Loss of both halogen radicals.
76[C₅H₂N]⁺Further fragmentation of the pyridine ring.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Approach for Intact Molecule Detection

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[10][11] This is particularly useful for confirming the molecular weight of the analyte and for coupling with liquid chromatography (LC) for the analysis of complex mixtures.

Experimental Protocol: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas Flow: 600 L/hr (Nitrogen).

    • Desolvation Temperature: 350°C.

    • Source Temperature: 120°C.

    • Mass Range: Scan from m/z 100 to 400.

Expected ESI Mass Spectrum

In positive ion mode ESI, this compound is expected to be readily protonated at the pyridine nitrogen atom. The resulting mass spectrum will be dominated by the protonated molecule, [M+H]⁺, which will also exhibit the characteristic isotopic pattern.

Caption: Simplified workflow of the ESI process.

The primary ions observed will be centered around m/z 206, 208, 210, and 212, corresponding to the protonated isotopologues of this compound. By applying a slightly higher cone voltage, some in-source fragmentation may be induced, which can provide additional structural information.

Conclusion: A Multi-faceted Approach to Characterization

The mass spectrometric analysis of this compound requires a nuanced approach, leveraging the strengths of different ionization techniques. The characteristic isotopic signature of the bromine and chlorine atoms provides an immediate and powerful tool for its identification. Electron ionization offers detailed structural insights through its predictable fragmentation patterns, while electrospray ionization is ideal for confirming the molecular weight and for hyphenation with liquid chromatography. By combining these techniques, researchers can achieve a high degree of confidence in the identification and characterization of this important chemical entity.

References

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FT-IR analysis of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 3-Bromo-4-chloro-5-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1][2] Moving beyond a simple procedural summary, this document elucidates the causal relationships between molecular structure and spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of the vibrational modes, present a self-validating experimental protocol, and provide a detailed interpretation of the resulting spectrum. The methodologies and interpretations are grounded in authoritative spectroscopic principles to ensure technical accuracy and practical utility.

Introduction: The Significance of this compound

This compound (C₆H₅BrClN) is a substituted pyridine derivative whose structural complexity makes it a valuable building block in organic synthesis.[3][4] Its molecular architecture, featuring a pyridine ring functionalized with two different halogens (bromine and chlorine) and a methyl group, provides multiple reactive sites for constructing more complex molecules.[2] This versatility is leveraged in the development of novel kinase inhibitors and other bioactive compounds.[1]

Given its role as a critical intermediate, verifying the identity, purity, and structural integrity of this compound is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose. Each functional group and structural feature within the molecule absorbs infrared radiation at a characteristic frequency, producing a unique spectral "fingerprint." This guide will detail how to acquire and interpret this fingerprint to confirm the compound's identity and structure.

Below is the chemical structure of the target analyte.

Caption: Molecular Structure of this compound.

Theoretical Vibrational Mode Analysis

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. An a priori analysis allows us to predict the regions where key absorptions will occur.

  • Pyridine Ring Vibrations: The pyridine ring exhibits characteristic stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region.[5][6] The substitution pattern and the electronic effects of the halogen and methyl groups will influence the exact position and intensity of these bands. A "ring breathing" mode, a symmetric in-plane vibration of the entire ring, is also expected near 1000 cm⁻¹.[5]

  • C-H Vibrations:

    • Aromatic C-H Stretch: The two remaining hydrogen atoms on the pyridine ring will give rise to stretching absorptions above 3000 cm⁻¹.[6]

    • Methyl C-H Stretch: The methyl group will produce symmetric and asymmetric stretching vibrations typically found in the 2980-2870 cm⁻¹ range.

    • Out-of-Plane C-H Bending: The out-of-plane C-H deformation vibrations are highly sensitive to the substitution pattern on the ring and appear in the 900-680 cm⁻¹ region. Their presence provides strong evidence for the arrangement of substituents.[7]

  • Carbon-Halogen Vibrations:

    • C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the 800-600 cm⁻¹ region.

    • C-Br Stretch: Due to the "mass effect," where heavier atoms vibrate at lower frequencies, the carbon-bromine stretch will appear at a lower wavenumber than the C-Cl stretch, typically in the 650-500 cm⁻¹ range.[8] These C-X stretching peaks are often intense and are diagnostically significant for confirming the presence of halogens.[8]

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to ensure high-quality, reproducible data. Each step includes a rationale, contributing to a self-validating system where potential errors are anticipated and mitigated.

Caption: FT-IR Analysis Workflow with Integrated Quality Control.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method)

    • Rationale: The analyte is a solid. The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

    • Procedure:

      • Gently grind ~1-2 mg of this compound into a fine powder using an agate mortar and pestle.

      • Add ~100-200 mg of spectroscopic grade, dry KBr powder.

      • Mix the sample and KBr thoroughly by grinding for 1-2 minutes until the mixture is homogenous. The goal is to disperse the sample particles completely within the KBr matrix to minimize scattering effects.

      • Transfer the mixture to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition

    • Rationale: Proper instrument setup is critical for achieving a high signal-to-noise ratio (S/N) and spectral resolution.

    • Typical Parameters:

      • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

      • Resolution: 4 cm⁻¹. This is sufficient to resolve most fundamental vibrational bands in condensed-phase spectra.

      • Number of Scans: 32 scans are co-added. This improves the S/N ratio by a factor of √32.

    • Procedure:

      • Ensure the spectrometer's sample compartment is empty and clean.

      • Acquire a Background Spectrum: Run a scan without any sample in the beam path. This measures the spectral contributions from atmospheric CO₂ and water vapor, as well as the instrument's own characteristics. This background is automatically subtracted from the sample spectrum.

      • Acquire the Sample Spectrum: Place the KBr pellet containing the sample into the spectrometer's sample holder and acquire the spectrum using the parameters defined above.

Spectral Data Interpretation

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands with the predicted vibrational modes. The following table summarizes the expected peak assignments.

Wavenumber Range (cm⁻¹)IntensityAssignmentVibrational Mode Description
3100 - 3000WeakAromatic C-H StretchStretching of the C-H bonds on the pyridine ring.[6]
2980 - 2870MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the C-H bonds in the methyl (-CH₃) group.
1580 - 1540StrongPyridine Ring Stretch (C=N, C=C)In-plane stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds.[5]
1470 - 1420MediumPyridine Ring Stretch & CH₃ Asymmetric BendA combination of ring skeletal vibrations and the scissoring motion of the methyl group.
1380 - 1365MediumCH₃ Symmetric BendThe "umbrella" bending mode of the methyl group.
~1020MediumPyridine Ring BreathingA symmetric radial expansion and contraction of the pyridine ring.[5]
880 - 840StrongAromatic C-H Out-of-Plane BendBending of the C-H bonds perpendicular to the plane of the aromatic ring.[7]
780 - 720StrongC-Cl StretchStretching of the carbon-chlorine bond.[8]
650 - 550StrongC-Br StretchStretching of the carbon-bromine bond, at a lower frequency than C-Cl due to mass.[8]

Analysis Narrative:

The high-wavenumber region (>2800 cm⁻¹) is expected to show weak peaks just above 3000 cm⁻¹ corresponding to the two aromatic C-H stretches, and more prominent medium-intensity peaks below 3000 cm⁻¹ for the methyl group's C-H stretches.

The most characteristic region for the core structure is the 1600-1400 cm⁻¹ range, where strong absorptions from the pyridine ring's C=C and C=N stretching vibrations confirm the presence of the heterocyclic aromatic system.[5][6] The exact positions of these bands are sensitive to the electronic influence of the bromo, chloro, and methyl substituents.

The fingerprint region (<1000 cm⁻¹) is of particular diagnostic importance. A strong band anticipated between 780-720 cm⁻¹ can be confidently assigned to the C-Cl stretching vibration. An additional strong band, expected at a lower wavenumber (650-550 cm⁻¹), is a key indicator of the C-Br stretch. The presence and distinct separation of these two bands provide compelling evidence for the specific di-halogenation of the pyridine ring.[8] Furthermore, strong absorptions from out-of-plane C-H bending in the 900-800 cm⁻¹ region will help confirm the substitution pattern.

Conclusion

FT-IR spectroscopy provides an efficient and definitive method for the structural verification of this compound. By understanding the theoretical basis of its vibrational modes and employing a robust experimental protocol, a scientist can confidently interpret the resulting spectrum. The key diagnostic features are the pyridine ring stretches (1580-1540 cm⁻¹), the distinct, strong C-Cl (~750 cm⁻¹) and C-Br (~600 cm⁻¹) stretching bands, and the C-H vibrations that confirm the presence of both the aromatic ring and the methyl substituent. This analytical approach ensures the quality and identity of this critical synthetic intermediate, supporting its application in pharmaceutical and materials science research.

References

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. PubChem. [Link]
  • Interaction of acids with halogenated aromatic compounds. I. Infrared spectrum of hydrogen chloride in fluorobenzene and related solvents. Australian Journal of Chemistry - CSIRO Publishing. [Link]
  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]
  • Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. NIH. [Link]
  • 10 Typical IR Absorptions of Arom
  • Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. AIP Publishing. [Link]
  • A new insight into the vibrational analysis of pyridine.
  • A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]
  • This compound (C6H5BrClN). PubChemLite. [Link]
  • The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. [Link]
  • 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. PubChem. [Link]
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Academy of Sciences. [Link]
  • Halogenated Organic Compounds. Spectroscopy Online. [Link]
  • The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. [Link]
  • Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. [Link]
  • FTIR spectrum for Pyridine.
  • 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9. Chemsrc. [Link]
  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Autech Industry Co.,Limited. [Link]
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-4-chloro-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 3-bromo-4-chloro-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and provides detailed experimental protocols for practical determination.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is a halogenated pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules. Its utility in the creation of novel pharmaceutical compounds and agrochemicals underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility in organic solvents is a critical parameter that dictates reaction conditions, purification strategies, and formulation development.

The molecular structure of this compound, featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a methyl group, results in a unique combination of polarity and lipophilicity. This structure governs its interactions with various solvents, making a thorough understanding of its solubility profile essential for optimizing its use in synthetic chemistry.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount to predicting its solubility.

PropertyValueSource
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Appearance Solid[Various Suppliers]
Predicted XlogP 2.5[1]

The predicted XlogP value of 2.5 suggests a degree of lipophilicity, indicating that the compound will likely exhibit favorable solubility in non-polar to moderately polar organic solvents. The presence of the nitrogen atom in the pyridine ring, along with the electronegative halogen substituents, introduces a dipole moment, contributing to its potential for interaction with polar solvents.

Theoretical Framework for Predicting Solubility

In the absence of extensive empirical solubility data, a predictive approach based on established chemical principles provides a robust framework for solvent selection. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a cornerstone of this approach.

Molecular Polarity Analysis

The polarity of this compound arises from the vector sum of individual bond dipoles. The key contributors are:

  • Pyridine Ring: The nitrogen atom is more electronegative than the carbon atoms, creating a dipole moment directed towards the nitrogen.

  • C-Br and C-Cl Bonds: Both bromine and chlorine are highly electronegative, inducing significant bond dipoles.

  • C-CH₃ Bond: The methyl group is weakly electron-donating.

The asymmetrical arrangement of these polar bonds results in a net molecular dipole moment, rendering the molecule polar. However, the presence of the non-polar methyl group and the overall size of the molecule will temper its solubility in highly polar solvents like water.

Hansen Solubility Parameters (HSP)

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The following diagram illustrates the workflow for predicting solubility based on these theoretical principles.

G cluster_0 Solute Analysis cluster_1 Solvent Selection cluster_2 Solubility Prediction cluster_3 Experimental Verification A This compound (C₆H₅BrClN) B Analyze Molecular Structure: - Pyridine Ring (N atom) - Halogen Substituents (Br, Cl) - Methyl Group (CH₃) A->B C Estimate Polarity: - Asymmetric distribution of polar bonds - Presence of non-polar regions B->C F Apply 'Like Dissolves Like' Principle C->F D Gather Solvent Properties: - Polarity Index - Hansen Solubility Parameters E Categorize Solvents: - Non-polar - Polar Aprotic - Polar Protic D->E G Compare Solute and Solvent Polarities E->G F->G H Predict Qualitative Solubility: - High Solubility - Moderate Solubility - Low Solubility G->H I Perform Qualitative Solubility Tests H->I J Conduct Quantitative Solubility Determination I->J K Validate Predictions J->K

Caption: Predictive workflow for determining the solubility of this compound.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and an analysis of molecular polarity, the following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents. These predictions are intended as a guide for initial solvent screening.

SolventSolvent ClassPolarity IndexPredicted SolubilityRationale
HexaneNon-polar0.1Low to Moderate The molecule's polarity will likely limit its solubility in highly non-polar solvents.
TolueneNon-polar (Aromatic)2.4Moderate to High The aromatic nature of toluene can interact favorably with the pyridine ring.
Diethyl EtherPolar Aprotic2.8Moderate Offers a balance of polar and non-polar character.
DichloromethanePolar Aprotic3.1High The polarity is well-matched for dissolving moderately polar compounds.
Ethyl AcetatePolar Aprotic4.4High A good general-purpose solvent for a wide range of organic solids.
AcetonePolar Aprotic5.1High Its polarity should be effective in dissolving the solute.
AcetonitrilePolar Aprotic5.8Moderate The high polarity may be less favorable than moderately polar aprotic solvents.
IsopropanolPolar Protic3.9Moderate Capable of hydrogen bonding, which may not be the primary interaction mode.
EthanolPolar Protic5.2Moderate Similar to isopropanol, with slightly higher polarity.
MethanolPolar Protic5.1Low to Moderate The high polarity and strong hydrogen bonding network may not favor dissolution.
WaterPolar Protic10.2Low The significant non-polar character of the molecule will likely result in poor aqueous solubility.

Solvent Polarity Index values are sourced from various chemical data providers.[2][3][4][5][6]

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for the qualitative and quantitative determination of solubility, allowing for the validation of the predicted profile.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (as listed in the table above)

  • Small test tubes (13x100 mm)

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 10-20 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The majority of the solid remains undissolved.

  • Repeat the procedure for each solvent to be tested.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (HPLC or GC).

  • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). Ensure there is a visible amount of undissolved solid.

  • Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that the solution has reached saturation.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the same chromatographic method used for the standards.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

The following diagram outlines the key steps in the quantitative solubility determination process.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis cluster_3 Quantification A Prepare Standard Solutions (Known Concentrations) B Generate Calibration Curve (HPLC/GC) A->B H Determine Concentration from Calibration Curve B->H C Add Excess Solute to Solvent D Equilibrate in Shaker Bath (Constant Temperature) C->D E Filter Supernatant D->E F Dilute Saturated Solution E->F G Analyze by HPLC/GC F->G G->H I Calculate Solubility H->I

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Conclusion

The solubility of this compound is a crucial parameter for its effective utilization in synthetic organic chemistry. While experimental data is not widely published, a robust understanding of its molecular structure and the principles of polarity allows for a predictive assessment of its solubility in a range of common organic solvents. This guide provides a theoretical framework for these predictions, along with detailed, actionable protocols for experimental verification. By combining theoretical predictions with empirical data, researchers can confidently select appropriate solvent systems, leading to optimized reaction conditions, improved purification efficiency, and streamlined product development.

References

  • PubChem. 3-bromo-5-chloro-4-methylpyridine. [Link]
  • Shodex. Polarities of Solvents. [Link]
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]
  • Scribd. Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • CSUB Department of Chemistry.
  • SALTISE, McGill University. Organic Chemistry: Introduction to Solubility. [Link]
  • Google Patents. Method for determining solubility of a chemical compound.
  • CHT. Polarity of Solvents. [https://www.cht.com/cht/web.nsf/gfx/literature_L-NON-POLYM-015-EN/ file/L-NON-POLYM-015-EN.pdf)

Sources

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Isomeric Specificity and Data Extrapolation

This guide addresses the safety and handling of 3-Bromo-4-chloro-5-methylpyridine (CAS No. 1261786-46-2). It is critical to note that publicly available, in-depth safety and toxicological data for this specific isomer are limited. Consequently, this document heavily relies on extrapolated data from the closely related and more thoroughly documented isomer, 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9)[1][2][3][4]. While the chemical properties and toxicological profiles of these isomers are expected to be very similar, this guide should be used as a foundational resource, supplemented by rigorous in-house risk assessments and adherence to all institutional and regulatory safety protocols.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative, a class of compounds widely utilized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals[1][5]. The presence of bromine and chlorine atoms on the pyridine ring imparts distinct reactivity, making it a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules[1].

1.1: Physicochemical Properties
PropertyValue (for 3-Bromo-5-chloro-4-methylpyridine)Source(s)
Molecular Formula C₆H₅BrClN[1][2]
Molecular Weight 206.47 g/mol [1][2]
Appearance Solid[1]
Melting Point 65-69 °C[1]
Boiling Point 223.2±35.0°C at 760 mmHg[3]
LogP 2.80[3]
1.2: GHS Classification and Hazard Statements

Based on the GHS classification for 3-Bromo-5-chloro-4-methylpyridine, the following hazards are anticipated for this compound[2]:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed[2].

    • H315: Causes skin irritation[2].

    • H319: Causes serious eye irritation[2].

    • H335: May cause respiratory irritation[2].

  • Precautionary Statements (Illustrative):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[6].

    • P264: Wash skin thoroughly after handling[6].

    • P270: Do not eat, drink or smoke when using this product[7].

    • P280: Wear protective gloves/protective clothing/eye protection/face protection[7][8].

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of water[6].

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[8].

    • P405: Store locked up[7][8].

    • P501: Dispose of contents/container to an approved waste disposal plant[6].

Section 2: Comprehensive Handling and Storage Protocols

The handling of halogenated pyridines requires a proactive and informed approach to safety. The following protocols are designed to create a self-validating system of safety, minimizing exposure and mitigating risks.

2.1: Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound is to handle it within a properly functioning and certified chemical fume hood[9]. The ventilation system is critical for preventing the inhalation of any dust or vapors that may be generated[10].

2.2: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles for splash hazards.Protects against splashes and airborne particles that can cause serious eye irritation[7].
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact, which can cause irritation. Gloves should be inspected before use and removed properly to avoid skin contact. Hands should be washed thoroughly after handling[9].
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood or if ventilation is inadequate.Protects against inhalation of dust or vapors that may cause respiratory irritation[9].
Protective Clothing A flame-resistant lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities, a chemical-resistant apron or suit may be necessary.Minimizes skin exposure and protects from spills[7].
2.3: Storage and Incompatibility

Proper storage is crucial for maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[10][11]. Keep away from direct sunlight and sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases[11].

Section 3: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1: First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
3.2: Accidental Release Measures
  • Minor Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a sealed container for proper disposal[8].

  • Major Spills: Evacuate the laboratory and notify emergency personnel immediately. Do not attempt to clean up a large spill without proper training and equipment.

Section 4: Illustrative Experimental Protocol and Workflow

4.1: Illustrative Synthesis of a Halogenated Methylpyridine

This example outlines a potential pathway involving the bromination of a chloro-methylpyridine precursor.

Objective: To synthesize a di-halogenated methylpyridine derivative.

Materials:

  • A suitable chloro-methylpyridine starting material

  • Bromine

  • A Lewis acid catalyst (e.g., AlCl₃)

  • An appropriate solvent (e.g., dichloromethane)

  • Sodium hydroxide solution

  • Diatomaceous earth

Step-by-Step Methodology:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Precursor Addition: Charge the flask with the chloro-methylpyridine starting material and the solvent.

  • Catalyst Addition: Carefully add the Lewis acid catalyst to the reaction mixture.

  • Bromination: Slowly add bromine via the dropping funnel to the stirred reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cooled aqueous solution of sodium hydroxide.

  • Workup: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.

4.2: Workflow Visualization

The following diagram illustrates the logical flow of a safe handling and synthesis procedure.

G cluster_prep Preparation Phase cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Phase cluster_cleanup Cleanup & Disposal Phase prep_sds Review SDS of Reactants prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood synth_setup Reaction Setup in Fume Hood prep_hood->synth_setup Proceed to Synthesis synth_add Addition of Reagents synth_setup->synth_add synth_monitor Monitor Reaction Progress synth_add->synth_monitor synth_quench Careful Quenching of Reaction synth_monitor->synth_quench workup_extract Extraction and Washing synth_quench->workup_extract Proceed to Workup workup_dry Drying and Filtration workup_extract->workup_dry workup_purify Purification (e.g., Chromatography) workup_dry->workup_purify cleanup_decon Decontaminate Glassware workup_purify->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

Caption: A generalized workflow for the safe handling and synthesis of halogenated pyridines.

Section 5: Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The pyridine ring is electron-deficient, and the halogens are deactivating groups. However, they also serve as leaving groups in nucleophilic substitution reactions. The methyl group is a weak activating group.

The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are commonly employed to further functionalize such intermediates[1]. This differential reactivity can be exploited for selective transformations.

5.1: Logical Relationship of Safety and Reactivity

The following diagram illustrates the interplay between the compound's reactivity and the necessary safety precautions.

G cluster_properties Inherent Properties cluster_precautions Required Precautions substance This compound reactivity Halogenated Pyridine Reactivity substance->reactivity exhibits toxicity Irritant & Harmful (H302, H315, H319, H335) substance->toxicity possesses handling Fume Hood Handling reactivity->handling necessitates storage Secure & Segregated Storage reactivity->storage requires ppe Comprehensive PPE toxicity->ppe mandates emergency Emergency Protocols toxicity->emergency demands

Caption: The relationship between the inherent properties of the compound and the required safety measures.

References

  • 3-Bromo-5-chloro-4-methylpyridine Hazard Inform
  • 3-Bromo-5-chloro-4-methylpyridine Physical and Chemical Properties. ChemSrc. [Link]
  • Synthesis method of 3-bromo-5-methylpyridine.
  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Pyridine Handling and Storage. University of Washington. [Link]
  • Chemical-Specific Safety Operating Procedure. University of Georgia. [Link]
  • Supplementary Information Synthetic routes. The Royal Society of Chemistry. [Link]
  • Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]
  • Method for preparing 3-bromo-4-methylpyridine.
  • This compound Inform
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Substance Inform
  • 3-Bromo-4-chloro-5-methylphenol Inform
  • Pyridine Registr
  • Pyridine Density Inform
  • Industry self-classific

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3-Bromo-4-chloro-5-methylpyridine material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) for 3-Bromo-4-chloro-5-methylpyridine

Foreword: A Modern Approach to Chemical Safety and Utility

For the contemporary researcher and drug development professional, a Material Safety Data Sheet (MSDS) must transcend its role as a mere regulatory checklist. It should serve as a foundational technical document that not only ensures safety but also informs experimental design. This guide is structured to provide a comprehensive understanding of this compound, framing its safety protocols within the context of its chemical reactivity and synthetic potential. As a halogenated pyridine, its utility as a building block in medicinal chemistry is significant, but this utility is intrinsically linked to its hazardous properties. This document, therefore, provides not just the "what" of safety but the "why," empowering scientists to handle this reagent with confidence and precision.

Section 1: Chemical Identification and Physicochemical Profile

Correct identification is the cornerstone of chemical safety and experimental reproducibility. This compound is a substituted pyridine ring, a heterocyclic aromatic compound, featuring bromine, chlorine, and methyl functional groups. These substitutions dictate its reactivity and physical properties.

Synonyms: While this specific isomer is less common, related compounds are often referred to by their CAS numbers or alternative IUPAC names. It is crucial to verify the structure and CAS number of the material in hand. For the target compound, identifiers include:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₅BrClN[1][2]

  • InChI Key: LBZUNPHQQIYQGV-UHFFFAOYSA-N[1]

Below is the two-dimensional structure of the molecule, illustrating the substitution pattern on the pyridine ring.

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties. Data is primarily based on the closely related and more thoroughly documented isomer, 3-Bromo-5-chloro-4-methylpyridine (CAS: 1260010-08-9), which is expected to have very similar physical characteristics.

PropertyValueSource
Molecular Weight 206.47 g/mol [2][3]
Appearance Solid, light yellow crystalline powder[4][5]
Melting Point 65 to 69 °C[4]
Boiling Point 223.2 ± 35.0 °C at 760 mmHg[3]
LogP (octanol/water) 2.80590[3]
Polar Surface Area (PSA) 12.89 Ų[3]

Section 2: Hazard Identification and Toxicological Summary

This compound is classified as hazardous. The Globally Harmonized System (GHS) classifications, derived from data on the 3-bromo-5-chloro-4-methylpyridine isomer, provide a clear warning of its potential health effects[2]. The reactivity of the halogenated pyridine ring, which makes it a useful synthetic intermediate, is also the source of its toxicity.

GHS Hazard Classifications
  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed[2].

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation[2].

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation[2].

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation[2].

Toxicological Rationale

The observed hazards are consistent with the chemical nature of halogenated aromatic compounds.

  • Irritation: The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing effects of the bromine and chlorine atoms, makes the molecule reactive towards biological nucleophiles found in skin, eyes, and mucous membranes. This reactivity leads to local inflammation and irritation.

  • Acute Toxicity: If ingested, the compound can be absorbed and may interfere with metabolic processes. While the exact mechanism is not fully elucidated, its reactivity suggests potential for covalent modification of essential biomolecules.

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed as a self-validating system to minimize exposure risk during routine handling, storage, and disposal.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood. This is non-negotiable and directly addresses the respiratory irritation hazard (H335) by preventing inhalation of dust or vapors[6].

  • Ventilation: The fume hood must have a verified face velocity (typically 80-120 feet per minute) to ensure containment.

Personal Protective Equipment (PPE): The Essential Barrier
  • Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves due to their poor chemical resistance. If skin contact occurs, wash the affected area immediately with soap and water[6][7]. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during solution preparation or transfers[8].

  • Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron is recommended. Ensure clothing is flame-retardant if working near ignition sources.

Storage and Handling Workflow

Proper storage is critical for maintaining chemical integrity and safety.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area[6]. The storage location should be away from incompatible materials.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids, as these can lead to vigorous, potentially exothermic reactions[6][9].

  • Workflow: The following diagram outlines the standard workflow for handling the reagent from receipt to disposal.

Safe_Handling_Workflow A Receive Chemical - Verify identity (CAS/Name) - Check container integrity B Log into Inventory - Record date, quantity, lot # A->B Inspect C Store in Designated Area - Cool, dry, ventilated - Away from oxidizers B->C Store D Prepare for Experiment - Don PPE (Gloves, Goggles, Lab Coat) - Work in fume hood C->D Retrieve E Weighing & Dispensing - Use anti-static weigh boat - Minimize dust creation D->E Setup F Reaction Setup - Add reagent slowly - Maintain inert atmosphere if required E->F Transfer G Post-Experiment - Quench reaction safely F->G Complete H Waste Disposal - Segregate halogenated waste - Follow institutional guidelines G->H Segregate I Decontaminate - Clean glassware & work area - Remove PPE correctly H->I Finalize

Caption: Standard operating procedure for handling this compound.

Section 4: Emergency Procedures and First Aid

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Exposure Protocols
  • Inhalation: If fumes or dust are inhaled, immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention. Call a poison center or doctor if you feel unwell[6].

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice[6].

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center[10].

Spill and Fire Response
  • Spill Cleanup: For small spills, absorb with an inert material such as sand or vermiculite. Place in a suitable, labeled container for disposal. Avoid breathing vapors or dust and ensure the area is well-ventilated. Control all sources of ignition[7].

  • Firefighting Measures: This material is not highly flammable, but containers may burn. Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam to extinguish a fire. Do not use a direct water jet, as it may spread the material[6]. Firefighters should wear self-contained breathing apparatus (SCBA).

Section 5: Stability, Reactivity, and Synthetic Utility

Understanding the chemical behavior of this compound is essential for its safe use in research and development.

  • Stability: The compound is stable under recommended storage conditions.

  • Reactivity Profile: The two halogen substituents provide distinct handles for synthetic transformations, making this a valuable building block.

    • Nucleophilic Aromatic Substitution: The chloro and bromo groups can be displaced by strong nucleophiles, although this often requires harsh conditions.

    • Cross-Coupling Reactions: The C-Br and C-Cl bonds are prime sites for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with various arylboronic acids. This is a common strategy for building molecular complexity and is widely used in the synthesis of kinase inhibitors and other bioactive molecules[4].

  • Hazardous Decomposition Products: Under combustion, it may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl)[9].

This reactivity profile highlights why the compound is a valuable intermediate in the pharmaceutical and agrochemical industries, where it serves as a scaffold for creating more complex molecules with potential biological activity[4][5][11].

Section 6: References

  • 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9. Smolecule.

  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. PubChem.

  • 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9. Chemsrc.

  • 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437. PubChem.

  • Safety Data Sheet for 3-Bromo-4-methylpyridine. Thermo Fisher Scientific.

  • 3-Bromo-5-methylpyridine Safety Data Sheet. Apollo Scientific.

  • This compound (C6H5BrClN). PubChemLite.

  • 3-Bromo-5-chloro-4-methylpyridin-2-ol - Safety Data Sheet. ChemicalBook.

  • 3-Bromo-5-chloro-4-methylpyridin-2-ol - Safety Data Sheet. ChemicalBook.

  • Safety Data Sheet. Sigma-Aldrich.

  • Safety Data Sheet for 3-Bromo-4-methylpyridine. Fisher Scientific.

  • 3-Bromo-4-methylpyridine synthesis. ChemicalBook.

  • 3-Bromo-5-chloro-4-methylpyridin-2-ol | 1199773-45-9. ChemicalBook.

  • Safety Data Sheet for 3-Bromopyridine. Thermo Fisher Scientific.

  • Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. ECHEMI.

  • 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety Data Sheets. ECHEMI.

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.

  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. ECHEMI.

Sources

Chemical stability of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Stability of 3-Bromo-4-chloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The presence of multiple reactive sites, including two distinct halogen atoms, a methyl group, and the pyridine nitrogen, imparts a unique chemical profile. However, this structural complexity also raises critical questions about its chemical stability. This guide provides a comprehensive analysis of the factors governing the stability of this compound, offering insights into its reactivity, potential degradation pathways, and best practices for handling, storage, and stability assessment. By synthesizing established principles of pyridine chemistry with predictive analysis, this document serves as an essential resource for scientists working with this versatile intermediate.

Physicochemical and Structural Profile

Understanding the inherent properties of this compound is fundamental to predicting its stability. The molecule consists of a pyridine ring substituted at the 3-position with a bromine atom, at the 4-position with a chlorine atom, and at the 5-position with a methyl group.

Molecular Structure and Properties

The arrangement of substituents on the pyridine ring dictates its electronic distribution and, consequently, its reactivity. The lone pair of electrons on the nitrogen atom makes the compound basic, while the electronegative halogen atoms withdraw electron density from the ring.

PropertyValueSource
Molecular Formula C₆H₅BrClN[2]
Molecular Weight 206.47 g/mol [3]
Monoisotopic Mass 204.9294 Da[2]
Appearance Solid (predicted)[1]
Melting Point 65-69 °C (for isomer 3-Bromo-5-chloro-4-methylpyridine)[1]
XLogP3 (Predicted) 2.5[3]
SMILES CC1=CN=CC(=C1Cl)Br[2]
InChIKey LBZUNPHQQIYQGV-UHFFFAOYSA-N[2]

Electronic Profile and Inherent Reactivity

The stability of this compound is intrinsically linked to its electronic structure. The pyridine nitrogen is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6).[4]

  • Nitrogen Atom: Acts as a strong inductive electron-withdrawing group and a site for protonation or alkylation.

  • Halogen Substituents (Br and Cl): Both are strongly electron-withdrawing via induction, further deactivating the ring. The chlorine at the 4-position is particularly susceptible to nucleophilic attack due to its para relationship with the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[5]

  • Methyl Group: An electron-donating group through hyperconjugation, it slightly activates the ring. It also presents a site for side-chain reactions, such as radical halogenation or oxidation.[6]

This interplay of electronic effects suggests that the molecule's primary points of reactivity, and thus potential instability, are the C4-Cl bond (susceptible to nucleophiles) and the C5-methyl group (susceptible to oxidation).

Caption: Predicted reactivity profile of this compound.

Potential Chemical Degradation Pathways

Based on the reactivity profile, several degradation pathways can be hypothesized under common stress conditions encountered in pharmaceutical and chemical development.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for halogenated heterocycles. The reaction is typically a nucleophilic aromatic substitution (SNAr) where water or hydroxide ions act as the nucleophile.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the C4-Cl bond is the most likely site of attack due to stabilization of the negative charge in the intermediate by the para-nitrogen atom. This would lead to the formation of 3-bromo-4-hydroxy-5-methylpyridine.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the pyridine nitrogen will be protonated. This dramatically increases the electron-withdrawing nature of the ring, making it even more susceptible to nucleophilic attack.

G Hypothesized Hydrolytic Degradation Pathway parent This compound product_hydroxy 3-Bromo-4-hydroxy-5-methylpyridine parent->product_hydroxy OH⁻ (SNAr at C4) product_dehalogenated Minor Dehalogenated Products parent->product_dehalogenated H₂O / H⁺ (slower)

Caption: Hypothesized hydrolytic degradation of the target molecule.

Oxidative Degradation

The molecule has two primary sites susceptible to oxidation: the pyridine nitrogen and the methyl group.

  • N-Oxidation: Reaction with common oxidants (e.g., hydrogen peroxide, peroxy acids) can lead to the formation of this compound N-oxide. N-oxidation can alter the electronic properties and subsequent reactivity of the molecule.

  • Side-Chain Oxidation: The methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid (3-bromo-4-chloropyridine-5-carboxylic acid) under stronger oxidative conditions.

Photolytic Degradation

Carbon-halogen bonds are known to be susceptible to cleavage upon exposure to ultraviolet (UV) light. This homolytic cleavage generates radical intermediates that can participate in a variety of subsequent reactions.

  • C-Br Bond Cleavage: The C-Br bond is generally weaker than the C-Cl bond and is more likely to undergo photolytic cleavage, forming a pyridyl radical. This radical can then abstract a hydrogen atom from the solvent or participate in dimerization or polymerization, leading to a complex mixture of degradants.

Best Practices for Handling and Storage

Given the predicted instabilities, rigorous adherence to proper handling and storage protocols is essential to maintain the integrity of this compound. These recommendations are based on general safety guidelines for pyridines and halogenated aromatic compounds.[7][8][9]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.[9]

  • Skin Protection: Use nitrile or butyl rubber gloves and a lab coat to prevent skin contact.[7]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7][9]

Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage of high-purity material, refrigeration (2-8 °C) or freezing (-20 °C) is recommended to minimize thermal degradation.[10]

  • Atmosphere: To prevent oxidation, store under an inert atmosphere, such as nitrogen or argon.

  • Light: Store in an amber, tightly sealed container to protect from light and moisture.[8]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Protocol for Chemical Stability Assessment

A forced degradation study is a critical experiment to identify the likely degradation pathways and develop a stability-indicating analytical method.

Forced Degradation Study

The objective is to expose a solution of this compound to stress conditions to induce degradation.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2-8 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the stock solution at 60 °C in the dark for 7 days.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a final concentration suitable for analysis. Analyze alongside an unstressed control sample.

Stability-Indicating Analytical Method

A stability-indicating method is one that can separate the parent compound from its degradation products.

Recommended Method: HPLC-UV/MS

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-gradient elution from 5-95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 254 nm, 270 nm) and Mass Spectrometry (MS) for peak identification.

The goal is to achieve baseline separation between the parent peak and all degradant peaks, demonstrating the specificity of the method.

Caption: Experimental workflow for assessing the chemical stability.

Conclusion

While this compound is a promising synthetic intermediate, its chemical stability cannot be taken for granted. The molecule's inherent reactivity, particularly at the C4-Cl bond and the C5-methyl group, makes it susceptible to degradation via hydrolysis and oxidation. Photolytic degradation involving the C-Br bond is also a significant consideration. For researchers, scientists, and drug development professionals, ensuring the purity and integrity of this starting material is paramount. By implementing the rigorous handling, storage, and analytical strategies outlined in this guide, the risks associated with chemical instability can be effectively mitigated, ensuring the reliability and reproducibility of synthetic outcomes.

References

[1] Smolecule. (n.d.). Buy 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9. Retrieved from Smolecule. [6] Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from Pearson. [11] ACS Publications. (2025). The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. The Journal of Organic Chemistry. [5] Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from Química Organica.org. [4] Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Retrieved from Slideshare. [12] Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka. Retrieved from Patsnap. [13] YouTube. (2017). Electrophilic substitution reactions - pyridine. Retrieved from YouTube. [3] PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. Retrieved from PubChem. [2] PubChemLite. (n.d.). This compound (C6H5BrClN). Retrieved from PubChemLite. [14] ChemicalBook. (n.d.). 3-BroMo-4-chloro-pyridine 1-oxide synthesis. Retrieved from ChemicalBook. [15] ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis. Retrieved from ChemicalBook. [16] ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum. Retrieved from ChemicalBook. [17] PubChemLite. (n.d.). 3-bromo-5-chloro-4-methylpyridine (C6H5BrClN). Retrieved from PubChemLite. [7] Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [8] Apollo Scientific. (n.d.). Pyridine. Retrieved from Apollo Scientific. [18] Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from Loba Chemie. [19] Chemsrc. (2025). 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9. Retrieved from Chemsrc. [9] Benchchem. (n.d.). Safe handling and storage procedures for 3-Acetylpyridine. Retrieved from Benchchem. [10] Sigma-Aldrich. (n.d.). 3-Bromo-4-chloro-5-nitropyridine | 31872-63-6. Retrieved from Sigma-Aldrich. [20] National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC. Retrieved from NIH. [21] Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from Carl ROTH.

Sources

The Strategic Sourcing and Application of 3-Bromo-4-chloro-5-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

< An In-Depth Technical Guide for Researchers

Introduction: The Versatility of a Halogenated Pyridine Building Block

In the landscape of medicinal chemistry and agrochemical development, the strategic use of functionalized heterocyclic intermediates is paramount. 3-Bromo-4-chloro-5-methylpyridine, a polysubstituted pyridine, represents a key building block whose distinct reactive centers offer a powerful tool for molecular architects. The presence of both a bromine and a chlorine atom at different positions on the pyridine ring allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. This dual halogenation provides a strategic advantage, enabling chemists to introduce different substituents regioselectively, a critical capability in the synthesis of complex target molecules.[1][2]

This guide provides an in-depth analysis of the commercial sourcing of this compound, evaluates key supplier specifications, and presents a field-proven protocol for its application in a Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective use in synthesis.

  • IUPAC Name: this compound[3]

  • CAS Number: 128071-87-6

  • Molecular Formula: C₆H₅BrClN[3][4]

  • Molecular Weight: 206.47 g/mol [3]

  • Appearance: Typically a solid with a melting point between 65-69 °C[1]

The differential reactivity of the C-Br versus the C-Cl bond is the molecule's most significant chemical feature. The carbon-bromine bond has a lower bond dissociation energy, making it more susceptible to oxidative addition by a palladium(0) catalyst.[5] This allows for selective coupling at the 3-position while leaving the chlorine atom at the 4-position intact for subsequent transformations.

Commercial Landscape: A Comparative Analysis of Suppliers

The reliability of a synthetic route is directly tied to the quality and availability of its starting materials. For researchers and drug development professionals, identifying a trustworthy supplier is a critical first step. The following table summarizes key commercial sources for this compound, providing a comparative overview to aid in procurement decisions.

SupplierCatalog NumberPurityAvailable Quantities
AOBChem21640>95%250mg, 500mg, 1g, 5g, 10g, 25g[4]
AbacipharmTechAB15925Not SpecifiedInquire with supplier[6]
SmoleculeNot SpecifiedHigh PurityInquire with supplier[1]
Chemsrc ListedVariesTypically ~95%100mg, 250mg, 1g, 5g[7]

Note: Availability and stock levels are subject to change. It is recommended to contact suppliers directly for the most current information. Purity is a critical parameter; for sensitive catalytic reactions, a purity of 95% or greater is advisable.[4]

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[5][8][9] The following protocol details a representative procedure for the regioselective coupling of an arylboronic acid to the 3-position of this compound. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and selectivity.[9]

Causality and Experimental Design

The protocol is designed to exploit the higher reactivity of the C-Br bond. The use of a palladium catalyst like Pd(PPh₃)₄ is standard for such transformations.[5] The base (e.g., K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium complex.[9] A biphasic solvent system, such as dioxane and water, is often employed to dissolve both the organic and inorganic reagents.[5]

Step-by-Step Methodology
  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water via syringe.[5]

  • Reaction: Stir the mixture vigorously and heat to 90 °C.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-chloro-5-methylpyridine.[5]

Workflow Visualization: Suzuki-Miyaura Coupling

The following diagram illustrates the logical flow of the experimental protocol described above.

Suzuki_Coupling_Workflow reagents 1. Combine Reagents - this compound - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent 3. Add Solvents (Dioxane / H₂O) inert->solvent react 4. Heat & Stir (90°C) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product: 3-Aryl-4-chloro-5-methylpyridine purify->product

Caption: Experimental workflow for the regioselective Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its differential halide reactivity allows for controlled, regioselective functionalization. By carefully selecting a high-purity commercial source and employing robust, well-understood protocols such as the Suzuki-Miyaura coupling, researchers can effectively leverage this building block to advance their discovery programs. This guide serves as a foundational resource for the procurement and practical application of this important synthetic intermediate.

References

  • Chemsrc. 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9. [Link]
  • AOBChem USA. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • AbacipharmTech. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • PubChemLite. This compound (C6H5BrClN). [Link]
  • Autechaux, A.

Sources

A Technical Guide to the Purity Analysis of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-4-chloro-5-methylpyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable building block for the synthesis of complex molecules with potential biological activity.[1] As with any active pharmaceutical ingredient (API) intermediate or agrochemical precursor, the purity of this compound is of paramount importance. Even minute impurities can have a significant impact on the yield, safety, and efficacy of the final product.

This technical guide provides a comprehensive overview of the methodologies and strategies for the robust purity analysis of this compound. We will delve into the principles of various analytical techniques, present detailed experimental protocols, and discuss the rationale behind the selection of specific methods. The focus will be on establishing a holistic and validated approach to purity assessment, in line with international regulatory expectations such as the ICH Q2(R1) guidelines.[2][3][4]

Potential Impurities in this compound

A thorough understanding of the synthetic route is crucial for predicting potential impurities. The synthesis of this compound can involve multi-step reactions, including halogenation of a pyridine precursor.[1] Based on common synthetic pathways, potential impurities may include:

  • Starting materials and reagents: Unreacted precursors or excess halogenating agents.

  • Isomeric impurities: Positional isomers where the bromo, chloro, or methyl groups are at different positions on the pyridine ring.

  • Under- or over-halogenated species: Pyridine rings with only one halogen or additional halogen atoms.

  • Byproducts of side reactions: Impurities formed through unintended reaction pathways.

  • Degradation products: Impurities formed during storage or handling.

A systematic approach to impurity profiling involves the use of orthogonal analytical techniques to ensure all potential impurities are detected and quantified.

Analytical Methodologies for Purity Determination

A multi-faceted approach is essential for a comprehensive purity analysis. The following sections detail the primary and complementary techniques for the assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for substituted pyridines.[5][6][7][8]

Principle: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Expertise & Experience in Method Development: The choice of mobile phase composition and pH is critical for achieving optimal separation of pyridine derivatives. A buffered mobile phase is often necessary to ensure consistent peak shapes and retention times for basic compounds like pyridines. The organic modifier (e.g., acetonitrile or methanol) concentration is optimized to achieve a suitable retention time for the main peak and adequate resolution from impurities.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Trustworthiness through Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3][4] Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Purpose
Specificity The main peak is resolved from all known impurities and placebo components. Peak purity analysis should show no co-eluting peaks.To ensure the method is selective for the analyte of interest.[3]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.To demonstrate a proportional relationship between detector response and analyte concentration.[3]
Accuracy Recovery of spiked impurities should be within 98.0% to 102.0%.To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for peak area and retention time.To demonstrate the consistency of the results under the same and different conditions.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.To determine the lowest concentration of analyte that can be reliably detected and quantified.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).To demonstrate the reliability of the method during normal use.
Gas Chromatography (GC)

For volatile impurities and residual solvents, Gas Chromatography is the method of choice.[9][10][11]

Principle: The sample is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for organic compounds.

Expertise & Experience in Method Development: The selection of the GC column is critical. A mid-polarity column is often a good starting point for halogenated aromatic compounds. The oven temperature program must be optimized to ensure separation of volatile impurities from the solvent front and the main analyte peak.

Experimental Protocol: GC Purity and Residual Solvents

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable high-purity solvent (e.g., dichloromethane) to a concentration of approximately 10 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[12][13][14][15][16]

Principle: ¹H and ¹³C NMR provide detailed information about the chemical structure and the relative abundance of different species in a sample. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard for each impurity.[1]

Expertise & Experience in Application: For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The presence of impurities would be indicated by additional signals in the spectrum. The integration of these signals can provide a quantitative measure of the impurities, provided they have protons that are distinct from the main component.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve the sample in a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).

    • Process the spectrum (phasing, baseline correction).

    • Integrate the signals corresponding to the main compound and any visible impurities.

    • Calculate the molar percentage of each component.

Orthogonal Approach to Purity Analysis

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. An orthogonal approach, using multiple techniques that rely on different separation or detection principles, provides a much higher degree of confidence in the purity value.

Caption: Orthogonal workflow for comprehensive purity analysis.

Data Presentation and Interpretation

All quantitative results should be clearly summarized.

Table 1: Example HPLC Purity Data

PeakRetention Time (min)Area (%)Identification
14.20.08Unknown Impurity
28.599.85This compound
310.10.07Positional Isomer
Total 100.00

Conclusion

The purity analysis of this compound requires a well-structured, multi-technique approach. The use of validated HPLC and GC methods, complemented by NMR for structural confirmation and quantitation, ensures a robust and reliable assessment of product quality. This guide provides a framework for developing and implementing such a strategy, emphasizing the importance of scientific rationale and adherence to regulatory standards to ensure the safety and efficacy of the final products derived from this key intermediate.

References

  • ICH Q2 Analytical Method Validation.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines - ICH.
  • ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide.
  • Pyridines Separation of pyridine and other amines - Agilent.
  • Analytical Methods for Pyridine - ATSDR.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • Structure Elucidation by NMR in Organic Chemistry.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9 | Chemsrc.
  • 3-bromo-5-chloro-4-methylpyridine (C6H5BrClN) - PubChemLite.
  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed.
  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION.
  • 3-Bromo-2-chloro-5-methylpyridine | C6H5BrClN | CID 285437 - PubChem.
  • This compound (C6H5BrClN) - PubChemLite.

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Methodological & Application

Synthesis of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 3-Bromo-5-chloro-4-methylpyridine

Abstract

This comprehensive application note provides a detailed guide for the multi-step synthesis of 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9), a key heterocyclic building block in medicinal and agrochemical research.[1][2] This document is intended for an audience of researchers, scientists, and professionals in drug development. It outlines a strategic synthetic pathway, provides detailed, step-by-step protocols, and explains the chemical principles underpinning each transformation. The protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.

Note on Nomenclature: The target compound is identified as 3-Bromo-5-chloro-4-methylpyridine based on its CAS number and available literature.

Introduction: Significance and Synthetic Strategy

Halogenated pyridine derivatives are crucial scaffolds in modern synthetic chemistry, prized for their utility in constructing complex molecular architectures through reactions like cross-coupling.[1] 3-Bromo-5-chloro-4-methylpyridine, in particular, serves as a versatile intermediate for synthesizing novel pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.[1] Its structure, featuring distinct halogen atoms at the 3 and 5 positions and a methyl group at the 4-position, allows for selective functionalization, making it a valuable precursor in drug discovery and agrochemical development.[1][3]

The synthesis of this molecule is not a trivial one-step process. A robust and reproducible route is required, often starting from more readily available pyridine derivatives. The synthetic strategy detailed herein involves a multi-step sequence, which may include nitration, reduction, and Sandmeyer-type reactions to precisely install the desired substituents on the pyridine ring. The presented protocol is a composite route based on established chemical transformations for similar pyridine systems, providing a reliable pathway for obtaining the target compound with high purity.

Proposed Synthetic Pathway

The synthesis of 3-Bromo-5-chloro-4-methylpyridine can be approached from various starting materials. A common and logical pathway begins with the functionalization of a simpler pyridine derivative. The following diagram illustrates a plausible multi-step synthesis, which will be detailed in the subsequent protocols.

Synthesis_Workflow A 3-Chloro-4-methylpyridine B 3-Chloro-4-methyl-5-nitropyridine A->B C 3-Chloro-4-methyl-5-nitropyridine D 5-Chloro-4-methyl-3-aminopyridine C->D Fe / HCl or H2, Pd/C E 5-Chloro-4-methyl-3-aminopyridine F 3-Bromo-5-chloro-4-methylpyridine E->F 1. HBr, NaNO2 2. CuBr

Caption: A proposed multi-step synthetic workflow for 3-Bromo-5-chloro-4-methylpyridine.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.

Protocol 1: Synthesis of 3-Chloro-4-methyl-5-nitropyridine

This step introduces a nitro group, which will later be converted to the bromo substituent. The directing effects of the existing chloro and methyl groups are key to achieving the desired regioselectivity.

Materials:

  • 3-Chloro-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-Chloro-4-methylpyridine to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 3-Chloro-4-methyl-5-nitropyridine, which can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 5-Chloro-4-methyl-3-aminopyridine

The nitro group is reduced to an amine, which is a necessary precursor for the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]

Materials:

  • 3-Chloro-4-methyl-5-nitropyridine

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source

  • Autoclave or hydrogenation apparatus

  • Celite or diatomaceous earth

Procedure:

  • Dissolve 3-Chloro-4-methyl-5-nitropyridine in methanol in a suitable pressure vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., to 0.5 MPa) and heat to approximately 40 °C.[4]

  • Maintain the reaction with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 5-Chloro-4-methyl-3-aminopyridine. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Protocol 3: Synthesis of 3-Bromo-5-chloro-4-methylpyridine

This final step utilizes a Sandmeyer-type reaction, a classic method for converting an aromatic amine to a halide via a diazonium salt intermediate.[5][6]

Materials:

  • 5-Chloro-4-methyl-3-aminopyridine

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice-salt bath

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flask, cool 48% HBr in an ice-salt bath to below 0 °C.

  • Slowly add 5-Chloro-4-methyl-3-aminopyridine to the cold HBr solution.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between -5 °C and 0 °C. Stir for an additional 30 minutes after addition is complete.

  • In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous gas evolution (N₂) will be observed.

  • Allow the reaction to stir and slowly warm to room temperature over 1-2 hours.

  • Basify the reaction mixture by slowly adding a cold NaOH solution until the pH is approximately 9.[6]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-5-chloro-4-methylpyridine.

Product Characterization and Data

The final product should be characterized to confirm its identity and purity.

ParameterExpected Value
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol [2]
Appearance Off-white to light yellow solid
Melting Point 65-69 °C[1]
¹H NMR Expected signals for an aromatic proton, a pyridine ring proton, and a methyl group.
¹³C NMR Expected signals for the substituted pyridine ring carbons.
Mass Spectrometry [M+H]⁺ at m/z 205.93 and 207.93 (isotopic pattern for Br and Cl).[7]

Safety and Handling

ReagentHazard Summary
3-Bromo-5-chloro-4-methylpyridine Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[2]
Nitric and Sulfuric Acids Highly corrosive, strong oxidizing agents. Cause severe burns.
Palladium on Carbon Flammable solid, potentially pyrophoric when dry.
Hydrobromic Acid Corrosive, causes severe skin burns and eye damage.
Sodium Nitrite Oxidizing solid, toxic if swallowed.

Conclusion

The multi-step synthesis outlined in this application note provides a comprehensive and reliable pathway for the preparation of 3-Bromo-5-chloro-4-methylpyridine. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this valuable building block for applications in pharmaceutical and agrochemical development. The causality-driven explanations for each experimental choice are intended to empower scientists to adapt and troubleshoot the synthesis as needed.

References

  • Smolecule. (n.d.). Buy 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from The Royal Society of Chemistry website.
  • ChemicalBook. (n.d.). 3-BroMo-4-chloro-pyridine 1-oxide synthesis.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318.
  • PubChemLite. (n.d.). 3-bromo-4-chloro-5-methylpyridine (C6H5BrClN).
  • Google Patents. (n.d.). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR spectrum.
  • PubChemLite. (n.d.). 3-bromo-5-chloro-4-methylpyridine (C6H5BrClN).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

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The Strategic Utility of 3-Bromo-4-chloro-5-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, the strategic deployment of highly functionalized intermediates is paramount to the efficient construction of complex molecular architectures. 3-Bromo-4-chloro-5-methylpyridine has emerged as a pivotal building block, particularly in the realms of pharmaceutical and agrochemical development. Its unique substitution pattern—a pyridine core adorned with two distinct halogens and a methyl group—offers a versatile platform for a variety of chemical transformations. This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic insights into the practical application of this valuable chemical intermediate.

The presence of both a bromine and a chlorine atom on the pyridine ring allows for selective, sequential functionalization, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This differential reactivity is the cornerstone of its utility, enabling chemists to orchestrate complex synthetic routes with a high degree of precision. This document will explore the key applications of this compound, with a focus on providing robust, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₆H₅BrClN
Molecular Weight 206.47 g/mol
Appearance Solid
Melting Point 65-69 °C
Boiling Point ~223 °C at 760 mmHgChemSrc
XLogP3 2.5

Safety Profile:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Application in Kinase Inhibitor Scaffolds: Suzuki-Miyaura Coupling

The pyridine moiety is a well-established scaffold in the design of kinase inhibitors, a critical class of therapeutics in oncology and immunology. The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to interact with the ATP-binding site of kinases. This compound is an excellent starting material for the synthesis of such compounds, with the bromine atom at the 3-position being particularly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Mechanistic Rationale for Regioselective Suzuki-Miyaura Coupling

The success of a regioselective cross-coupling reaction on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This disparity in reactivity allows for the selective formation of a C-C bond at the 3-position, while leaving the 4-position chlorinated for potential subsequent transformations.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative\nAddition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 3-Aryl-4-chloro-5-methylpyridine

This protocol describes a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Experimental Workflow:

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine reactants and catalyst in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvents B->C D Heat the reaction mixture with stirring C->D E Monitor reaction progress by TLC/LC-MS D->E F Cool to room temperature and quench E->F G Extract with organic solvent F->G H Wash organic layer with brine G->H I Dry over anhydrous MgSO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-4-chloro-5-methylpyridine.

Expected Results:

Yields for this type of reaction are typically in the range of 70-90%, depending on the specific arylboronic acid used. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Agrochemical Synthesis: Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNA_r). In this compound, the chlorine atom at the 4-position is activated towards nucleophilic attack. This reactivity can be exploited in the synthesis of various agrochemicals, such as herbicides and fungicides, where the introduction of heteroatom nucleophiles is a common synthetic strategy.

Mechanistic Rationale for Regioselective Nucleophilic Aromatic Substitution

The regioselectivity of SNA_r on this compound is governed by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density from the ring, creating partial positive charges at the 2-, 4-, and 6-positions. The 4-position is therefore activated for nucleophilic attack. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by resonance. While the bromine at the 3-position also experiences some electronic activation, the effect is less pronounced than at the 4-position. Consequently, under appropriate conditions, a nucleophile will preferentially displace the chloride at C-4.

Diagram: Regioselective Nucleophilic Aromatic Substitution

SNAr_Regioselectivity Substrate This compound Intermediate Meisenheimer-like Intermediate Substrate->Intermediate Nucleophilic Attack at C-4 Nucleophile Nu- Product 4-Nu-3-bromo-5-methylpyridine Intermediate->Product Loss of Cl-

Caption: Simplified pathway for regioselective nucleophilic aromatic substitution at the C-4 position.

Protocol 2: Synthesis of 4-Alkoxy-3-bromo-5-methylpyridine

This protocol provides a representative example of a nucleophilic aromatic substitution reaction using an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.5 mmol, 1.5 equiv.) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography on silica gel.

Expected Results:

This reaction typically proceeds with high conversion to the desired 4-alkoxy-3-bromo-5-methylpyridine. The purity and yield can be determined by standard analytical techniques.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis. Its differential reactivity, stemming from the presence of two distinct halogen atoms on an activated pyridine ring, allows for a range of selective transformations. The protocols and mechanistic discussions provided in this application note are intended to serve as a practical guide for researchers in the pharmaceutical and agrochemical industries, enabling the efficient and strategic use of this powerful synthetic building block. The continued exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of novel and important bioactive molecules.

References

  • 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. PubChem. [Link]
  • This compound (C6H5BrClN). PubChemLite. [Link]
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • The Suzuki Reaction - Andrew G Myers Research Group. Harvard University. [Link]
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • 3-Bromo-4-methylpyridine: Applications in Pharma and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Application Notes & Protocols: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

In the landscape of modern drug discovery and agrochemical development, halogenated pyridine scaffolds are indispensable building blocks.[1][2] Among these, 3-bromo-4-chloro-5-methylpyridine stands out as a particularly versatile intermediate, offering multiple points for synthetic diversification.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, provides a powerful and robust method for forming carbon-carbon bonds, making it an ideal tool for elaborating this pyridine core.[3]

This guide provides an in-depth analysis and practical, field-proven protocols for the Suzuki-Miyaura coupling of this compound. A core focus is placed on leveraging the inherent differential reactivity of the C-Br and C-Cl bonds to achieve predictable and high-yielding regioselective functionalization. The resulting 3-aryl-4-chloro-5-methylpyridine products are themselves valuable precursors for the synthesis of complex, biologically active molecules, including protein kinase inhibitors.[1]

The Principle of Regioselectivity: Exploiting Halogen Reactivity

The synthetic utility of this compound hinges on the significant difference in reactivity between the bromine and chlorine substituents in palladium-catalyzed cross-coupling reactions. The relative reactivity for oxidative addition, the rate-determining step in many cases, follows the order: C–I > C–Br > C–OTf >> C–Cl.[3][4]

This hierarchy is rooted in bond dissociation energies; the C-Br bond is weaker and therefore more susceptible to cleavage and insertion by a Pd(0) catalyst than the more robust C-Cl bond.[5] This predictable reactivity allows for the selective coupling of a boronic acid at the 3-position (C-Br) while preserving the chlorine atom at the 4-position for subsequent downstream transformations, such as a second cross-coupling or a nucleophilic aromatic substitution. This strategic, stepwise approach is a cornerstone of efficient molecular construction.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three key steps:

  • Oxidative Addition: An active Pd(0) complex inserts into the carbon-halogen bond (preferentially the C-Br bond of our substrate) to form a Pd(II) intermediate.[4] This is often the rate-limiting step of the cycle.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Int1 R¹-Pd(II)L₂(X) OA->Int1 TM Transmetalation Int1->TM Int2 R¹-Pd(II)L₂(R²) TM->Int2 RE Reductive Elimination Int2->RE RE->Pd0 R¹-R² ArylHalide R¹-X (3-Bromo-4-chloro- 5-methylpyridine) ArylHalide->OA BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid ActivatedBoronate->TM caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions: A Comparative Guide

The success of the Suzuki coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent. The following table summarizes common conditions that have proven effective for the coupling of heteroaryl bromides.

ComponentExample(s)Role & Rationale
Pd Precursor Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Source of the active Pd(0) catalyst. Pd(PPh₃)₄ is often used directly, while Pd(II) sources are reduced in situ. PdCl₂(dppf) is robust and effective for many heteroaryl couplings.[7][8]
Ligand PPh₃, SPhos, XPhos, dppfStabilizes the Pd center, prevents catalyst decomposition, and modulates reactivity. Bulky, electron-rich ligands like SPhos can improve yields for challenging substrates by promoting oxidative addition and reductive elimination.[9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation and neutralizes the acid generated in the cycle. K₃PO₄ is a strong base effective for less reactive partners; K₂CO₃ is a reliable, cost-effective choice.[5][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes reactants. A biphasic system with water is common, as it helps dissolve the inorganic base. Anhydrous conditions may be required to prevent protodeboronation of sensitive boronic acids.[5][10]
Temperature 80 - 110 °CProvides the necessary thermal energy to overcome activation barriers, particularly for the oxidative addition step.

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the regioselective Suzuki coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and homocoupling side reactions.[9]

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids (halopyridine, boronic acid, base, catalyst) to an oven-dried Schlenk flask. start->setup inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3 cycles). setup->inert solvent 3. Solvent Addition - Add degassed solvent(s) via syringe. inert->solvent reaction 4. Reaction - Heat to desired temperature (e.g., 90 °C) with vigorous stirring. - Monitor by TLC/LC-MS. solvent->reaction workup 5. Workup - Cool to RT. - Dilute with EtOAc/H₂O. - Separate layers. reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify via column chromatography. workup->purify end End (Characterize Product) purify->end caption Fig. 2: General Experimental Workflow.

Fig. 2: General Experimental Workflow.

Materials and Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.[5]

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and degassed water to the flask.[5]

  • Reaction Execution: Immerse the flask in a preheated oil bath set to 90-100 °C. Stir the mixture vigorously for the required time (typically 12-18 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the pure 3-aryl-4-chloro-5-methylpyridine product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Pyridine nitrogen coordinating to the Pd center.[8] Insufficient Temperature: Reaction is too slow.Use a bulkier ligand (e.g., SPhos) to shield the metal center. Cautiously increase the temperature in 10 °C increments.
Homocoupling of Boronic Acid Presence of Oxygen: O₂ promotes the oxidative homocoupling pathway.[9]Ensure all solvents are thoroughly degassed (e.g., sparging with N₂/Ar for 30 min) and maintain a positive inert gas pressure throughout the reaction.
Protodeboronation Unstable Boronic Acid: The C-B bond is cleaved by water/protons before transmetalation can occur.Use a more stable boronic ester (e.g., pinacol ester) or switch to a stronger, non-aqueous base/solvent system if possible.[9]
Debromination of Starting Material Side reaction: The C-Br bond is reduced to C-H.This can sometimes be mediated by the base or impurities. Lowering the temperature or screening different bases (e.g., switching from K₃PO₄ to K₂CO₃) may help.

Conclusion and Future Transformations

The regioselective Suzuki-Miyaura coupling of this compound is a reliable and high-value transformation for synthetic chemists. By exploiting the inherent reactivity difference between the C-Br and C-Cl bonds, researchers can selectively install a diverse range of aryl or heteroaryl substituents at the 3-position. The resulting 3-aryl-4-chloro-5-methylpyridine products are not endpoints but are strategically poised for further functionalization at the C4-Cl position, opening pathways to complex, multi-substituted pyridine derivatives with significant potential in pharmaceutical and materials science applications.[1]

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine.
  • Tale, R. H., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27343-27349.
  • Smolecule. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • Musacchio, A. J., & Noël, T. (2018). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters, 20(17), 5322-5325.
  • Mistry, N., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(22), 8869-8878.
  • Xu, G., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 9(8), 1573-1576.
  • Bock, H., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry, 73(21), 8379-8384.
  • ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
  • El-Ghezal, N., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(8), 755-763.
  • ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • Singh, P., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4844-4874.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sadowski, B., & Szawkało, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries.
  • Sadowski, B., & Szawkało, J. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine.
  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine.
  • ChemicalBook. (n.d.). 3-Bromo-4-methylpyridine synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.

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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-4-chloro-5-methylpyridine. This trifunctional pyridine derivative is a valuable building block in medicinal chemistry and materials science, offering multiple sites for synthetic diversification.[1][2][3][4] The inherent reactivity differences between the C-Br and C-Cl bonds allow for selective functionalization, a critical aspect for the efficient construction of complex molecular architectures. This document explores the principles of regioselectivity and furnishes detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Polysubstituted Pyridines

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials.[1][3][4] Their ability to engage in hydrogen bonding and coordinate with biological targets makes them a "privileged scaffold" in drug discovery.[1][4] this compound, in particular, presents a synthetically attractive platform. The presence of two distinct halogen atoms at the C3 and C4 positions allows for sequential, site-selective cross-coupling reactions, enabling the controlled introduction of diverse functionalities. The methyl group at C5 further modulates the electronic and steric properties of the pyridine ring.

The success of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of such complex molecules by offering mild and functional-group-tolerant methods for forming carbon-carbon and carbon-heteroatom bonds.[5][6] This guide focuses on harnessing these powerful transformations for the selective functionalization of this compound.

The Principle of Regioselectivity: C-Br vs. C-Cl Bond Activation

The cornerstone of selectively functionalizing this compound lies in the differential reactivity of the carbon-halogen bonds toward palladium(0) catalysts. The generally accepted order of reactivity for oxidative addition, the initial and often rate-limiting step in the catalytic cycle, is C-I > C-Br > C-OTf > C-Cl.[7]

This reactivity trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-Br bond (approx. 72 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol), making it more susceptible to cleavage and oxidative addition by a Pd(0) catalyst.[8][9] Consequently, under carefully controlled conditions, palladium catalysts will selectively insert into the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

This inherent chemoselectivity allows for a stepwise approach to synthesis. The more reactive C-Br bond at the 3-position can be targeted first in a cross-coupling reaction. The resulting 3-substituted-4-chloro-5-methylpyridine can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the 4-position.

G cluster_0 Regioselective Cross-Coupling Strategy Start 3-Bromo-4-chloro- 5-methylpyridine Intermediate 3-Substituted-4-chloro- 5-methylpyridine Start->Intermediate 1st Coupling (Milder Conditions) Targets C-Br Bond Product 3,4-Disubstituted- 5-methylpyridine Intermediate->Product 2nd Coupling (Forcing Conditions) Targets C-Cl Bond

Caption: Stepwise functionalization strategy.

Core Experimental Protocols

The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl and hetero-biaryl structures by coupling an organohalide with an organoboron compound.[10][11][12] For this compound, this reaction proceeds selectively at the C-Br position.

Reaction Scheme: (Image of the Suzuki-Miyaura reaction of this compound with an arylboronic acid)

Protocol:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).[11]

  • Catalyst Addition: Add the palladium catalyst and ligand. A common and effective system is Pd(OAc)₂ (2-5 mol%) with a phosphine ligand like SPhos (4-10 mol%). Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%) can be used.[11]

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[13] The reaction mixture should be thoroughly degassed by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Data Presentation: Representative Suzuki-Miyaura Conditions

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O901875-85
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1001880-95
PdCl₂(dppf)Na₂CO₃Toluene/Dioxane854>80

Note: Yields are substrate-dependent and provided for general guidance. Data adapted from similar bromopyridine systems.[11]

G Pd0 L₂Pd⁰ PdII_complex L₂(Ar)PdII(Br) Pd0:e->PdII_complex:w Oxidative Addition OxAdd Oxidative Addition PdII_R_complex L₂(Ar)PdII(Ar') PdII_complex:n->PdII_R_complex:s Transmetalation Transmetal Transmetalation PdII_R_complex:w->Pd0:e Reductive Elimination Product Ar-Ar' PdII_R_complex->Product RedElim Reductive Elimination RX Ar-Br R_BOH2 Ar'-B(OH)₂ Borate [Ar'-B(OH)₃]⁻ R_BOH2->Borate Base Base (OH⁻)

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with amines.[14][15][16] This reaction is fundamental in pharmaceutical synthesis, as the resulting aryl amines are common pharmacophores.[5][17]

Reaction Scheme: (Image of the Buchwald-Hartwig amination of this compound with a generic amine)

Protocol:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv.) to a dry reaction vessel.[15][17]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C. Monitor the reaction's progress.

  • Work-up and Purification: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue via flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Conditions

Catalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ / XPhosNaOt-BuToluene10012-2485-98
Pd(OAc)₂ / RuPhosLHMDSDioxane901680-95
G3-XPhos PrecatalystK₃PO₄t-BuOH8018>80

Note: Yields are highly dependent on the amine coupling partner. Data compiled from protocols for similar heteroaryl bromides.[15][17]

G Pd0 L₂Pd⁰ PdII_complex L₂(Ar)PdII(Br) Pd0->PdII_complex Oxidative Addition Amine_Coord [L₂(Ar)PdII(Br)(R₂NH)] PdII_complex->Amine_Coord Amine Coordination Amido_Complex L₂(Ar)PdII(NR₂) Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product ArBr Ar-Br R2NH R₂NH Base Base

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne.[18] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[5][18]

Reaction Scheme: (Image of the Sonogashira coupling of this compound with a terminal alkyne)

Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Solvent and Base: Add an anhydrous, degassed solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the reaction base. Anhydrous THF or DMF can be used as a co-solvent.

  • Reagent Addition: Add the terminal alkyne (1.2-2.0 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Copper-free Sonogashira protocols may require higher temperatures.[19]

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl or water. Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the organic phase, dry it, and concentrate it. Purify the crude product by flash column chromatography.

Data Presentation: Representative Sonogashira Conditions

Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT-502-1280-95
Pd(PPh₃)₄ / CuIDIPAToluene60675-90
[DTBNpP]Pd(crotyl)ClTMPDMSORT4-1865-92

Note: Yields are based on general procedures for aryl bromides and may vary.[19][20][21]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_complex L₂(Ar)PdII(Br) Pd0->PdII_complex Oxidative Addition Alkynyl_Pd_complex L₂(Ar)PdII(C≡CR) PdII_complex->Alkynyl_Pd_complex Transmetalation Alkynyl_Pd_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_Pd_complex->Product ArBr Ar-Br CuBr CuBr Cu_acetylide Cu-C≡CR Cu_acetylide->PdII_complex Cu_acetylide->CuBr From Pd Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation & Coordination Base Base

Caption: The dual catalytic cycles of the Sonogashira reaction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidized)- Insufficiently strong base- Poor quality reagents/solvents- Ligand poisoning by pyridine N- Ensure rigorous degassing of all solvents.[13]- Use a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or NaOt-Bu).- Use fresh, anhydrous solvents and high-purity reagents.- Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can mitigate catalyst inhibition.[14][22]
Side Reactions (e.g., Homocoupling, Debromination) - Presence of oxygen (promotes boronic acid homocoupling).[13]- Catalyst decomposition at high temperatures.- Base-promoted protodeboronation.- Improve degassing procedures; sparge with argon for an extended period.[13]- Perform the reaction at the lowest effective temperature.- Use a weaker base if compatible with the reaction (e.g., KF).- Consider slow addition of the boronic acid to keep its concentration low.[13]
Reaction Stalls - Catalyst deactivation over time.- Formation of insoluble palladium species.- Add a fresh portion of catalyst/ligand.- Change the solvent to one that better solubilizes all components.- Ensure the base is finely powdered for better solubility and reactivity.[13]

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The significant difference in the C-Br and C-Cl bond dissociation energies provides a reliable handle for regioselective functionalization, enabling the synthesis of complex, polysubstituted pyridines. By carefully selecting the appropriate catalyst system, base, and reaction conditions, researchers can effectively perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings at the C3 position while preserving the C4-chloro substituent for further synthetic elaboration. The protocols and insights provided in this guide serve as a robust foundation for scientists engaged in drug discovery and materials science, facilitating the efficient and predictable construction of novel molecular entities.

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  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. (n.d.). University of Southampton ePrints.
  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020). PubMed.
  • Pyridones in drug discovery: Recent advances. (2021). PubMed.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry.

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Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] For drug development professionals, the ability to selectively introduce amine functionalities into complex heterocyclic cores is of paramount importance. The substrate, 3-bromo-4-chloro-5-methylpyridine, presents a valuable synthetic challenge and opportunity: its two distinct halogen substituents allow for programmed, regioselective functionalization. This guide provides an in-depth analysis and a detailed protocol for the selective amination of this substrate, focusing on the underlying principles that govern reactivity and selectivity.

Mechanistic Insights: The Basis of Regioselectivity

The success of a selective Buchwald-Hartwig amination on a di-halogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity is I > Br > Cl > F.[3] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond and the ease of the initial oxidative addition step in the catalytic cycle.

For this compound, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond at the 4-position.[3][4] By carefully controlling the reaction conditions—specifically temperature, catalyst system, and reaction time—it is possible to achieve highly selective amination at the C3 position, leaving the C4 chloro-substituent available for subsequent downstream transformations.

The catalytic cycle for this reaction is illustrated below. It commences with the oxidative addition of the aryl bromide to the active Pd(0) species, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][5][6]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination R₂NH Pd(II)_Amido Ar-Pd(II)(NR₂)L₂ Amine_Coordination->Pd(II)_Amido Base Amido_Complex_Formation Deprotonation (Base) Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination at the C3-Position

This protocol provides a robust starting point for the selective mono-amination of this compound. Optimization of the ligand, base, and temperature may be required for specific amines to achieve maximum yield and selectivity.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound>98% PurityCommercial Source
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)High PurityCommercial Source
Phosphine Ligand (e.g., XPhos, RuPhos)Air-stableCommercial Source
Base (e.g., NaOtBu, Cs₂CO₃)Anhydrous, >98%Commercial Source
Amine>98% PurityCommercial Source
Anhydrous TolueneSure/Seal™ or similarCommercial Source
Schlenk Flask or Microwave VialOven-driedStandard Lab Supply
Magnetic Stir BarOven-driedStandard Lab Supply
Reaction Setup Workflow

The following diagram outlines the critical steps for setting up the reaction under an inert atmosphere to ensure the stability and activity of the catalytic system.[7]

Reaction_Workflow start Start prep_flask Prepare Oven-Dried Schlenk Flask with Stir Bar start->prep_flask add_solids Add Pd Pre-catalyst, Ligand, Base, and Pyridine Substrate prep_flask->add_solids inert_atm Seal, Evacuate, and Backfill with Argon (3x) add_solids->inert_atm add_solvent Add Anhydrous, Degassed Toluene via Syringe inert_atm->add_solvent add_amine Add Amine Substrate via Syringe add_solvent->add_amine heat_stir Heat to Desired Temperature with Vigorous Stirring add_amine->heat_stir monitor Monitor Reaction by TLC or LC-MS heat_stir->monitor workup Reaction Work-up and Purification monitor->workup end End workup->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure
  • Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). The use of pre-catalysts is recommended for consistency.[3][7]

  • Inert Atmosphere : Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, as the active Pd(0) species is sensitive to air.[7]

  • Reagent Addition : Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Sodium tert-butoxide, 1.4 equiv.). The choice of a strong, non-coordinating base like NaOtBu often leads to higher reaction rates.[8][9] However, for base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, potentially requiring higher temperatures.[8][10]

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.[8]

  • Reaction Conditions : Place the sealed flask in a preheated oil bath and stir vigorously at a temperature typically ranging from 80-110 °C. Microwave irradiation can also be an effective method for accelerating the reaction.[11]

  • Monitoring and Work-up : Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate can then be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification : Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-chloro-5-methylpyridine derivative.

Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent. The following table provides a guide for troubleshooting and optimization.

IssuePotential CauseRecommended Action
Low or No Yield Inactive catalyst or poor oxidative addition.[10]Screen Ligands : Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates.[5][10] Increase Temperature : Higher temperatures can facilitate the oxidative addition of the C-Br bond.
Side Product Formation Substrate or product degradation by strong base.Change Base : Switch from NaOtBu to a milder inorganic base such as Cs₂CO₃ or K₃PO₄.[8][10] This may necessitate an increase in reaction temperature.
Incomplete Conversion Insufficient reaction time or catalyst loading.Increase Reaction Time : Monitor the reaction for a longer period. Increase Catalyst Loading : Incrementally increase the mol% of the palladium pre-catalyst and ligand.
Loss of Regioselectivity Reaction temperature is too high or time is too long.Lower Temperature : Reduce the reaction temperature to favor the more reactive C-Br bond cleavage. Monitor Carefully : Stop the reaction as soon as the starting material is consumed to prevent subsequent reaction at the C-Cl position.

Conclusion

The Buchwald-Hartwig amination of this compound offers a strategic and efficient route to selectively synthesize 3-amino-4-chloro-5-methylpyridine derivatives. By leveraging the inherent reactivity difference between the C-Br and C-Cl bonds, a high degree of regioselectivity can be achieved. The protocol and guidelines presented herein provide a comprehensive framework for researchers and drug development professionals to successfully implement this powerful transformation, enabling the rapid generation of novel molecular entities for further investigation.

References

  • Evano, G., & Theeramunkong, S. (2012). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Various Authors. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson.
  • Various Authors. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
  • Various Authors. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

Sources

Application Notes and Protocols for the Use of 3-Bromo-4-chloro-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-4-chloro-5-methylpyridine as a versatile heterocyclic building block for pharmaceutical synthesis. While direct literature for this specific isomer is less common than its 3-bromo-5-chloro-4-methylpyridine counterpart (CAS: 1260010-08-9), its structural features present clear and valuable pathways for the construction of complex molecular architectures.[1][2] This document outlines the core principles and provides detailed, adaptable protocols for its application in two of modern medicinal chemistry's most powerful transformations: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. The protocols are designed as self-validating systems, with explanations for key experimental choices to empower researchers in their drug discovery and development efforts.

Introduction and Physicochemical Profile

This compound is a di-halogenated pyridine derivative featuring strategically placed reactive centers. The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The bromine and chlorine substituents offer orthogonal reactivity, making this molecule an attractive starting material for sequential, site-selective modifications.

Notably, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This intrinsic difference allows for the selective functionalization at the 3-position, leaving the chlorine at the 4-position available for subsequent transformations or to serve as a key electronic and steric modulator in the final active pharmaceutical ingredient (API).

Physicochemical Data

A summary of the key properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundPubChemLite
Molecular Formula C₆H₅BrClN[3]
Molecular Weight 206.47 g/mol [4]
Monoisotopic Mass 204.9294 Da[3]
SMILES CC1=CN=CC(=C1Cl)Br[3]
InChIKey LBZUNPHQQIYQGV-UHFFFAOYSA-N[3]
Predicted XlogP 2.5[4]
Appearance Predicted to be a solid or liquid-

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this reagent in pharmaceutical synthesis lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. These methods have revolutionized drug discovery by enabling the efficient and modular assembly of complex molecules under relatively mild conditions.[5]

Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors and other targeted therapies.[6] The reaction couples the organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7]

Causality and Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine, forming a Pd(II) complex. This is the rate-determining step and is much faster for C-Br than C-Cl bonds.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Protocol 2.1.1: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Objective: To synthesize 3-Aryl-4-chloro-5-methylpyridine.

Reagents and Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound206.471.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.03 - 0.050.03 - 0.05
K₃PO₄ (anhydrous)212.272.02.0
1,4-Dioxane (anhydrous)-8 mL-
Water (degassed)-2 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Under a positive flow of inert gas (Argon or Nitrogen), add the Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%). Scientist's Note: The choice of a pre-catalyst like Pd(PPh₃)₄ is convenient for its air stability compared to other Pd(0) sources. The base (K₃PO₄) is crucial for activating the boronic acid to the boronate state, which is essential for the transmetalation step.[8][9]

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The biphasic solvent system is highly effective for Suzuki couplings, solubilizing both organic and inorganic reagents.[9]

  • Reaction Execution: Seal the flask and heat the mixture to 85-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualization of Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution cluster_workup 3. Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - K3PO4 - Pd(PPh3)4 solvents Add Dioxane/H2O reagents->solvents Inert Atmosphere heating Heat to 90°C (12-24h) solvents->heating workup Quench & Extract (EtOAc/H2O) heating->workup Reaction Complete purify Column Chromatography workup->purify product 3-Aryl-4-chloro- 5-methylpyridine purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The formation of C-N bonds to aromatic rings is arguably the most frequent reaction in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for achieving this transformation, coupling aryl halides with a vast array of primary and secondary amines.[5][10]

Causality and Mechanistic Insight: The catalytic cycle mirrors other cross-coupling reactions but is uniquely sensitive to the choice of ligand and base.[11]

  • Oxidative Addition: A Pd(0) complex, stabilized by a bulky phosphine ligand, adds to the C-Br bond of the pyridine.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu) then deprotonates the coordinated amine to form a palladium-amido complex.[11] This step is critical and the choice of base is paramount to success.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[12]

Protocol 2.2.1: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound. The choice of ligand is critical; sterically hindered biarylphosphine ligands like XPhos or SPhos are often required for challenging heteroaryl substrates.[13]

Objective: To synthesize N-Alkyl/Aryl-4-chloro-5-methylpyridin-3-amine.

Reagents and Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound206.471.01.0
Amine (Primary or Secondary)-1.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
XPhos476.620.040.04
NaOt-Bu96.101.41.4
Toluene (anhydrous)-10 mL-

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium precursor Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol), the phosphine ligand XPhos (0.04 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol) to an oven-dried flask. Scientist's Note: The ligand-to-palladium ratio is crucial. Bulky, electron-rich ligands like XPhos accelerate the rate-limiting oxidative addition and reductive elimination steps, which is especially important for electron-deficient heteroaryl halides.[13]

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-18 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Dilute with ethyl acetate (30 mL) and water. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

Visualization of Buchwald-Hartwig Workflow

Buchwald_Workflow cluster_prep 1. Catalyst & Base Setup cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up & Purification catalyst Combine (Inert): - Pd2(dba)3 - XPhos Ligand - NaOt-Bu reagents Add: - this compound - Amine - Toluene catalyst->reagents heating Heat to 110°C (4-18h) reagents->heating workup Quench & Extract (EtOAc/H2O) heating->workup Reaction Complete purify Column Chromatography workup->purify product N-Substituted- 4-chloro-5-methylpyridin-3-amine purify->product

Sources

Application Note & Protocol: Leveraging 3-Bromo-4-chloro-5-methylpyridine for the Regioselective Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and process development.

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for utilizing 3-Bromo-4-chloro-5-methylpyridine as a versatile starting material in the synthesis of potential Phosphodiesterase 4 (PDE4) inhibitors. We will explore the underlying principles of PDE4 inhibition as a therapeutic strategy for inflammatory diseases and detail a regioselective, two-step synthetic workflow involving Suzuki-Miyaura coupling and subsequent nucleophilic aromatic substitution. The causality behind each experimental step is explained to provide a framework for adaptation and optimization.

The Rationale: Targeting PDE4 in Inflammatory Disease

Phosphodiesterase 4 (PDE4) is a critical enzyme within the inflammatory cascade, predominantly found in immune and respiratory cells.[1][2][3] Its primary function is the hydrolysis of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger that modulates inflammation.[1][4][5] By degrading cAMP, PDE4 effectively promotes the inflammatory response.[5]

The therapeutic strategy is therefore straightforward: inhibiting PDE4 leads to an accumulation of intracellular cAMP.[4][6][7] This increase in cAMP activates downstream pathways, such as Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][2][8] This mechanism has established PDE4 inhibitors as a significant class of drugs for treating chronic inflammatory conditions, including Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis.[2][9][10][11]

Mechanism of PDE4 Inhibition

The following diagram illustrates the signaling pathway affected by PDE4 inhibitors.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC Adenylyl Cyclase Receptor->AC Signal cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Pro_Inflammatory Pro-Inflammatory Cytokines (TNF-α, ILs) PKA_active->Pro_Inflammatory Inhibits Transcription Anti_Inflammatory Anti-Inflammatory Responses PKA_active->Anti_Inflammatory Promotes PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Blocks

Caption: PDE4 inhibition elevates cAMP levels, activating PKA and shifting cellular response from pro- to anti-inflammatory.

Synthetic Strategy: The Utility of Dihalogenated Pyridines

The synthesis of many advanced PDE4 inhibitors, such as Roflumilast, relies on the construction of a bi-aryl or aryl-amide core, often connecting a substituted catechol ether moiety to a heterocyclic ring.[12][13][14] this compound is an exemplary building block for such syntheses due to the differential reactivity of its two halogen atoms.

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[15][16] This reactivity difference allows for a regioselective strategy:

  • Step 1: A Suzuki-Miyaura reaction is performed to selectively form a C-C bond at the C3 position (bromine site).

  • Step 2: The less reactive chlorine at the C4 position remains intact, serving as a handle for a subsequent transformation, such as a nucleophilic aromatic substitution (SNAr).

This stepwise approach is invaluable for building molecular complexity in a controlled manner, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Proposed Synthetic Workflow

The following workflow demonstrates the synthesis of a model PDE4 inhibitor scaffold starting from this compound.

Synthetic_Workflow Start 3-Bromo-4-chloro- 5-methylpyridine Intermediate 3-Aryl-4-chloro- 5-methylpyridine Start->Intermediate Step 1: Suzuki Coupling Final Final Product: Potential PDE4 Inhibitor Scaffold Intermediate->Final Step 2: SNAr Reaction Reagent1 Arylboronic Acid Pd Catalyst, Base Reagent1->Start Reagent2 Nucleophile (e.g., Amine) Base, Heat Reagent2->Intermediate

Caption: A two-step, regioselective pathway for synthesizing PDE4 inhibitor scaffolds.

Experimental Protocols & Methodologies

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.[17][18][19] this compound is harmful if swallowed and causes skin and eye irritation.[20][21] Palladium catalysts are toxic and should be handled with care.

Step 1: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the selective coupling at the C3-Broromine position, leaving the C4-Chlorine position untouched for further functionalization. We use 4-methoxyphenylboronic acid as a model coupling partner.

Protocol: Synthesis of 4-chloro-5-methyl-3-(4-methoxyphenyl)pyridine

  • Materials & Reagents:

    • This compound (1.0 equiv, e.g., 1.04 g, 5.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 equiv, e.g., 0.91 g, 6.0 mmol)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%, e.g., 0.12 g, 0.15 mmol)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv, e.g., 1.73 g, 12.5 mmol)

    • 1,4-Dioxane (degassed, ~0.2 M)

    • Deionized Water (degassed, Dioxane:H₂O ratio of 4:1)

  • Procedure:

    • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

    • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, which can lead to catalyst deactivation and formation of undesired byproducts.

    • Solvent Addition: Add degassed 1,4-dioxane (20 mL) followed by degassed deionized water (5 mL) via syringe. Causality: The dioxane/water solvent system is effective for Suzuki couplings as it dissolves both the organic substrates and the inorganic base, facilitating the reaction. Degassing prevents catalyst oxidation.

    • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

    • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product as a solid.

  • Characterization: Confirm the structure and purity of the product, 4-chloro-5-methyl-3-(4-methoxyphenyl)pyridine, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be assessed by HPLC.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol utilizes the remaining chlorine atom as a reactive site for introducing a new functional group, in this case, a morpholine moiety, which is common in medicinal chemistry scaffolds.

Protocol: Synthesis of 4-(5-methyl-3-(4-methoxyphenyl)pyridin-4-yl)morpholine

  • Materials & Reagents:

    • 4-chloro-5-methyl-3-(4-methoxyphenyl)pyridine (from Step 1, 1.0 equiv, e.g., 0.74 g, 3.0 mmol)

    • Morpholine (3.0 equiv, e.g., 0.78 mL, 9.0 mmol)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 0.83 g, 6.0 mmol)

    • N,N-Dimethylformamide (DMF) (~0.5 M)

  • Procedure:

    • Reaction Setup: In a sealed reaction vial, combine the product from Step 1, potassium carbonate, and DMF (6 mL).

    • Reagent Addition: Add morpholine to the mixture and seal the vial tightly. Causality: Morpholine acts as the nucleophile. The reaction is base-mediated, and heating is required to overcome the activation energy for the SNAr reaction on the electron-rich pyridine ring.

    • Reaction: Heat the mixture to 120 °C with vigorous stirring.

    • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Work-up: Cool the reaction to room temperature. Pour the mixture into water (50 mL) and stir. A precipitate may form.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water (3 x 20 mL to remove DMF) and then brine (30 mL). Dry over anhydrous sodium sulfate.

    • Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to obtain the final product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and HPLC.

Summary of Expected Results

The following table provides a summary of the theoretical data for the proposed synthetic workflow. Actual yields may vary based on experimental conditions and scale.

Compound NameStarting MaterialReagent 1Reagent 2Product Molecular Weight ( g/mol )Theoretical Yield (mg) [from 100 mg SM]Typical Purity (HPLC)
Step 1 Product This compound (207.49)4-Methoxyphenylboronic acid (151.96)-247.71119 mg>95%
Step 2 Product 4-chloro-5-methyl-3-(4-methoxyphenyl)pyridine (247.71)Morpholine (87.12)K₂CO₃ (138.21)298.38120 mg>98%

Conclusion

This compound serves as an excellent and highly adaptable platform for the synthesis of novel heterocyclic compounds targeting PDE4. Its differentially reactive halogen sites enable a controlled, regioselective approach to molecular construction. The described two-step protocol involving a Suzuki-Miyaura coupling followed by a nucleophilic aromatic substitution provides a reliable and versatile method for generating diverse scaffolds. This strategy allows medicinal chemists to efficiently explore the chemical space around the pyridine core, facilitating the development of next-generation PDE4 inhibitors with potentially improved efficacy and safety profiles.

References

  • Rogliani, P., Ritondo, B. L., & Cazzola, M. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. [Link]
  • Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work?.
  • Li, H., Zuo, J., & Tang, W. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]
  • Sanz, M. J., & Cortijo, J. (2012).
  • Jin, S. L., & Conti, M. (2012). Phosphodiesterase 4 and its inhibitors in inflammatory diseases.
  • Hill, M., & Torgovnick, J. (2023). Phosphodiesterase Inhibitors.
  • Phillips, J. E. (2020). Mechanism of action of phosphodiesterase 4 inhibitors.
  • Wikipedia. (n.d.). PDE4 inhibitor. Wikipedia. [Link]
  • Facheris, P., & Valenti, M. (2022). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD).
  • Ni, F., & Li, J. (2012). A New Route to Roflumilast via Copper-Catalyzed Hydroxylation.
  • Liu, H., et al. (2000). Expression, purification, and characterization of human cAMP-specific phosphodiesterase (PDE4) subtypes A, B, C, and D. PubMed. [Link]
  • Google Patents. (n.d.). The synthetic method of roflumilast - CN104513196B.
  • Zhang, H., et al. (2014). Synthesis of An Impurity in Crude Roflumilast.
  • Si, Y., et al. (2014). Synthesis and Characterization of Novel Roflumilast Analogues.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. PubChem. [Link]
  • Wang, Y., et al. (2023).
  • PubChem. (n.d.). Roflumilast. PubChem. [Link]
  • Sgalla, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]
  • Montaña, J., et al. (2023). Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. MDPI. [Link]
  • El-Gazzar, M., et al. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). Future Medicinal Chemistry. [Link]
  • Sgalla, G., et al. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed. [Link]
  • Google Patents. (n.d.). Process for the preparation of roflumilast - US8604064B2.
  • Sadowski, B., & Szawkało, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Achaichia, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
  • Sadowski, B., & Szawkało, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine - CN104945314A.

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Protocol for nucleophilic substitution on 3-Bromo-4-chloro-5-methylpyridine.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Regioselective Nucleophilic Substitution on 3-Bromo-4-chloro-5-methylpyridine

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile heterocyclic building block pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of two distinct halogen atoms at electronically different positions on the pyridine ring offers a unique opportunity for controlled, regioselective functionalization. This document provides a comprehensive guide to the two primary nucleophilic substitution pathways on this substrate: transition metal-catalyzed cross-coupling at the C3-bromo position and Nucleophilic Aromatic Substitution (SNAr) at the C4-chloro position. We elucidate the underlying principles governing this selectivity and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals to reliably execute these transformations.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a privileged structure in drug design. Functionalizing the pyridine ring with precision is therefore a critical task for synthetic chemists. This compound presents an ideal platform for sequential, regioselective diversification, enabling the construction of complex molecular architectures. Understanding and controlling the substitution patterns on this substrate is key to unlocking its full synthetic potential.

Scientific Principles: A Tale of Two Reactivities

The regioselectivity of nucleophilic substitution on this compound is dictated by the choice of reaction mechanism. The two halogens, bromine at the C3 position and chlorine at the C4 position, exhibit fundamentally different reactivities depending on the chosen synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The pyridine nitrogen acts as a strong electron-withdrawing group, reducing the electron density of the aromatic ring, particularly at the C2 and C4 positions (ortho and para).[1][2] This electronic activation makes the ring susceptible to attack by strong nucleophiles.

In the case of this compound, the chlorine atom at C4 is para to the ring nitrogen. This position is highly activated towards SNAr. Attack by a nucleophile at C4 generates a negatively charged Meisenheimer intermediate, which is effectively stabilized by resonance, with one of the key resonance structures placing the negative charge on the electronegative nitrogen atom.[1][3] In contrast, the bromine at C3 is in a meta position relative to the nitrogen, a position that is not significantly activated for SNAr.[1] Consequently, strong nucleophiles like alkoxides or amines under forcing conditions will preferentially displace the chloride at C4.

Transition Metal-Catalyzed Cross-Coupling at the C3-Position

In contrast to SNAr, transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, proceed via a different mechanism.[4][5] The key initial step is the oxidative addition of the carbon-halogen bond to a low-valent metal center, typically Palladium(0).[4][6] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy.

The C-Br bond is weaker and therefore more reactive towards oxidative addition than the more robust C-Cl bond.[6][7] This difference in reactivity forms the basis for the exceptional regioselectivity observed in cross-coupling reactions. The palladium catalyst will selectively insert into the C3-Br bond, leaving the C4-Cl bond intact for potential subsequent transformations. This orthogonal reactivity is a powerful tool for synthetic chemists.

Logical Diagram of Competing Reaction Pathways

The following diagram illustrates the decision-making process for achieving regioselective substitution on the target molecule.

G sub This compound cond1 cond1 sub->cond1 Reaction Type? path1 Mechanism: Oxidative Addition cond1->path1 Metal-Catalyzed Cross-Coupling path2 Mechanism: Addition-Elimination cond1->path2 Strong Nucleophile (SNAr) sel1 sel1 path1->sel1 Selectivity Driver: C-Br bond is weaker than C-Cl bond. sel2 sel2 path2->sel2 Selectivity Driver: C4 is activated by N atom, C3 is not. prod1 Product: Substitution at C3-Br sel1->prod1 prod2 Product: Substitution at C4-Cl sel2->prod2

Caption: Regioselective pathways for functionalizing this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 1: Selective C3-Amination via Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed amination of the C3-bromo position, a cornerstone reaction in modern medicinal chemistry.[4][8] The use of an inert atmosphere is critical to prevent the degradation of the catalyst and ligands.[9]

Materials & Reagents
  • This compound (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos or similar bulky phosphine ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane (to achieve ~0.1 M concentration)

Step-by-Step Methodology
  • Vessel Preparation: Place an appropriate amount of Pd₂(dba)₃, the phosphine ligand, and NaOtBu into an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add this compound, followed by the amine nucleophile (if liquid, add via syringe; if solid, add quickly under argon flow).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-4-chloro-5-methylpyridine derivative.

Data Summary Table for Buchwald-Hartwig Amination
EntryNucleophile TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
1Primary Aliphatic AminePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085-95
2Secondary Aliphatic AminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11080-90
3AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11075-90
Protocol 2: Selective C4-Alkoxylation via SNAr

This protocol details the substitution of the C4-chloro position using a strong alkoxide nucleophile. This reaction is typically performed under simpler conditions than metal-catalyzed couplings.

Materials & Reagents
  • This compound (1.0 equiv)

  • Sodium Methoxide (NaOMe) (2.0 equiv, can be used as a solution in methanol)

  • Anhydrous Methanol (as solvent)

Step-by-Step Methodology
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

  • Reagent Addition: Add anhydrous methanol to dissolve the starting material, followed by the addition of sodium methoxide.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Carefully neutralize the excess base with 1M HCl until the pH is ~7.

    • Remove the methanol under reduced pressure.

    • Add deionized water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired 3-bromo-4-methoxy-5-methylpyridine.

General Experimental Workflow Diagram

G start Prepare Inert Atmosphere (Schlenk Flask) reagents Add Catalyst, Ligand, Base, & Substrate start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat & Stir (e.g., 100°C, 18h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench, Extract, & Dry monitor->workup Complete purify Purify via Column Chromatography workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: A typical workflow for a Palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a powerful intermediate whose reactivity can be precisely controlled by the choice of reaction conditions. By leveraging the principles of transition metal catalysis, chemists can selectively functionalize the C3-bromo position, while classical SNAr conditions provide access to substitution at the electronically activated C4-chloro position. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and successfully employ this versatile building block in the synthesis of novel chemical entities.

References

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Introduction: The Strategic Value of the 3-Bromo-4-chloro-5-methylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 3-Bromo-4-chloro-5-methylpyridine for Medicinal Chemistry Applications

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. The compound this compound emerges as a particularly valuable building block due to its strategic multi-functionalization. This guide provides a detailed exploration of its derivatization, offering both theoretical insights and practical protocols for researchers in drug discovery.

The inherent reactivity of this scaffold is dictated by its substituents:

  • Pyridine Ring: A weakly basic, electron-deficient aromatic system that influences the reactivity of its substituents.[3]

  • Bromine (C3) and Chlorine (C4) Atoms: These two distinct halogen atoms serve as versatile handles for modern cross-coupling chemistry. Crucially, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for selective and sequential functionalization.[4][5] This differential reactivity is a key strategic advantage.

  • Methyl Group (C5): This small alkyl group can influence the steric and electronic environment of the pyridine ring and may serve as a site for later-stage functionalization, though it is generally less reactive than the halogenated positions.

This guide focuses on the primary derivatization pathways at the C3 and C4 positions, which are pivotal for elaborating the core structure into diverse chemical libraries for screening and lead optimization.

Visualization of Derivatization Pathways

The strategic derivatization of this compound allows for a branched synthetic approach, enabling the creation of a diverse library of compounds from a single starting material.

G cluster_c3 Selective Functionalization at C3 (Bromo) cluster_c4 Sequential Functionalization at C4 (Chloro) A This compound B Suzuki Coupling (C-C Bond) A->B ArB(OH)₂ C Buchwald-Hartwig Amination (C-N Bond) A->C R₂NH D Sonogashira Coupling (C-C Bond) A->D R-C≡CH E Nucleophilic Substitution (C-Nu Bond) A->E Nu:⁻ C3_Suzuki 3-Aryl/Heteroaryl Derivative B->C3_Suzuki C3_Buchwald 3-Amino Derivative C->C3_Buchwald C3_Sonogashira 3-Alkynyl Derivative D->C3_Sonogashira C4_Suzuki 3-Aryl-4-Aryl' Derivative C3_Suzuki->C4_Suzuki Suzuki @ C4 [Ar'B(OH)₂] C4_Buchwald 3-Aryl-4-Amino' Derivative C3_Suzuki->C4_Buchwald Buchwald @ C4 [R'₂NH]

Caption: Strategic workflow for the selective derivatization of this compound.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[6][7] The reaction couples the aryl halide with an organoboron species, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[8]

Reaction Principle & Mechanistic Insight

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl) of the pyridine, forming a Pd(II) complex. This is typically the rate-limiting step.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-Ar'(L)₂ Transmetalation (Ar'B(OH)₂) + Base Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)₂->Ar-Ar' caption Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Suzuki Coupling at the C3-Bromo Position

This protocol provides a general procedure for coupling an arylboronic acid at the more reactive C3-bromo position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Entry Boronic Acid Catalyst System Base Solvent Temp (°C) Yield (%) *
1Phenylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O9080-90
24-Methoxyphenylboronic AcidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene10085-95
33-Thienylboronic AcidPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O9070-85
44-Chlorophenylboronic AcidPd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Toluene11075-85
Yields are representative estimates based on similar substrates and may require optimization.[6]

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[9][10] This reaction is fundamental for installing nitrogen-containing functional groups, which are critical pharmacophores in many drug classes.[11]

Reaction Principle & Mechanistic Insight

The mechanism is analogous to the Suzuki coupling:

  • Oxidative Addition: Pd(0) adds to the C-X bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine (or the free amine in solution) to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[10][12]

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-NR₂(L) Ar-Pd(II)-NR₂(L) Ar-Pd(II)-X(L)₂->Ar-Pd(II)-NR₂(L) Amine Binding & Deprotonation (R₂NH) + Base Ar-Pd(II)-NR₂(L)->Pd(0)L₂ Reductive Elimination Ar-NR₂ Ar-NR₂ Ar-Pd(II)-NR₂(L)->Ar-NR₂ caption Buchwald-Hartwig Amination Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Selective Amination at the C3-Bromo Position

This protocol outlines a general procedure for the amination of the C3 position. The choice of ligand and base is critical and often substrate-dependent.[12] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-4 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inert Atmosphere Setup: In a glovebox or using Schlenk technique, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel.

  • Reagent Addition: Add the this compound and the degassed solvent. Finally, add the amine nucleophile.

  • Reaction: Seal the vessel and heat the mixture with stirring to the specified temperature (typically 90-120 °C).

  • Monitoring: Track the reaction's progress via TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with an organic solvent. Concentrate the filtrate. The residue can be partitioned between ethyl acetate and water, and the organic layer washed with brine, dried, and concentrated.

  • Purification: Purify the crude product using flash column chromatography.

Entry Amine Catalyst System Base Solvent Temp (°C) Yield (%) *
1MorpholinePd₂(dba)₃ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane10085-95
2AnilinePd(OAc)₂ (2 mol%), XPhos (4 mol%)Cs₂CO₃Toluene11080-90
3n-ButylaminePd₂(dba)₃ (2 mol%), BINAP (4 mol%)NaOtBuToluene10075-90
Yields are representative estimates based on established protocols for similar substrates and may require optimization.[10][13]

Part 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds.[5][14][15] The resulting alkynyl-pyridines are valuable in medicinal chemistry as structural motifs or as intermediates for further transformations.

Reaction Principle & Mechanistic Insight

The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[14]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of Pd(0) to the C-Br bond.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The product is eliminated, regenerating the Pd(0) catalyst.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L)₂ Ar-Pd(II)-X(L)₂ Pd(0)L₂->Ar-Pd(II)-X(L)₂ Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L)₂ Ar-Pd(II)-C≡CR(L)₂ Ar-Pd(II)-X(L)₂->Ar-Pd(II)-C≡CR(L)₂ Transmetalation Ar-Pd(II)-C≡CR(L)₂->Pd(0)L₂ Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L)₂->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡CH + Base Cu(I)-C≡CR->Ar-Pd(II)-X(L)₂ Cu(I)-C≡CR->Cu(I)X caption Sonogashira Coupling Catalytic Cycles

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Protocol: Selective Sonogashira Coupling at the C3-Bromo Position

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) Iodide (CuI) (1-10 mol%)

  • Amine Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA)) (2-5 equivalents, also acts as solvent)

  • Optional co-solvent (e.g., THF, DMF)

Procedure:

  • Inert Atmosphere Setup: To a Schlenk flask, add this compound, the palladium catalyst, and CuI. Evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the solvent (e.g., THF) followed by the amine base (e.g., TEA). The mixture is often stirred for a few minutes. Finally, add the terminal alkyne via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C). The formation of a salt (triethylammonium bromide) may be observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once complete, filter the reaction mixture to remove salts, washing with an organic solvent. The filtrate can be concentrated and partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Entry Alkyne Catalyst System Base/Solvent Temp Yield (%) *
1PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TEA/THFRT to 40°C80-95
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)DIPA/THFRT85-95
3Propargyl alcoholPd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)TEA/DMF50°C70-85
Yields are representative estimates based on similar substrates and may require optimization.[16]

Part 4: Sequential Derivatization and Nucleophilic Aromatic Substitution (SNAr)

A key advantage of the this compound scaffold is the potential for sequential reactions. After selectively functionalizing the more reactive C3-bromo position, the C4-chloro position becomes available for a second, distinct transformation. The same cross-coupling reactions described above can be employed, often requiring more forcing conditions (higher temperature, stronger base, or more active catalyst system) to react the less labile C-Cl bond.

Nucleophilic Aromatic Substitution (SNAr): Direct SNAr, where a nucleophile displaces a halide without a metal catalyst, is generally challenging on electron-neutral or electron-rich pyridine rings.[13] The reaction requires either a highly activated ring (e.g., with strong electron-withdrawing groups like -NO₂) or very strong nucleophiles and harsh conditions.[17][18] For this compound, palladium-catalyzed methods like the Buchwald-Hartwig amination are almost always superior to direct SNAr for introducing amine, alcohol, or thiol nucleophiles, offering milder conditions, broader substrate scope, and higher yields.[13]

Characterization of Synthesized Derivatives

Validation of the structure and purity of newly synthesized compounds is critical. The following techniques are standard practice:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the starting material's signals and the appearance of new signals corresponding to the coupled fragment (e.g., new aromatic protons, alkynyl protons) provide definitive structural evidence.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the product, matching the calculated exact mass.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound, which is crucial before biological testing.

Conclusion

This compound is a highly versatile and strategic starting material for medicinal chemistry programs. Its differentially reactive halogen atoms allow for controlled, sequential introduction of diverse functionalities through robust and well-established palladium-catalyzed cross-coupling reactions. By leveraging Suzuki, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently generate large libraries of novel compounds, accelerating the hit-to-lead and lead optimization phases of drug discovery. The protocols and data presented in this guide serve as a solid foundation for chemists to explore the rich synthetic potential of this valuable scaffold.

References

  • Smolecule. 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9.
  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Lukin, O. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Wikipedia. Buchwald–Hartwig amination.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. ePrints Soton.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Semantic Scholar. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration.
  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

Sources

Application Note & Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-chloro-5-methylpyridine with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the Suzuki-Miyaura cross-coupling reaction of 3-bromo-4-chloro-5-methylpyridine. This versatile dihalogenated heterocycle serves as a valuable building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1][2][3] This guide delves into the underlying mechanism, explores the critical parameters governing chemoselectivity, presents detailed experimental protocols, and offers practical troubleshooting advice. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol enables the selective arylation at the C3 position, preserving the C4-chloro substituent for subsequent transformations.

Introduction: The Strategic Value of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds in modern organic synthesis.[4][5][6] Its significance is particularly pronounced in the pharmaceutical industry, where the construction of biaryl and hetero-biaryl scaffolds is a cornerstone of drug design.[7][8] Pyridine moieties, in particular, are privileged structures found in numerous FDA-approved drugs and biologically active compounds.

The substrate at the heart of this guide, this compound, is a dihalogenated building block offering significant synthetic potential. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the pyridine ring opens the door for sequential, site-selective functionalization. This application note focuses on leveraging the inherent reactivity differences between aryl bromides and chlorides in palladium-catalyzed coupling reactions to achieve chemoselective arylation with a diverse range of boronic acids.

Reaction Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-understood catalytic cycle involving a palladium catalyst that oscillates between the Pd(0) and Pd(II) oxidation states.[4][9] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound). Given that the C-Br bond is weaker and more reactive than the C-Cl bond, this step occurs preferentially at the C3 position, forming a Pd(II) intermediate.[9][10]

  • Transmetalation: The boronic acid, activated by a base, forms a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[11][12] This species then transfers its organic group (the aryl moiety) to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. The choice and concentration of the base are critical for this step to proceed efficiently.[12][13]

  • Reductive Elimination: The two organic groups (the pyridine and the newly transferred aryl group) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) reductive_elimination Reductive Elimination pd0->reductive_elimination oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_ii_intermediate Py-Pd(II)L₂(Br) (Intermediate) pd_ii_intermediate->oxidative_addition transmetalation Transmetalation transmetalation->pd_ii_intermediate boronate [B(OH)₃Br]⁻ transmetalation->boronate pd_ii_aryl Py-Pd(II)L₂(Ar) pd_ii_aryl->transmetalation reductive_elimination->pd_ii_aryl product Py-Ar (Coupled Product) reductive_elimination->product aryl_halide Py-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetalation

The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions: A Workflow for Success

Achieving high yield and selectivity in the Suzuki-Miyaura coupling of this compound requires careful optimization of several key parameters. The interplay between the catalyst, ligand, base, and solvent is crucial.

  • Catalyst System: The choice of palladium source and ligand is paramount. While Pd(PPh₃)₄ can be effective, modern systems often employ a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand.[10][14]

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[11][15] They promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is often the most active catalytic intermediate.[11][15]

  • Base: An appropriate base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in an aqueous solution or as a solid.[9][13] The strength and solubility of the base can significantly impact reaction rates and yields.

  • Solvent: Aprotic polar solvents or aromatic hydrocarbons are typical. Common choices include 1,4-dioxane, toluene, or DMF, frequently used with water as a co-solvent to aid in dissolving the base.[9][16]

  • Temperature: Most Suzuki couplings require heating to proceed at a reasonable rate, with temperatures typically ranging from 80 to 110 °C.

Optimization_Workflow start Define Substrates: This compound + Arylboronic Acid screen_catalyst Screen Catalyst Systems (Pd Source + Ligand) start->screen_catalyst screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) screen_catalyst->screen_base screen_solvent Screen Solvents (Dioxane/H₂O, Toluene, DMF) screen_base->screen_solvent optimize_temp Optimize Temperature (e.g., 80-110 °C) screen_solvent->optimize_temp analysis Analyze Yield & Purity (TLC, LC-MS, NMR) optimize_temp->analysis analysis->screen_catalyst Low Conversion? final_protocol Finalized Protocol analysis->final_protocol High Yield?

Workflow for optimizing Suzuki-Miyaura reaction conditions.

Data Presentation: Comparative Reaction Protocols

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of reagents. The table below summarizes various conditions reported for the coupling of related bromopyridine substrates, providing a valuable starting point for experimental design.

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes / Reference
Pd(PPh₃)₄ (5%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine.[7]
Pd₂(dba)₃ (1.5%) / SPhos (3.6%)K₃PO₄ (2)Toluene10018HighFor 3-amino-2-chloropyridine.[7]
Pd(OAc)₂ / PCy₃K₃PO₄TolueneRT - 8012>95Broad scope for aryl bromides.[14]
PdCl₂(dppf) (3%)Na₂CO₃ (2M aq.) (2)Toluene/Dioxane (4:1)854GoodGeneral procedure for halo-aromatics.[7]
Pd(OAc)₂ (0.04%)K₂CO₃Toluene / H₂O1001HighLigand-free, but required 4 equiv. of boronic acid.[16]

Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the coupling of this compound with a generic arylboronic acid.

Materials & Equipment:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-chloro-5-methylpyridine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (e.g., wet solvent, old boronic acid).1. Use a fresh palladium source and ligand; consider a pre-catalyst. 2. Ensure proper degassing of solvents and thorough purging of the reaction vessel. 3. Use anhydrous solvents; check the purity of starting materials.
Protodeboronation The boronic acid decomposes before coupling, often due to excess base or prolonged heating in aqueous media.1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 2. Minimize the amount of water or use anhydrous conditions if possible. 3. Consider using a boronate ester (e.g., MIDA or pinacol) which has greater stability.[10]
Homocoupling of Boronic Acid Oxygen contamination can lead to the oxidative coupling of two boronic acid molecules.1. Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction.
Formation of Bis-arylated Product Reaction at the less reactive C-Cl site.1. Lower the reaction temperature or shorten the reaction time. 2. Use a more selective catalyst system; avoid overly active catalysts that can overcome the C-Cl activation barrier.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and reliable method for the selective functionalization of this compound. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of the C3-arylated product while preserving the chlorine atom at the C4 position. This retained halide serves as a valuable synthetic handle for subsequent diversification, enabling efficient access to a wide range of complex, polysubstituted pyridine derivatives for discovery and development programs.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
  • Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
  • PubMed Central. (2022).
  • PubMed Central. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.[Link]
  • PubMed Central. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • ACS Publications. (2019). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 3-Bromo-4-methylpyridine in Modern Chemical Industries. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
  • PubMed Central. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ACS Publications. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (2020). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • Google Patents. (1995).
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
  • MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Patsnap. (2016). CN105461629A - Synthesis method of 3-bromo-5-methylpyridine.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate. (2016). Chemoselective Synthesis of Arylpyridines via Suzuki-Miyaura Cross-Coupling Reactions. [Link]
  • Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Google Patents. (2005). CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, following a common and regiochemically controlled synthetic pathway.

Synthetic Workflow Overview

The recommended pathway is a three-step process designed for optimal regioselectivity, starting from 3-Amino-5-methylpyridine.

Synthesis_Workflow A 3-Amino-5-methylpyridine B Step 1: Regioselective Chlorination A->B NCS or SO₂Cl₂ C 3-Amino-4-chloro-5-methylpyridine B->C D Step 2: Diazotization C->D NaNO₂, HBr 0-5 °C E Aryl Diazonium Salt Intermediate D->E F Step 3: Sandmeyer Bromination E->F CuBr G This compound F->G

Caption: Proposed synthetic route for this compound.

Q1: My yield is consistently low in the first step (chlorination of 3-Amino-5-methylpyridine). What's going wrong?

This is a frequent challenge related to the high reactivity of the starting material. The pyridine ring is strongly activated by both the amino (-NH₂) and methyl (-CH₃) groups, making it susceptible to side reactions.

  • Potential Cause 1: Over-chlorination.

    • Explanation: The high electron density of the ring can lead to the introduction of a second chlorine atom, resulting in di-chlorinated byproducts that are difficult to separate.

    • Solution: Meticulous control over stoichiometry is critical. Use no more than 1.0 equivalents of your chlorinating agent. Adding the agent slowly at a reduced temperature (0-5 °C) can significantly improve selectivity. Consider using a milder, more controllable chlorinating agent as detailed in the table below.

  • Potential Cause 2: Poor Regioselectivity.

    • Explanation: While the 4-position is sterically and electronically favored, some chlorination may occur at other positions, leading to a mixture of isomers.

    • Solution: The choice of solvent can influence selectivity. Aprotic solvents like acetonitrile or dichloromethane are generally preferred. Running small-scale trials to screen solvents is a worthwhile endeavor.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Acetonitrile, RT or 0 °CMild, easy to handle solid, good selectivity.Slower reaction times.
Sulfuryl Chloride (SO₂Cl₂) Dichloromethane, 0 °CHighly reactive, faster conversion.Can be too aggressive, leading to over-chlorination; evolves HCl and SO₂ gases.
Chlorine Gas (Cl₂) Acetic Acid or CCl₄Inexpensive.Difficult to handle, poor selectivity, highly hazardous. Not recommended for this substrate.
Q2: During the Sandmeyer reaction, my reaction mixture turns dark brown or black, and the yield of the final product is minimal. Why?

The Sandmeyer reaction, while powerful, involves a thermally unstable intermediate—the aryl diazonium salt.[1] Mishandling this step is the most common reason for failure in this synthesis.

Troubleshooting_Sandmeyer start Low Yield in Sandmeyer Step q1 Was the temperature kept at 0-5 °C during diazotization? Yes No start->q1:f0 q2 Was the diazonium salt solution used immediately? Yes No q1:f1->q2:f0 res1 Problem: Diazonium salt decomposed. Solution: Use an ice-salt bath. Monitor internal temperature. q1:f2->res1 q3 Was the CuBr catalyst fresh and active? Yes No q2:f1->q3:f0 res2 Problem: Diazonium salt decomposed before use. Solution: Prepare CuBr slurry first. Add diazonium solution immediately after its formation. q2:f2->res2 res3 Problem: Inactive catalyst or side reactions (e.g., phenol formation). Solution: Use high-purity, freshly prepared CuBr. Ensure high bromide concentration. q3:f2->res3 end Review overall procedure for other errors. q3:f1->end

Caption: Decision tree for troubleshooting the Sandmeyer bromination step.

  • Potential Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: Aryl diazonium salts are notoriously unstable and can decompose violently, especially when isolated or warmed.[1] Decomposition is often catalyzed by light and trace metals. The reaction is a free-radical process, and decomposition leads to a complex mixture of byproducts.[2]

    • Solution: Maintain the temperature of the diazotization mixture strictly between 0 and 5 °C using an ice-salt bath. Prepare the solution of the diazonium salt and use it immediately in the next step. Do not let it warm up or sit on the bench.

  • Potential Cause 2: Formation of Phenol Byproduct.

    • Explanation: The diazonium group is an excellent leaving group and can be displaced by water (a competing nucleophile) to form the corresponding 4-chloro-5-methyl-pyridin-3-ol.[3] This is especially prevalent if the concentration of the bromide nucleophile is too low.

    • Solution: The diazotization should be performed in an excess of hydrobromic acid (HBr). This ensures a high concentration of bromide ions is present to compete with water and also maintains the acidic environment required to generate nitrous acid (HNO₂).

Q3: I'm seeing an additional peak in my NMR/LC-MS that I can't identify. How do I characterize common impurities?
  • Impurity: Isomeric Bromide.

    • Source: Incomplete chlorination in Step 1 could leave behind 3-Amino-5-methylpyridine. This would undergo the Sandmeyer reaction to produce 3-Bromo-5-methylpyridine.

    • Identification: This impurity will lack the signal for the C4-Cl and will show a different aromatic proton splitting pattern in the ¹H NMR. Mass spectrometry will show a molecular ion corresponding to the loss of a chlorine atom.

  • Impurity: 4-chloro-5-methyl-pyridin-3-ol.

    • Source: As mentioned in Q2, this arises from the reaction of the diazonium intermediate with water.[3]

    • Identification: This compound will have a significantly different polarity, often showing up as a more polar spot on TLC. The ¹H NMR will show a broad peak for the hydroxyl (-OH) proton, and the mass spectrum will correspond to the replacement of Br with OH.

  • Impurity: Unreacted 3-Amino-4-chloro-5-methylpyridine.

    • Source: Incomplete diazotization or Sandmeyer reaction.

    • Identification: This is easily identified by its mass spectrum. It is also more polar than the final product and can often be removed with a mildly acidic wash during the workup, as the amino group will be protonated and move to the aqueous layer.

Experimental Protocol: Synthesis of this compound

Safety Notice: This procedure involves hazardous materials, including corrosive acids and a potentially explosive intermediate. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Step 1: Synthesis of 3-Amino-4-chloro-5-methylpyridine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-5-methylpyridine (10.8 g, 100 mmol) in acetonitrile (100 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve N-Chlorosuccinimide (NCS) (13.3 g, 100 mmol) in acetonitrile (50 mL) and add it to the dropping funnel.

  • Add the NCS solution dropwise to the stirred pyridine solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water (100 mL). Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Amino-4-chloro-5-methylpyridine.

Step 2 & 3: Diazotization and Sandmeyer Bromination

  • In a 500 mL flask, add the purified 3-Amino-4-chloro-5-methylpyridine (14.2 g, 90 mmol) to 48% aqueous hydrobromic acid (HBr) (100 mL). Stir and cool the mixture to 0 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂) (6.8 g, 99 mmol) in water (20 mL).

  • Add the sodium nitrite solution dropwise to the acidic amine slurry, keeping the temperature strictly below 5 °C . A slight bubbling (N₂ evolution) may be observed. Stir for 30 minutes at 0 °C after addition is complete. The resulting solution contains the diazonium salt and should be used immediately.

  • In a separate 1 L beaker, prepare a slurry of copper(I) bromide (CuBr) (14.3 g, 100 mmol) in 48% HBr (50 mL) and cool it to 0 °C.

  • Slowly and carefully, add the cold diazonium salt solution to the stirred CuBr slurry. The addition should be controlled to keep the temperature below 10 °C. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1M NaOH (to neutralize excess acid) and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Frequently Asked Questions (FAQs)

Q: Why is a Sandmeyer reaction necessary? Can't I just brominate 4-chloro-5-methylpyridine directly? A: Direct electrophilic bromination of a substituted pyridine can be unselective. While you might get some of the desired product, you would likely face issues with regioselectivity, leading to a mixture of isomers that are difficult to separate. The Sandmeyer reaction provides a robust and highly regioselective method by converting a precisely positioned amino group into a bromine atom, offering unparalleled control over the final substitution pattern.[4][5]

Q: What is the mechanism of the Sandmeyer reaction? A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] It begins with a single-electron transfer from the copper(I) catalyst to the diazonium salt. This forms an aryl radical and releases nitrogen gas (N₂), a very stable molecule, which provides a strong thermodynamic driving force. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[2]

Q: Are there any alternatives to the Sandmeyer reaction for this transformation? A: While the Sandmeyer reaction is the classic and most reliable method, modern variations exist. For instance, some protocols use organic nitrites (e.g., tert-butyl nitrite) for diazotization under non-aqueous conditions, which can sometimes be advantageous for sensitive substrates. However, for this specific transformation, the aqueous NaNO₂/HBr system followed by CuBr is well-established and cost-effective.[1]

Q: What is the role of the copper(I) bromide? Is it a true catalyst? A: Copper(I) bromide is essential for the reaction to proceed efficiently and is considered a catalyst.[3] While it is consumed and regenerated during the reaction cycle, it is often used in stoichiometric or near-stoichiometric amounts to ensure high yields, especially on a lab scale. Its role is to facilitate the single-electron transfer that initiates the radical process. Reactions without the copper salt are known as Schiemann reactions (for fluorine) or simply thermal decompositions, which are often lower-yielding for chlorides and bromides.

References

  • Smolecule. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • Shaanxi Dideu Medichem Co., Ltd. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis.
  • Liu, R. (2015). Synthesis method of 3-bromo-5-methylpyridine. CN104945314A. Patsnap.
  • CN101671296B. (2012). New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chlorine-3-picoline. Google Patents.
  • Wikipedia. (2024). Sandmeyer reaction.
  • Ragan, J. A., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. US6399781B1. Google Patents.
  • Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. PMC.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Alkali Metals. (n.d.). Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyridine.
  • Do, T., et al. (2018). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Cornella, J., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature. PMC.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine.
  • Chemsrc. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • PubChem. (n.d.). This compound.
  • CN104945314A. (2015). Method for preparing 3-bromo-4-methylpyridine. Google Patents.
  • US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.

Sources

Purification of crude 3-Bromo-4-chloro-5-methylpyridine by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Bromo-4-chloro-5-methylpyridine

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and methodologies for the purification of crude this compound via column chromatography. The guidance is structured to address practical challenges, explaining the causality behind experimental choices to ensure procedural integrity and successful outcomes.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues that may arise during the purification process in a question-and-answer format, providing both explanations and actionable solutions.

Issue 1: Poor Spot Resolution and Tailing on Analytical TLC

  • Q: My TLC analysis of the crude material shows significant streaking (tailing) for the product spot, and it's not well-separated from impurities. What's causing this and how can I fix it?

    A: Peak tailing is a frequent challenge when working with basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This creates non-ideal adsorption-desorption kinetics.

    Solutions:

    • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Incorporating 0.5-1% triethylamine (TEA) or pyridine into the mobile phase will neutralize the acidic sites on the silica, leading to symmetrical, well-defined spots.[2]

    • Stationary Phase Deactivation: If tailing persists, you can deactivate the silica gel itself before packing the column. This involves preparing a slurry of the silica gel in your chosen eluent that already contains 1-2% triethylamine, which effectively "caps" the acidic sites.[3]

    • Alternative Stationary Phase: For particularly sensitive compounds, switching to a more inert stationary phase like neutral or basic alumina can be a viable alternative to silica gel.[2][4]

Issue 2: Product is Immobile or Moves with the Solvent Front

  • Q: I've run my TLC, but my target compound either stays at the baseline (Rf ≈ 0) or shoots to the top with the solvent front (Rf ≈ 1). How do I select the right solvent system?

    A: This is a classic mobile phase polarity issue. The goal of TLC is to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4, as this range typically translates to a successful column separation.[2]

    • If Rf ≈ 0 (Stuck at Baseline): Your mobile phase is not polar enough to displace the compound from the stationary phase.[5]

      • Solution: Gradually increase the polarity. If you are using a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate (the more polar component).[6] For very polar compounds that won't move even in 100% ethyl acetate, a more aggressive polar phase like 5-10% methanol in dichloromethane may be necessary.[4][6]

    • If Rf ≈ 1 (At Solvent Front): Your mobile phase is too polar, and it is not allowing for sufficient interaction between your compound and the silica gel.[5]

      • Solution: Decrease the polarity of the mobile phase. Increase the proportion of the non-polar component (e.g., hexane).

Compound Polarity Recommended Starting Solvent System Rationale
Non-polar100% Hexane or 5% Ether/HexaneWeakly adsorbs to silica, requires a non-polar mobile phase.[6]
Intermediate Polarity10-50% Ethyl Acetate in HexaneThis is the most common range for many organic compounds.[6][7]
Polar100% Ethyl Acetate or 5% Methanol in DichloromethaneStrongly adsorbs to silica, requires a polar mobile phase for elution.[4][6]
Very Polar / Basic1-10% of (10% NH4OH in Methanol) in DichloromethaneThe ammonia helps to suppress interactions with acidic silica for highly basic compounds.[4][6]

Issue 3: Low or No Product Recovery After Column Chromatography

  • Q: I've run my column and analyzed the fractions, but the yield of my purified this compound is extremely low. Where did my compound go?

    A: There are several possibilities for low recovery.

    • On-Column Degradation: Pyridine derivatives can be sensitive to the acidic nature of silica gel and may decompose during the long exposure time of a column run.[2][4] To check for this, you can run a simple 2D TLC stability test.[1]

    • Compound is Still on the Column: The elution may have been too slow, or "tailing" may be so severe that the compound is spread across a large number of fractions in very low concentrations.[4]

    • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is below the detection limit of your TLC visualization method.[4]

    Solutions:

    • Test for Stability: Spot the crude mixture on a TLC plate, elute in one direction, dry the plate completely, and then rotate it 90 degrees and elute again in the same solvent system.[1] If new spots appear that are not on the diagonal, your compound is degrading on the silica.[1] If degradation is confirmed, use a deactivated stationary phase as described in Issue 1.[1]

    • Use a Gradient Elution: If your compound is tailing excessively, start the column with the determined optimal solvent system. Once the initial impurities have eluted, you can gradually increase the polarity of the mobile phase to push your product off the column more quickly and in a smaller total volume.[4]

    • Concentrate Fractions: Before giving up, try combining and concentrating the fractions where you expected to find your product using a rotary evaporator, then re-analyze by TLC.[4]

Issue 4: Poor Separation and Mixed Fractions

  • Q: Despite a good TLC separation, my column fractions are all mixed with impurities. What went wrong?

    A: This issue almost always points to a poorly packed column or improper sample loading.[8]

    • Poor Packing: Cracks, channels, or an uneven surface in the silica bed will cause the solvent to flow unevenly, leading to broad, distorted bands that fail to separate.[9]

    • Improper Loading: Loading the sample in too large a volume of solvent or disturbing the surface of the silica bed will create a very wide initial sample band, making separation impossible.[8][10]

    Solutions:

    • Proper Column Packing: Always pack the column as a uniform slurry ("wet packing") to ensure a homogenous bed.[8][11] Tap the column gently as the silica settles to dislodge air bubbles and ensure tight packing.[11] Never let the solvent level drop below the top of the silica bed, as this will cause it to dry out and crack.[9][12]

    • Proper Sample Loading: Dissolve your crude product in the absolute minimum amount of solvent.[10] For compounds that are poorly soluble in the eluent, dry loading is the superior method.[8][10] This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[8][10]

Experimental Workflow & Protocols

Overall Purification Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Rf = 0.2-0.4 Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 5. Analyze Fractions (TLC with UV light) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 7. Evaporate Solvent (Rotary Evaporator) Combine->Evap Final 8. Final Product Evap->Final

Caption: General workflow for column chromatography purification.

Step-by-Step Protocol: Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of crude this compound in a volatile solvent like dichloromethane.

    • Spot this on a silica gel TLC plate and develop it in various solvent systems (e.g., start with 20% ethyl acetate in hexane).

    • Identify a solvent system that gives the target compound an Rf of 0.2-0.4 and good separation from major impurities. Add 0.5% triethylamine to the chosen system.[2]

  • Column Preparation:

    • Insert a small plug of glass wool or cotton into the bottom of a glass chromatography column.[9]

    • Add a small layer (approx. 1 cm) of sand to create a level base.[9][11]

    • In a separate beaker, prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you plan to use).[11]

    • Pour the slurry into the column, allowing the solvent to drain but never letting the silica run dry.[11] Tap the column gently to pack the silica into a uniform bed without cracks or bubbles.[9][11]

    • Once the silica has settled, add another thin layer of sand on top to protect the surface.[9]

  • Sample Loading (Dry Method):

    • Dissolve your entire crude sample in a round-bottom flask using a minimal amount of a low-boiling solvent (e.g., dichloromethane or acetone).

    • Add silica gel (approximately 10-20 times the mass of your crude sample) to the flask.[10]

    • Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.[10]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, taking care not to disturb the top layer of sand.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant head of solvent above the silica at all times to prevent the column from drying out.[12]

  • Fraction Analysis and Recovery:

    • Since this compound is colorless, you must analyze the collected fractions to locate your product.[5]

    • Spot a small amount from each fraction (or every few fractions) onto a TLC plate and develop it.[13]

    • Visualize the spots under a UV lamp.[13][14]

    • Combine all fractions that contain only the pure desired product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[15][16]

Troubleshooting Decision Tree

G cluster_TLC cluster_Column Start Problem Encountered Tailing Spot Tailing on TLC? Start->Tailing Rf_Issue Rf value not optimal? Tailing->Rf_Issue No Add_Base Add 0.5-1% TEA to eluent Tailing->Add_Base Yes Change_Polarity Adjust Hex/EtOAc ratio Rf_Issue->Change_Polarity Yes Low_Recovery Low Product Recovery? Rf_Issue->Low_Recovery No Add_Base->Rf_Issue Change_Polarity->Low_Recovery Mixed_Fractions Fractions are Mixed? Low_Recovery->Mixed_Fractions No Stability_Test Perform 2D TLC Stability Test Low_Recovery->Stability_Test Yes Repack Repack column carefully. Use Dry Loading. Mixed_Fractions->Repack Yes Degradation Degradation Occurring? Stability_Test->Degradation Use_Gradient Use gradient elution Degradation->Use_Gradient No Use_Alumina Switch to neutral alumina or deactivated silica Degradation->Use_Alumina Yes

Caption: A decision tree for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical physical and safety properties of this compound? A1: While data for the exact this compound isomer is not readily available, related isomers like 3-bromo-5-chloro-4-methylpyridine are solids with a molecular weight of 206.47 g/mol .[17] Halogenated pyridines should be handled with care as they are often harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[17][18] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Q2: How much silica gel should I use for my column? A2: A general rule of thumb is to use a silica gel mass that is 30 to 100 times the mass of your crude sample. For difficult separations, a higher ratio is recommended.

  • Q3: My compound is a solid. How do I apply it to the column? A3: The best method for solid samples is dry loading, as detailed in the protocol above.[8][10] This prevents the use of large volumes of strong solvents that can ruin the separation before it even begins.

  • Q4: How do I properly dispose of the silica gel and solvents after the experiment? A4: The used silica gel should be considered hazardous chemical waste and collected in a designated solid waste container. Solvents should be collected in an appropriate halogenated or non-halogenated liquid waste container, according to your institution's safety guidelines.

  • Q5: Can I reuse my column? A5: It is generally not recommended to reuse silica gel columns in a research setting for purifying different compounds, as cross-contamination is a significant risk. Columns should be emptied, cleaned thoroughly, and repacked with fresh stationary phase for each new purification.

References

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
  • University of Rochester, Department of Chemistry.
  • Davis, H. (2013, October 3).
  • ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. [Link]
  • Bitesize Bio.
  • Brainly. (2024, January 11). If the compounds you are separating on the column are colorless, what technique can you use to determine if. [Link]
  • Element Lab Solutions.
  • University of Colorado Boulder, Department of Chemistry.
  • Organic Chemistry Lab Techniques. (2022, March 8). Colorless Column. YouTube. [Link]
  • Quora. (2018, November 1).
  • ChemistryViews. (2012, August 7).
  • Homework.Study.com.
  • Mandel Scientific.
  • uHPLCs.com. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • Chrom-Support. HPLC Troubleshooting Guide. [Link]
  • Chemsrc. 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9. [Link]
  • Inter-Research Science Publisher. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]
  • Defense Technical Information Center.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
  • Research Journal of Pharmacy and Technology. (2020).
  • ResearchGate. (2019, March 22).
  • Phenomenex. Troubleshooting Guide. [Link]
  • Achieve Chem. (2024, April 13).
  • PubChem. 3-Bromo-2-chloro-5-methylpyridine. [Link]

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Technical Support Center: Suzuki Coupling of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered during the Suzuki-Miyaura cross-coupling of 3-Bromo-4-chloro-5-methylpyridine. The unique electronic and steric properties of this substrate present specific challenges that require careful optimization to overcome. This document provides insights into the causality of common issues and offers field-proven strategies to maximize the yield and purity of your desired product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental outcomes and provides a logical path to diagnose and resolve the underlying chemical issues.

Problem 1: Low Yield with Significant Unreacted this compound

You observe a low conversion rate, with your starting aryl halide being the major component in the crude reaction mixture.

Potential Cause A: Catalyst Deactivation (Poisoning)

The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[1][2][3] This is a frequent issue with heteroaryl substrates.[2][4]

  • Solution:

    • Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. Switch to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos.[5][6] These ligands form stable, highly active palladium complexes that are less susceptible to poisoning and promote the desired catalytic cycle over deactivation pathways.[5]

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., SPhos Pd G2/G3/G4) are often more effective as they provide a reliable source of the active Pd(0) species.

    • Steric Shielding: In some cases, the choice of substrate can influence catalyst poisoning. For pyridine substrates, steric hindrance near the nitrogen can sometimes mitigate strong coordination to the palladium center.[7]

Potential Cause B: Inefficient Oxidative Addition

The C-Cl bond is significantly stronger and less reactive than the C-Br bond, making oxidative addition the rate-limiting step if targeting the chloride.[8][9] Even when targeting the C-Br bond, a suboptimal catalyst system can lead to slow or incomplete reaction.

  • Solution:

    • Ensure Chemoselectivity: For selective coupling at the C-Br position, standard conditions with a catalyst like Pd(PPh₃)₄ are often sufficient due to the large difference in reactivity between C-Br and C-Cl bonds.[9][10] The C-Br bond's lower dissociation energy facilitates preferential oxidative addition.[10]

    • Targeting the C-Cl bond: If coupling at the C-Cl position is desired (after the C-Br has reacted), a more robust catalyst system is mandatory. This requires highly active, electron-rich ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) that can facilitate the oxidative addition to the stronger C-Cl bond.[11][12][13]

Problem 2: Formation of 4-Chloro-5-methylpyridine (Dehalogenation Product)

You isolate a significant amount of the byproduct where the bromine atom has been replaced by a hydrogen atom.

Potential Cause: Proto-dehalogenation

This side reaction occurs when the aryl-palladium intermediate (Ar-Pd-X) reacts with a hydride source before it can undergo transmetalation with the boronic acid.[4][14] The palladium-hydride (Pd-H) species responsible can be generated from the base, solvent (e.g., alcohols), or residual water.[4] N-heterocyclic halides are particularly prone to this side reaction.[4]

  • Solutions to Minimize Dehalogenation:

    • Optimize the Base: Avoid strong alkoxide bases if dehalogenation is observed. Switch to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or phosphate bases like K₃PO₄, which are less likely to generate hydride species.[4]

    • Solvent Choice: Use anhydrous, aprotic solvents like dioxane or toluene. Avoid alcohol solvents, which can be a direct source of hydrides.[14]

    • Use a Bulky Ligand: Employing bulky ligands (e.g., SPhos) can accelerate the rate of reductive elimination (the desired product-forming step) relative to competing side reactions like dehalogenation.[4][15]

    • Water Management: While some water is often necessary for the Suzuki reaction (especially with inorganic bases), excessive amounts can promote dehalogenation. Use a carefully controlled amount of degassed water.

Problem 3: Formation of a Biaryl Product Derived from the Boronic Acid (Homocoupling)

You observe a significant amount of a symmetrical biaryl, which is the dimer of your boronic acid coupling partner.

Potential Cause: Boronic Acid Homocoupling

This side reaction is often promoted by the presence of oxygen in the reaction mixture.[14][16] Oxygen can facilitate the oxidation of Pd(0) to Pd(II) species that can then mediate the homocoupling of two boronic acid molecules.[14][16] It can also occur through other pathways, especially with electron-deficient boronic acids.[15]

  • Solutions to Suppress Homocoupling:

    • Rigorous Degassing: This is the most critical step. Ensure the solvent and the reaction headspace are thoroughly deoxygenated. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[4]

    • Use High-Purity Reagents: Use a fresh, high-quality palladium catalyst. Old or improperly stored Pd(II) sources can contain impurities that promote homocoupling.

    • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid can sometimes suppress homocoupling.

    • Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of homocoupling. If this side reaction is prevalent, screening different bases (e.g., K₂CO₃ vs. K₃PO₄) and running the reaction at a lower temperature may be beneficial.

Problem 4: Formation of 3-Bromo-5-methylpyridine (Protodeboronation Product)

You observe a byproduct corresponding to your boronic acid partner having its boronic acid group replaced by a hydrogen atom.

Potential Cause: Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, consuming your nucleophilic partner before it can participate in the cross-coupling.[17][18] This is a common side reaction, especially with unstable boronic acids (e.g., heteroaromatic or electron-deficient ones) and is often catalyzed by aqueous base.[17][19][20]

  • Solutions to Minimize Protodeboronation:

    • Use a More Stable Boron Reagent: If the boronic acid is particularly unstable, consider converting it to a more robust derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[8][17][18] These reagents often exhibit "slow-release" of the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[17][20]

    • Optimize Base and Water Content: Use a weaker base (e.g., K₂CO₃, K₃PO₄) and minimize the amount of water in the reaction.[18] Anhydrous conditions can sometimes be effective, particularly when using boronic esters.[20]

    • Accelerate the Cross-Coupling: The faster the desired Suzuki coupling occurs, the less time there is for protodeboronation. Using a highly active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos) can accelerate the productive reaction to outcompete the decomposition pathway.[18]

    • Lower Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.[8] Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can help.

Visualizing the Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the points where key side reactions diverge.

Suzuki_Side_Reactions pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add arpdx Ar-Pd(II)-X L₂ (Ar = Pyridyl) oxidative_add->arpdx transmetal Transmetalation arpdx->transmetal dehalogenation Proto-dehalogenation arpdx->dehalogenation [H⁺] arpdr Ar-Pd(II)-R L₂ transmetal->arpdr reductive_elim Reductive Elimination arpdr->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elim->product arx Ar-X (3-Br-4-Cl-Py) arx->oxidative_add rbx R-B(OH)₂ rbx->transmetal protodeboronation Protodeboronation rbx->protodeboronation [H⁺], Base homocoupling Homocoupling rbx->homocoupling O₂, Pd(II) base Base (OH⁻) base->transmetal

Caption: The Suzuki cycle and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: For this compound, which halide is more reactive?

The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling.[10] The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[8][9] This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial, often rate-determining, oxidative addition step of the palladium catalyst.[10] This inherent reactivity difference allows for chemoselective coupling at the C-3 (Bromo) position while leaving the C-4 (Chloro) position intact under standard conditions.

Q2: How do I choose the right ligand for this substrate?

The choice of ligand is crucial for success, especially with a potentially coordinating heteroaryl substrate.[21][22]

Ligand TypeExample(s)Use Case for this compoundRationale
Simple Triarylphosphines PPh₃Selective coupling at the C-Br position under mild conditions.Standard, cost-effective ligand. Often sufficient for reactive C-Br bonds but may lead to catalyst deactivation.
Bulky Dialkylbiaryl Phosphines SPhos, XPhosHighly Recommended. For robust C-Br coupling, challenging C-Cl coupling, and minimizing side reactions.[5][11]These electron-rich and bulky ligands promote fast reductive elimination, stabilize the catalyst against deactivation by the pyridine nitrogen, and are active enough to cleave strong C-Cl bonds.[5][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesAlternative for C-Cl coupling, especially when phosphine ligands fail.Strong σ-donors that form very stable palladium complexes, useful for activating unreactive chlorides.[13]

Q3: What is the role of the base, and how does my choice affect side reactions?

The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[9][23][24] However, the base's identity and strength can profoundly influence side reactions.

  • Strong Bases (e.g., NaOH, KOH): Can be very effective but may promote base-catalyzed side reactions like protodeboronation and dehalogenation.[25]

  • Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): A good starting point. They are moderately strong and generally provide a good balance between reaction rate and suppression of side reactions.

  • Phosphate Bases (e.g., K₃PO₄): Often an excellent choice for challenging couplings. It is a strong, non-nucleophilic base that is particularly effective with bulky biarylphosphine ligands and can help minimize both protodeboronation and dehalogenation.[4][18]

Q4: Can I perform a sequential coupling, first at the C-Br bond and then at the C-Cl bond?

Yes, this is a viable and powerful strategy. The significant difference in reactivity allows for a two-step, one-pot, or sequential approach.

Sequential_Coupling start This compound step1 Step 1: Suzuki Coupling (Standard Conditions) Pd(PPh₃)₄, K₂CO₃ R¹-B(OH)₂ start->step1 intermediate 3-Aryl¹-4-chloro-5-methylpyridine step1->intermediate step2 Step 2: Suzuki Coupling (Forcing Conditions) Pd₂(dba)₃/SPhos, K₃PO₄ R²-B(OH)₂ intermediate->step2 final_product 3-Aryl¹-4-Aryl²-5-methylpyridine step2->final_product

Caption: Workflow for sequential Suzuki coupling.

  • First Coupling (C-Br): Use milder conditions. A catalyst like Pd(PPh₃)₄ with K₂CO₃ is often sufficient to selectively react at the C-Br bond, leaving the C-Cl bond untouched.

  • Second Coupling (C-Cl): After the first reaction is complete (or after isolation of the intermediate), introduce a more powerful catalyst system (e.g., a palladium source with the SPhos ligand) and a stronger base (like K₃PO₄) to activate the less reactive C-Cl bond for the second coupling.[26]

Experimental Protocol: Selective Suzuki Coupling at the C-Br Position

This protocol provides a robust starting point for the selective coupling at the C-Br position of this compound, designed to minimize common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)[11]

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 5:1 to 10:1 solvent-to-water ratio) via syringe.

  • Degassing (Crucial): Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.[15]

  • Reaction: Heat the reaction mixture with vigorous stirring in a pre-heated oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Silva, J. L. F. D., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Wikipedia. (n.d.).
  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Catalysis. (2017).
  • Semantic Scholar. (n.d.).
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). SPhos. [Link]
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • The Journal of Organic Chemistry. (2016).
  • ChemRxiv. (2022). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • Journal of the American Chemical Society. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
  • Journal of the American Chemical Society. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. [Link]
  • StudySmarter. (2024).
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-5-methylpyridine. This challenging heteroaryl halide is a valuable building block, but its successful functionalization via palladium-catalyzed cross-coupling requires careful optimization, particularly of the catalyst system. The presence of two distinct halogen atoms and the coordinating pyridine nitrogen introduces complexities that can lead to low yields, slow reactions, or catalyst deactivation.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and systematically optimize catalyst loading for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our focus is on explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions: Foundational Concepts

Q1: Why is optimizing catalyst loading so crucial for this specific substrate?

Optimizing catalyst loading is a balancing act between reaction efficiency, cost, and product purity. For a substrate like this compound, this is especially critical. The pyridine nitrogen lone pair can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting the catalytic cycle.[1][2] Using an unnecessarily high catalyst loading not only increases costs and the burden of removing residual palladium from the final product but can also accelerate side reactions or catalyst decomposition pathways, such as the formation of inactive palladium black.[1][3][4] The goal is to find the lowest possible catalyst concentration (the minimum effective dose) that drives the reaction to completion in a reasonable timeframe.

Q2: My substrate has both a bromine and a chlorine atom. Which one will react first?

In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the C-X bond generally follows the trend: C-I > C-Br > C-Cl.[5] Therefore, the carbon-bromine bond at the 3-position is significantly more reactive than the carbon-chlorine bond at the 4-position. This difference allows for regioselective functionalization. By using carefully controlled, milder conditions, you can selectively couple at the C3-Br position while leaving the C4-Cl position intact for subsequent transformations. Achieving coupling at the less reactive C-Cl bond typically requires more forcing conditions, such as higher temperatures and more active, specialized catalyst systems.

Q3: How exactly does the pyridine nitrogen interfere with the palladium catalyst?

The lone pair of electrons on the pyridine's nitrogen atom can act as a ligand, coordinating strongly to the electron-deficient palladium center. This coordination can lead to several problems:

  • Catalyst Inhibition: The pyridine can occupy a coordination site on the palladium, preventing the substrate or coupling partner from accessing the metal center and participating in the catalytic cycle.[1][6]

  • Formation of Inactive Complexes: It can lead to the formation of stable, off-cycle palladium complexes that are catalytically dormant.[7]

  • Catalyst Deactivation: In some cases, this interaction can promote pathways that lead to irreversible catalyst deactivation, such as the formation of palladium aggregates (palladium black).[1]

To overcome this "pyridine problem," the use of specific ligands is essential. Bulky, electron-rich ligands are required to shield the palladium center, disfavoring coordination by the pyridine nitrogen and promoting the desired catalytic turnover.[1][6][8]

Troubleshooting Guide: Low Yield & Stalled Reactions

This section addresses the most common issue encountered: poor or incomplete conversion. We will dissect the potential causes and provide a systematic approach to resolving them.

Problem: My reaction yield is very low, or the reaction stalls before the starting material is fully consumed.

This is the most frequent challenge and usually points to an issue with the catalyst's activity or stability over the course of the reaction.

Potential Cause 1: Catalyst Inhibition or Deactivation

  • The "Why": As discussed, the pyridine nitrogen is the primary suspect. Your chosen ligand may not be providing a sufficient steric and electronic shield for the palladium center, allowing the substrate or product to inhibit the catalyst.[1][2] Alternatively, the active Pd(0) catalyst could be sensitive to trace oxygen, or the reaction temperature might be too high, causing it to decompose into inactive palladium black.[1][9]

  • Solution Strategy:

    • Re-evaluate Your Ligand: For pyridine substrates, standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos ) or N-heterocyclic carbene (NHC) ligands, which are designed to stabilize the catalyst and accelerate the reaction.[1][6][8]

    • Use a Modern Precatalyst: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These complexes generate the active Pd(0) species more reliably and reproducibly, often leading to better results.[6]

    • Incrementally Increase Catalyst Loading: If you suspect the catalyst is dying over time, a modest increase in the initial loading can sometimes provide enough active catalyst to push the reaction to completion. Increase the loading in a stepwise fashion, for example, from 1-2 mol% to 3-5 mol%, while carefully monitoring the outcome.[10][11]

    • Control the Temperature: Excessively high temperatures can accelerate catalyst decomposition faster than they accelerate the desired reaction.[1][6] Try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C) for a longer period.

Potential Cause 2: Inappropriate Reagents or Conditions

  • The "Why": The solvent and base are not inert spectators; they are critical components of the catalytic system. An unsuitable base may be too weak to facilitate the key transmetalation (in Suzuki coupling) or deprotonation (in Buchwald-Hartwig amination) steps.[6][12] Likewise, poor quality or wet solvents can introduce catalyst poisons and lead to unwanted side reactions.

  • Solution Strategy:

    • Ensure Reagent Quality and Purity: Use high-purity coupling partners. Boronic acids, in particular, can degrade over time or contain inhibitory boroxine species.[6]

    • Maintain a Rigorously Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][6] Ensure all solvents are thoroughly degassed (the freeze-pump-thaw method is highly effective) and that the reaction is set up and maintained under a strict argon or nitrogen atmosphere.

    • Screen Bases and Solvents: The optimal base and solvent are interdependent. For Suzuki reactions, common choices include K₃PO₄ or Cs₂CO₃ in solvents like 1,4-dioxane or toluene with some water.[13] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS in anhydrous solvents like toluene or THF are standard.[6][8]

Systematic Workflow for Catalyst Loading Optimization

Instead of random screening, a logical, stepwise approach will yield the optimal conditions more efficiently.

G A Start: Low Yield or Stalled Reaction B Step 1: Verify Reagent Quality & Inertness (Dry Solvents, Degassing, Fresh Reagents) A->B C Step 2: Evaluate Catalyst System (Use Bulky Ligand: XPhos, SPhos, etc.) (Use Modern Precatalyst: G3, G4) B->C D Is Conversion Improved? C->D E Step 3: Screen Base & Solvent (e.g., K3PO4 vs Cs2CO3) (Toluene vs Dioxane) D->E  No / Minor  Improvement F Is Conversion >95%? D->F  Yes E->F G Step 4: Optimize Catalyst Loading (Titrate down from 2 mol% to 1, 0.5, 0.1%) F->G  Yes I Problem Persists: Consider Alternative Coupling Strategy or Different Ligand Class (e.g., NHC) F->I  No H Success: Optimized Conditions Found G->H

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Advanced Troubleshooting: Mitigating Side Reactions

Even with good conversion, side reactions can compromise the yield and purity of your product.

Q: I'm seeing a significant amount of a byproduct where the bromine has been replaced by hydrogen (hydrodehalogenation). How do I stop this?

Hydrodehalogenation is a common side reaction, especially in amination reactions.

  • Potential Causes:

    • Trace Water: Moisture in the solvent or on the glassware can act as a proton source.[6]

    • Base Choice: The base can influence the rate of this side reaction.

    • Amine Quality: Impurities in the amine partner can sometimes act as hydrogen donors.[6]

  • Recommended Solutions:

    • Scrupulous Drying: Oven-dry all glassware and use rigorously anhydrous solvents and reagents.

    • Base Screening: Screen alternative strong bases. For example, if NaOtBu is problematic, consider LHMDS or K₃PO₄.[6]

    • Use High-Purity Amines: Ensure the amine coupling partner is of the highest available purity.

Q: My Suzuki reaction is plagued by homocoupling of the boronic acid. What is causing this?

The formation of a biaryl from two molecules of your boronic acid partner is a classic side reaction in Suzuki couplings.

  • Potential Causes:

    • Oxygen: The primary cause is often the presence of oxygen, which can promote the oxidative homocoupling of the boronic acid, a process that can be catalyzed by palladium species.[6]

    • Palladium Source: Using a Pd(II) precursor like Pd(OAc)₂ can sometimes exacerbate the issue compared to starting directly with a Pd(0) source.[10]

  • Recommended Solutions:

    • Rigorous Degassing: This is the most critical step. Improve your degassing procedure for the solvent (e.g., 3-4 freeze-pump-thaw cycles) and ensure the reaction is maintained under a strict inert atmosphere from start to finish.[6]

    • Use a Pd(0) Source: Consider using a Pd(0) precursor like Pd₂(dba)₃ to minimize the initial concentration of Pd(II).[6]

    • Lower the Temperature: Homocoupling can sometimes be disfavored at lower reaction temperatures.[6]

Data & Protocols

Table 1: Recommended Starting Conditions for Catalyst System Screening

This table provides rational starting points for various cross-coupling reactions of this compound. Optimization is required for each specific coupling partner.

Reaction TypePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Notes
Suzuki-Miyaura XPhos Pd G3 (2)(part of precatalyst)K₃PO₄ (2.0)Toluene/H₂O (10:1)100For coupling with arylboronic acids.
Buchwald-Hartwig RuPhos Pd G3 (2)(part of precatalyst)NaOtBu (1.4)Toluene100-110For coupling with primary/secondary amines.[8]
Sonogashira Pd(PPh₃)₄ (2)CuI (1)TEA (2.0)THF60-70For coupling with terminal alkynes.[14]
Table 2: Example of a Catalyst Loading Optimization Experiment

This table illustrates a typical experimental setup to find the minimum effective catalyst loading for a Suzuki-Miyaura coupling once good conditions have been established at 2 mol%.

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)
12.04>99
21.04>99
30.5495
40.1465
50.58>99

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point and should be optimized for each specific boronic acid.

  • Setup: To an oven-dried reaction vial or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent).

  • Reaction: Seal the vessel tightly and heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure for coupling with primary or secondary amines.

  • Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described for the Suzuki-Miyaura coupling.[10][6]

References

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146.
  • Weiss, D. T., et al. (Year). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. ACS Publications.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications.
  • Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling. Benchchem.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines. Benchchem.
  • Catalyst loading optimization for the synthesis of 2-(4-Chlorophenyl)-5-methylpyridine. Benchchem.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.

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Technical Support Center: Purification of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 3-Bromo-4-chloro-5-methylpyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the attainment of high-purity material essential for downstream applications.

Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of potential impurities. While a specific synthesis route for this compound may vary, a common approach involves the halogenation of a substituted picoline precursor. Based on related syntheses, such as that of 3-bromo-5-methylpyridine, the following impurities are plausible[1]:

  • Unreacted Starting Materials: Residual precursors, for instance, a nitrated or aminated chloromethylpyridine.

  • Isomeric Byproducts: Incorrect positioning of the bromo or chloro substituents on the pyridine ring.

  • Over-halogenated Species: Formation of di-bromo or di-chloro pyridine derivatives.

  • Hydrolysis Products: Replacement of a halogen with a hydroxyl group if water is present.

  • Residual Reagents and Solvents: Leftover halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide), acids, bases, and reaction solvents.

A preliminary purity analysis of the crude product by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the specific impurities present[2][3].

Troubleshooting Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Co-elution of Impurities During Column Chromatography

Question: I am observing overlapping peaks between my target compound and an impurity during flash column chromatography on silica gel. How can I improve the separation?

Answer: Co-elution is a frequent challenge, particularly with isomeric impurities that have similar polarities. The basic nature of the pyridine nitrogen can also lead to peak tailing and poor separation on standard silica gel due to interactions with acidic silanol groups[4].

Causality and Solutions:

  • Insufficient Resolution: The chosen solvent system may not be optimal for resolving compounds with close retention factors (Rf).

  • Analyte-Stationary Phase Interaction: The basic pyridine nitrogen can interact strongly with acidic silanol groups on silica, causing peak tailing and broadening, which can mask closely eluting impurities[4].

Experimental Protocols to Enhance Resolution:

  • Solvent System Optimization:

    • Systematic Screening: Conduct a thorough screening of solvent systems using Thin Layer Chromatography (TLC). A good starting point for halogenated pyridines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane[5][6].

    • Gradient Elution: Employ a shallow gradient of the polar solvent. Starting with a low polarity and gradually increasing it can effectively separate compounds with similar polarities.

    • Alternative Solvents: Consider adding a small percentage of a different solvent to modulate selectivity. For instance, replacing a portion of ethyl acetate with diethyl ether can alter the interactions between the analytes and the stationary phase.

  • Mitigating Peak Tailing:

    • Mobile Phase Additive: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase. This will saturate the acidic silanol sites on the silica gel, leading to more symmetrical peaks and improved separation[4].

    • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase such as neutral alumina or end-capped silica gel[7].

Issue 2: Product Fails to Crystallize or Oils Out

Question: After chromatographic purification, my this compound is an oil and will not crystallize, even at low temperatures. What is causing this, and how can I induce crystallization?

Answer: The failure to crystallize is often due to the presence of residual impurities that inhibit the formation of a crystal lattice. The intrinsic properties of the molecule may also favor an amorphous state[7].

Causality and Solutions:

  • Residual Impurities: Even small amounts of impurities can disrupt the ordered packing required for crystallization.

  • Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the compound from precipitating, or it may not be suitable for forming a stable crystal structure.

Experimental Protocols to Induce Crystallization:

  • Ensure High Purity: Re-purify the oil by column chromatography, taking care to collect very narrow fractions to maximize purity.

  • Systematic Solvent Screening:

    • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below[8][9]. For haloaryl compounds, solvents like hexanes or other light petroleum ethers can be effective[10].

    • Solvent Pair Method: If a single suitable solvent cannot be found, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

  • Inducing Nucleation:

    • Seed Crystals: If a small amount of solid material is available, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.

Issue 3: Low Recovery After Purification

Question: I am experiencing a significant loss of my target compound during the purification process. What are the potential causes and how can I improve my yield?

Answer: Low recovery can stem from several factors, including irreversible adsorption onto the stationary phase, decomposition during purification, or physical losses during work-up procedures[7].

Causality and Solutions:

  • Irreversible Adsorption: The basicity of the pyridine ring can lead to strong, sometimes irreversible, binding to the acidic sites on silica gel.

  • Compound Instability: Halogenated pyridines can be sensitive to heat and acid, potentially leading to degradation during solvent evaporation or on an acidic stationary phase.

  • Physical Losses: Multiple transfer steps, incomplete extraction, or using an excessive amount of solvent for chromatography can all contribute to lower yields.

Experimental Protocols to Maximize Recovery:

  • Deactivating Silica Gel: Before packing the column, prepare a slurry of the silica gel in the initial mobile phase containing 1% triethylamine. This pre-treatment neutralizes the acidic sites and minimizes irreversible adsorption[7].

  • Gentle Solvent Removal: When evaporating solvents after chromatography, use a rotary evaporator with a water bath temperature kept below 40°C to prevent thermal decomposition.

  • Efficient Work-up: During aqueous extractions, ensure the correct pH to keep the pyridine derivative in the organic phase. Minimize the number of transfer steps and use an appropriate amount of extraction solvent.

  • Proper Column Loading: For column chromatography, dissolve the crude product in a minimal amount of solvent before loading it onto the column. Alternatively, "dry loading" by adsorbing the crude material onto a small amount of silica gel and then adding it to the top of the column can improve resolution and reduce band broadening, leading to a more efficient separation and better recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final this compound product?

A1: A multi-technique approach is recommended for a comprehensive purity assessment.

  • HPLC: Reversed-phase HPLC with UV detection is the gold standard for quantitative purity analysis of substituted pyridines, offering high resolution and sensitivity[2][11].

  • GC-MS: This technique is excellent for identifying volatile impurities and confirming the mass of the desired product[3].

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte[2]. It is also invaluable for identifying and characterizing the structure of unknown impurities[12][13].

Q2: My purified this compound is slightly colored. Does this indicate an impurity?

A2: A slight coloration (e.g., pale yellow) can sometimes be inherent to the compound, but it can also indicate the presence of trace impurities or degradation products[14]. If the purity is confirmed to be high by analytical techniques like HPLC and NMR, the color may not be a significant issue for many applications. However, for applications requiring very high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification by recrystallization or passing through a short plug of activated carbon may be necessary to remove the color.

Q3: Can I use distillation to purify this compound?

A3: Distillation can be a viable purification method, particularly for removing non-volatile impurities or those with significantly different boiling points. Given that substituted pyridines can have high boiling points, vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition[15][16]. This method is most effective if the impurities have a boiling point difference of at least 25°C from the target compound.

Q4: How should I store purified this compound?

A4: Like many pyridine derivatives, this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area[14]. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude Product Analysis1 Initial Purity Analysis (TLC, HPLC, GC-MS) Crude->Analysis1 Decision1 Purity Acceptable? Analysis1->Decision1 ColumnChromatography Flash Column Chromatography Decision1->ColumnChromatography No FinalProduct Pure Crystalline Product Decision1->FinalProduct Yes Fractions Collect Fractions ColumnChromatography->Fractions Analysis2 Analyze Fractions (TLC) Fractions->Analysis2 Combine Combine Pure Fractions Analysis2->Combine Evaporation Solvent Evaporation (<40°C) Combine->Evaporation Oil Purified Oil Evaporation->Oil Recrystallization Recrystallization Oil->Recrystallization Recrystallization->FinalProduct Analysis3 Final Purity Analysis (HPLC, GC-MS, NMR) FinalProduct->Analysis3 Store Store Appropriately Analysis3->Store

Caption: A typical workflow for the purification of this compound.

References

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine - Eureka.
  • HPLC Method Development. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • University of Rochester Department of Chemistry. (n.d.). Solvents for Recrystallization.
  • Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?
  • PubMed. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • PubMed. (2007). Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes.
  • Journal of Pharmaceutical and Biomedical Analysis. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • CUNY Academic Commons. (n.d.). Purification by Recrystallization.
  • Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (n.d.). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure.

Sources

Preventing debromination of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Debromination and Other Side Reactions in Your Experiments

Welcome to the technical support center for 3-bromo-4-chloro-5-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments, with a primary focus on preventing the common side reaction of debromination.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding and Preventing Debromination

Q1: I'm observing a significant amount of a debrominated byproduct in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the likely cause?

A1: The primary cause of debromination in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can reductively cleave the carbon-bromine bond, replacing the bromine atom with hydrogen. Several factors can promote the formation of Pd-H species, including the choice of base, solvent, and reaction temperature.[1][2]

Mechanism of Debromination:

The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by a competing reaction with a hydride source instead of the desired transmetalation or amine coupling.

G This compound This compound Oxidative\nAddition Oxidative Addition This compound->Oxidative\nAddition Pd(0)L_n Aryl-Pd(II)-Br Aryl-Pd(II)-Br Oxidative\nAddition->Aryl-Pd(II)-Br Reductive\nElimination (Desired) Reductive Elimination (Desired) Aryl-Pd(II)-Br->Reductive\nElimination (Desired) Coupling Partner Hydride\nTransfer Hydride Transfer Aryl-Pd(II)-Br->Hydride\nTransfer Hydride Source (e.g., Base, Solvent) Coupled Product Coupled Product Reductive\nElimination (Desired)->Coupled Product Aryl-Pd(II)-H Aryl-Pd(II)-H Hydride\nTransfer->Aryl-Pd(II)-H Reductive\nElimination (Undesired) Reductive Elimination (Undesired) Aryl-Pd(II)-H->Reductive\nElimination (Undesired) Debrominated\nByproduct Debrominated Byproduct Reductive\nElimination (Undesired)->Debrominated\nByproduct

Caption: Competing pathways in Pd-catalyzed cross-coupling.

Q2: How can I minimize debromination in my Suzuki-Miyaura coupling reaction?

A2: Minimizing debromination in Suzuki-Miyaura couplings requires careful optimization of your reaction conditions. Here are key parameters to consider:

  • Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide, can be significant sources of hydride species.[3] Switching to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often the most effective first step to suppress this side reaction.[1]

  • Temperature Control: Higher reaction temperatures can increase the rate of debromination.[1][3] If you are observing this side product, try lowering the reaction temperature. This can help to favor the desired coupling pathway, which may have a lower activation energy.[1]

  • Solvent Choice: The choice of solvent can influence the extent of debromination. Protic solvents or solvents with trace amounts of water can sometimes contribute to the formation of Pd-H species. Using anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene is recommended.[4]

  • Catalyst and Ligand System: The choice of palladium source and ligand can also play a role. Some bulky electron-rich phosphine ligands can promote the desired reductive elimination over debromination. Experimenting with different ligands may be necessary for particularly challenging substrates.[4][5]

Troubleshooting Suzuki-Miyaura Debromination

ParameterStandard ConditionTroubleshooting ModificationRationale
Base NaOtBu, K₂CO₃K₃PO₄, Cs₂CO₃Milder bases are less prone to generating hydride species.[1]
Temperature 80-100 °C60-80 °CLower temperatures can disfavor the higher activation energy debromination pathway.[1]
Solvent Toluene/H₂O, MeCN/H₂OAnhydrous Dioxane, THFAprotic, anhydrous solvents minimize potential hydride sources.[4]
Catalyst Loading 1-5 mol%1-2 mol%Higher catalyst loadings can sometimes lead to more side reactions.[6]

Q3: I am performing a Buchwald-Hartwig amination and observing the debrominated starting material. What adjustments should I make?

A3: Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is a common issue arising from palladium-hydride intermediates.[7] Here’s how to troubleshoot:

  • Base Selection is Crucial: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used in Buchwald-Hartwig reactions but can also be a primary source of debromination.[3] Consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require adjusting other parameters to maintain catalytic activity.

  • Ligand Choice: The ligand plays a critical role in the outcome of Buchwald-Hartwig aminations. Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) can often accelerate the desired C-N bond formation, outcompeting the debromination pathway. If you are using simpler phosphine ligands like PPh₃, switching to a more advanced ligand is recommended.[8]

  • Lower Reaction Temperature: As with other cross-coupling reactions, reducing the reaction temperature can help to minimize debromination.[3]

  • Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can sometimes lead to cleaner reactions by ensuring the rapid formation of the active catalytic species and minimizing side reactions that can occur during the in-situ generation of the catalyst.[3]

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Section 2: Other Potential Side Reactions and General Handling

Q4: Besides debromination, what other common side reactions should I be aware of when using this compound in cross-coupling reactions?

A4: While debromination is often the primary concern, other side reactions can occur:

  • Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide. Homocoupling is often promoted by the presence of oxygen, so ensuring your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and with degassed solvents is crucial.[2]

  • Proto-deborylation (Suzuki Reaction): The boronic acid coupling partner can be unstable and undergo cleavage of the C-B bond, replacing it with a hydrogen atom. This is more common with heteroaryl boronic acids.[4][5] Using boronic esters (e.g., pinacol esters) can sometimes improve stability.

  • Reaction at the Chloro Position: While the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling, some reaction at the chloro position can occur, especially under harsh conditions or with highly active catalyst systems. Careful monitoring of the reaction progress is important to minimize the formation of di-substituted products.

Q5: I am considering a nucleophilic aromatic substitution (SNAr) reaction. Is this compound a suitable substrate?

A5: this compound can undergo nucleophilic aromatic substitution (SNAr), but its reactivity is moderate compared to pyridines with strongly electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[9][10] In this molecule, the nitrogen atom itself acts as the primary electron-withdrawing feature. The chlorine at the 4-position is more activated towards nucleophilic attack than the bromine at the 3-position. Therefore, you can expect selective substitution of the chlorine atom under typical SNAr conditions. For substitution at the bromine position, more forcing conditions would likely be required, which could lead to side reactions.

Q6: Are there any specific handling or storage recommendations for this compound?

A6: Like many halogenated heterocyclic compounds, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress debromination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. The reaction is typically complete in 4-12 hours.

  • Workup and Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Devery, J. J., III, Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Ramanathan, L. S., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
  • Bechki, L., et al. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
  • Wikipedia. (n.d.).
  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
  • Valdés, C., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews. [Link]
  • Molecular Memory. (2018).
  • Newman, S. G., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
  • YouTube. (2024).
  • MDPI. (2023).
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • Reddit. (2024).
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
  • Chemistry LibreTexts. (2025). 16.
  • Reddit. (2024).
  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • BryantOchem. (2025).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. [Link]

Sources

Technical Support Center: Managing Regioselectivity in Reactions of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-4-chloro-5-methylpyridine. This versatile building block is crucial in the synthesis of novel compounds for pharmaceutical and materials science applications. However, its di-halogenated nature presents a common but significant challenge: controlling which halogen reacts. This guide provides in-depth, field-proven insights to help you navigate the complexities of its reactivity, troubleshoot common issues, and achieve your desired synthetic outcomes with precision.

The core challenge lies in the competition between the two halogen atoms. The Carbon-Bromine (C-Br) bond is inherently weaker and thus generally more reactive in palladium-catalyzed cross-coupling reactions than the Carbon-Chlorine (C-Cl) bond.[1][2] However, the electronic properties of the pyridine ring also play a decisive role. The pyridine nitrogen is electron-withdrawing, which tends to activate the C4 (gamma) position for oxidative addition more than the C3 (beta) position.[1][3] This guide will help you manipulate these competing factors to your advantage.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of this compound.

Q1: In a standard palladium-catalyzed cross-coupling reaction, which halogen is expected to react first?

A: Under typical palladium-catalyzed conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C3-Br bond is expected to react preferentially. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.[1][2] This makes selective functionalization at the C3 position the most straightforward initial transformation.

Q2: How does the pyridine nitrogen influence the reactivity of the C3-Br and C4-Cl positions?

A: The pyridine nitrogen significantly impacts the electronic landscape of the aromatic ring. For palladium-catalyzed reactions, oxidative addition is generally favored at positions alpha (C2/C6) and gamma (C4) to the nitrogen due to favorable electronic properties and orbital interactions.[3][4] In this compound, this means the C4-Cl position is electronically activated, creating a competing reactivity pathway against the inherently weaker C3-Br bond. Mastering regioselectivity often involves choosing conditions that either enhance or suppress this electronic preference.

Q3: Is there a difference in regioselectivity between Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr)?

A: Yes, the regioselectivity is fundamentally different and often inverted.

  • Palladium-catalyzed cross-coupling relies on oxidative addition, where both bond energy (C-Br > C-Cl) and ring electronics (C4 > C3) are at play.

  • Nucleophilic Aromatic Substitution (SNAr) proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate (a Meisenheimer complex).[5][6] The stability of this intermediate is paramount. The pyridine nitrogen, being para to the C4 position, can effectively stabilize the negative charge through resonance. It is only meta to the C3 position and offers no such resonance stabilization.[7] Consequently, SNAr reactions on this substrate will occur almost exclusively at the C4-Cl position.

Troubleshooting and Protocol Guides

This section is designed in a problem-and-solution format to address specific experimental challenges.

Scenario 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. However, achieving high regioselectivity with this compound requires careful catalyst and condition selection.

Problem 1.1: My Suzuki reaction is giving a mixture of C3 and C4 coupled products. How can I achieve high selectivity for the C3-Br position?

  • Underlying Cause: Your catalyst system is likely too active or the reaction conditions are too harsh, overcoming the bond energy difference and allowing competitive reaction at the electronically activated C4-Cl position.

  • Expert Recommendation: To favor the inherent reactivity of the C-Br bond, utilize a less reactive, "first-generation" palladium catalyst system and milder conditions. This will provide a larger kinetic window where the C-Br bond reacts but the more robust C-Cl bond does not.

  • Validated Protocol for C3-Selective Suzuki Coupling:

    • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (Na₂CO₃) (2.0 equiv.).

    • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%). The use of triphenylphosphine as a ligand is key, as it is less electron-rich and promotes selective oxidative addition into the weaker C-Br bond.[8]

    • Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water. Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

    • Reaction: Heat the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Work-up: After cooling, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and purify by column chromatography.

Problem 1.2: I have successfully functionalized the C3 position and now need to couple a second group at the C4-Cl position. My previous conditions are ineffective.

  • Underlying Cause: The C-Cl bond is inherently less reactive and requires a more potent catalyst system to undergo oxidative addition. The electronic nature of the substituent you added at C3 may also influence the reactivity at C4.

  • Expert Recommendation: Employ a modern, highly active catalyst system featuring sterically hindered and electron-rich ligands. These ligands are specifically designed to facilitate the challenging oxidative addition of aryl chlorides.

  • Validated Protocol for C4-Selective Suzuki Coupling (Sequential):

    • Reaction Setup: In an oven-dried Schlenk flask, combine the C3-functionalized 4-chloro-5-methylpyridine (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and a strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 equiv.).

    • Catalyst Addition: Use a pre-catalyst like Pd₂(dba)₃ (1.5-2.5 mol%) in combination with a specialized ligand such as SPhos or XPhos (3-6 mol%).[9] These biarylphosphine ligands create a highly active, coordinatively unsaturated Pd(0) species necessary for C-Cl bond activation.

    • Solvent & Degassing: Add a degassed anhydrous solvent like Toluene or CPME. Purge thoroughly with an inert gas.

    • Reaction: Heat the mixture at a higher temperature, typically 100-110 °C, and monitor for completion.

    • Work-up: Follow a standard aqueous work-up and purification procedure as described previously.

Parameter Goal: C3-Br Selectivity Goal: C4-Cl Reactivity (Sequential) Causality
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / SPhos (or other biarylphosphine)Standard ligands are sufficient for the reactive C-Br bond. C-Cl activation requires highly active, electron-rich, and sterically bulky ligands.[9]
Base Na₂CO₃, K₂CO₃ (mild)K₃PO₄, Cs₂CO₃ (strong)A stronger base is often required to facilitate the transmetalation step, especially with a more challenging electrophile.
Temperature 80-90 °C100-110 °CHigher thermal energy is needed to overcome the larger activation barrier for C-Cl oxidative addition.

Problem 1.3: Is it possible to achieve "reverse" selectivity and couple at C4-Cl before C3-Br?

  • Underlying Cause: This is a significant challenge as it defies the natural order of bond dissociation energies. Success requires conditions that specifically favor the electronically preferred C4 position while sterically or electronically disfavoring the C3 position.

  • Expert Recommendation: This advanced technique requires unconventional catalyst systems. Research has shown that very sterically hindered N-heterocyclic carbene (NHC) ligands or specific ligand-free conditions can invert the typical selectivity in dihalopyridines.[3]

  • Exploratory Protocol for C4-Cl "Reverse" Selectivity:

    • Catalyst System: Use a palladium precursor (e.g., Pd(OAc)₂) with a highly hindered NHC ligand such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride).[10]

    • Conditions: Employ a robust base like potassium tert-butoxide (KOtBu) in an anhydrous solvent like dioxane.

    • Rationale: The extreme steric bulk of the IPr ligand may preferentially block the more accessible C3 position, forcing the catalyst to engage with the C4 position. The mechanism for this selectivity switch can be complex and may involve different palladium species.[11] This remains a non-trivial transformation requiring careful optimization.

Scenario 2: Buchwald-Hartwig Amination

The logic for controlling regioselectivity in C-N bond formation is analogous to that for Suzuki coupling. The choice of ligand generation is critical.

Problem 2.1: How do I selectively aminate the C3-Br versus the C4-Cl position?

  • Expert Recommendation: Control the reaction by modulating the activity of your catalyst through ligand selection.

  • For C3-Br Selective Amination: Use an earlier generation bidentate phosphine ligand like BINAP or DPPF.[12] These provide good activity for aryl bromides without readily activating the C-Cl bond.

  • For C4-Cl Amination (Sequential): After C3-amination, switch to a state-of-the-art, sterically demanding monophosphine biaryl ligand such as BrettPhos or RuPhos.[13][14] These ligands excel at the difficult oxidative addition into the C-Cl bond. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

Scenario 3: Nucleophilic Aromatic Substitution (SNAr)

Problem 3.1: I want to displace a halogen with an oxygen or nitrogen nucleophile without a palladium catalyst. Which position will react?

  • Underlying Cause: The reaction will proceed via the SNAr mechanism, which is governed by the stabilization of the anionic Meisenheimer intermediate.

  • Expert Recommendation: Expect high to exclusive selectivity for the C4-Cl position. The pyridine nitrogen is para to this position and provides powerful resonance stabilization to the intermediate, which is the determining factor for the reaction's regiochemical outcome.[5][7] The C3-Br position, being meta, lacks this stabilization and will be unreactive under SNAr conditions.

  • Validated Protocol for C4-Selective SNAr:

    • Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF.

    • Nucleophile Addition: Add the nucleophile, such as sodium methoxide (for O-arylation) or a primary/secondary amine (for N-arylation) (1.1 - 1.5 equiv.). A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) may be needed if using an amine salt.

    • Reaction: The reaction may proceed at room temperature or require gentle heating (e.g., 60-80 °C). Monitor by TLC or LC-MS.

    • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash, dry, and purify.

Visualized Workflows

Decision-Making for Regioselective Functionalization

The following diagram outlines the initial strategic choice between reaction classes to target a specific position on the this compound core.

cluster_start Starting Material cluster_choice Select Reaction Pathway cluster_pd Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution start This compound choice Desired Regioselectivity? start->choice pd_coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. choice->pd_coupling C-C or C-N Bond (Versatile) snar SNAr Reaction choice->snar C-O or C-N Bond (C4-Specific) pd_c3 Selective C3-Br Reaction (Standard Conditions) pd_coupling->pd_c3 Target C3 First pd_c4 Selective C4-Cl Reaction (Forcing Conditions) pd_coupling->pd_c4 Target C4 First (Advanced) snar_c4 Exclusive C4-Cl Reaction snar->snar_c4

Caption: Strategic decision tree for functionalizing this compound.

Troubleshooting Workflow for Suzuki Coupling Regioselectivity

This workflow provides a logical sequence of steps to diagnose and solve regioselectivity issues in Suzuki-Miyaura reactions.

cluster_problem Problem Identification cluster_goal Define Goal cluster_sol_c3 Solution for C3-Selectivity cluster_sol_c4 Solution for C4-Selectivity cluster_outcome Expected Outcome problem Poor Regioselectivity in Suzuki Coupling goal Desired Product? problem->goal action_c3_1 Use less active catalyst (e.g., Pd(PPh₃)₄) goal->action_c3_1 C3-Coupled Product action_c4_1 Use highly active ligand (e.g., SPhos, IPr-NHC) goal->action_c4_1 C4-Coupled Product action_c3_2 Use milder base (e.g., Na₂CO₃) action_c3_1->action_c3_2 action_c3_3 Lower reaction temperature (80-90°C) action_c3_2->action_c3_3 outcome Improved Regioselectivity action_c3_3->outcome action_c4_2 Use stronger base (e.g., K₃PO₄, KOtBu) action_c4_1->action_c4_2 action_c4_3 Increase reaction temperature (>100°C) action_c4_2->action_c4_3 action_c4_3->outcome

Caption: Troubleshooting flowchart for optimizing Suzuki coupling regioselectivity.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. URL
  • Cross-Coupling Reactions of Polyhalogen
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Regioselective Cross-Coupling. Universität Rostock. URL
  • Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. URL
  • Buchwald–Hartwig amin
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Benchchem. URL
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem. URL
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. URL
  • Nucleophilic arom
  • 16.
  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. URL

Sources

Troubleshooting low conversion rates in 3-Bromo-4-chloro-5-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-4-chloro-5-methylpyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers encountering challenges, particularly low conversion rates, during reactions with this versatile heterocyclic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of your experiments.

Introduction: Understanding the Substrate

This compound is a unique building block characterized by several structural features that dictate its reactivity:

  • Differential Halogen Reactivity : The molecule possesses both a bromine and a chlorine substituent. In palladium-catalyzed cross-coupling reactions, the Carbon-Bromine (C-Br) bond is significantly weaker (~276 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (~339 kJ/mol).[1] This inherent difference means that the oxidative addition of the C-Br bond to a Pd(0) catalyst is kinetically favored and typically occurs selectively under standard conditions.[2]

  • Steric and Electronic Profile : The pyridine ring is electron-deficient, which can influence the rate of oxidative addition.[2] Furthermore, the methyl group at the 5-position and the chloro group at the 4-position create a sterically hindered environment around the C-Br bond at the 3-position, which can pose challenges for catalyst accessibility.[3]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][4] This is a common challenge when working with heteroaryl substrates.

This guide will address the most common reactions performed with this substrate—Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, and Grignard Reagent Formation—and provide structured troubleshooting advice.

Part 1: Suzuki-Miyaura Cross-Coupling Reactions

This reaction is a cornerstone for forming C-C bonds, but achieving high conversion with this compound requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is stalling with significant starting material remaining. What is the most likely cause?

A1: The most common culprits for low conversion are suboptimal catalyst activity or catalyst decomposition. The rate-limiting step is often the oxidative addition of the C-Br bond to the Pd(0) center.[1] Given the steric hindrance around the C-Br bond and the potential for pyridine nitrogen to inhibit the catalyst, your choice of ligand and palladium source is critical.[2][3] A standard catalyst system like Pd(PPh₃)₄ may be insufficient. A highly active system, often employing bulky, electron-rich phosphine ligands, is typically required to overcome these hurdles.[2]

Q2: Which halogen should I expect to react? Can I achieve selective coupling at the C-Cl position?

A2: Under typical Suzuki-Miyaura conditions, you should expect selective reaction at the more reactive C-Br bond.[2] Achieving selective coupling at the C-Cl position while the C-Br bond is present is extremely challenging and would require a highly specialized catalytic system designed for C-Cl activation, which is beyond the scope of standard protocols. For practical purposes, target the C-Br bond first.

Q3: I'm observing significant amounts of debrominated starting material and homocoupling of my boronic acid. How can I minimize these side reactions?

A3:

  • Debromination (Hydrodehalogenation): This side reaction, where the bromine is replaced by a hydrogen atom, can occur if a hydride source is present.[5] Ensure you are using truly anhydrous solvents and bases. Avoid alcoholic solvents if possible, as they can be a source of hydrides.[5]

  • Homocoupling: The self-coupling of the boronic acid is often promoted by the presence of oxygen.[2][6] It is crucial to rigorously degas your reaction mixture (solvents and reagents) by methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2][7]

Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low yields, follow this systematic troubleshooting workflow.

G cluster_catalyst Catalyst System Details cluster_base Base Selection Start Low Conversion Observed Catalyst 1. Evaluate Catalyst System (Ligand & Pd Source) Start->Catalyst Start Here Base 2. Optimize Base Catalyst->Base No Improvement Success High Conversion Achieved Catalyst->Success Issue Resolved L1 Use Bulky Ligands: SPhos, XPhos, RuPhos Catalyst->L1 Solvent 3. Check Solvent & Temperature Base->Solvent No Improvement Base->Success Issue Resolved B1 Strong, non-nucleophilic bases: K₃PO₄, Cs₂CO₃ Base->B1 Reagents 4. Verify Reagent Quality Solvent->Reagents No Improvement Solvent->Success Issue Resolved Reagents->Catalyst Re-evaluate Reagents->Success Issue Resolved P1 Use Pre-catalysts: Pd(OAc)₂/Ligand or Pre-formed Pd(0) e.g., Pd₂(dba)₃ B2 Ensure base is anhydrous and finely powdered.

Caption: Troubleshooting workflow for low Suzuki-Miyaura conversion.

ParameterRecommendation & Rationale
Catalyst: Ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[8] These ligands promote the rate-limiting oxidative addition step, stabilize the active Pd(0) species, and can mitigate catalyst inhibition by the pyridine nitrogen.[2][3] A typical ligand-to-palladium ratio is 1:1 to 2:1.[5]
Catalyst: Pd Source Use a reliable Pd(0) source like Pd₂(dba)₃ or an easily reducible Pd(II) pre-catalyst such as Pd(OAc)₂ .[2] Modern pre-catalysts (e.g., G3/G4 Buchwald pre-catalysts) are also excellent choices as they ensure efficient generation of the active LPd(0) species.[8]
Base Use a strong, non-nucleophilic inorganic base. K₃PO₄ and Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for challenging substrates.[2][5] The base must be anhydrous and, if possible, finely powdered to maximize surface area and reactivity.
Solvent Aprotic polar solvents are standard. A mixture of 1,4-Dioxane/water or Toluene/water is common.[4][6] Ensure solvents are thoroughly degassed to prevent catalyst oxidation and boronic acid homocoupling.
Temperature Reactions typically require heating, often in the range of 80-110 °C .[2] If conversion is low, cautiously increasing the temperature in 10 °C increments may help overcome the activation energy barrier. However, excessive heat can lead to catalyst decomposition (indicated by formation of palladium black).[5][6]
Reagent Purity Ensure the boronic acid or ester is pure. Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, especially with heteroaryl boronic acids.[2][6] Using more stable boronic pinacol esters can sometimes mitigate this issue.[6]
General Protocol for Suzuki-Miyaura Coupling

This is a generalized starting point and requires optimization.

  • Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[4]

  • Catalyst Addition : Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[2]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Degassing : Subject the sealed vessel to three cycles of vacuum backfill with inert gas to ensure all oxygen is removed.[2]

  • Reaction : Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[4]

  • Monitoring : Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).[2]

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][2]

  • Purification : Purify the crude product by flash column chromatography on silica gel.[4]

Part 2: Buchwald-Hartwig Amination

The formation of C-N bonds using this substrate is crucial for synthesizing many pharmaceutical building blocks. Similar to Suzuki coupling, success hinges on a highly active catalytic system.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination failing or giving very low yields?

A1: This reaction is highly sensitive to the choice of catalyst, ligand, and base.[9] The steric hindrance from the adjacent chloro and methyl groups can slow down the reaction. Furthermore, the amine substrate itself can coordinate to the palladium center. A highly active catalyst system, typically employing bulky biarylphosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS), is essential for coupling with this hindered substrate.[3][9]

Q2: What is the best base for this transformation?

A2: Strong, sterically hindered bases are required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.[9][10] Weaker bases like K₂CO₃ are generally not strong enough to facilitate the catalytic cycle efficiently.[10]

Q3: Can I use aqueous conditions like in the Suzuki reaction?

A3: No. Buchwald-Hartwig aminations must be conducted under strictly anhydrous and inert conditions . The strong bases used (like NaOt-Bu) are readily quenched by water, which would halt the reaction.

Troubleshooting Guide: Low Conversion in Buchwald-Hartwig Amination

G cluster_catalyst Recommended Systems cluster_base Base Considerations Start Low Conversion Observed Catalyst 1. Re-evaluate Catalyst & Ligand Start->Catalyst Base 2. Verify Base Activity & Type Catalyst->Base No Improvement Success High Conversion Achieved Catalyst->Success Issue Resolved L1 Use Gen 3/4 Buchwald Ligands: XPhos, RuPhos Catalyst->L1 Conditions 3. Check Anhydrous/Inert Conditions Base->Conditions No Improvement Base->Success Issue Resolved B1 Use Strong, Hindered Base: NaOt-Bu, KOt-Bu, LHMDS Base->B1 Conditions->Catalyst Re-evaluate Conditions->Success Issue Resolved P1 Pd₂(dba)₃ or Pd(OAc)₂ B2 Store base in a desiccator or glovebox.

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

ParameterRecommendation & Rationale
Catalyst System Use a modern, highly active catalyst system. Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos is highly recommended for hindered substrates.[3][9] These ligands facilitate both oxidative addition and the challenging reductive elimination step.[9][11]
Base Sodium tert-butoxide (NaOt-Bu) is the base of choice.[9] Ensure it is fresh and has been handled under inert conditions, as it is hygroscopic and its effectiveness diminishes upon exposure to air/moisture. Use 1.2-1.5 equivalents.
Solvent Strictly anhydrous, degassed aprotic solvents are required. Toluene , Dioxane , or THF are common choices.[9][10] The solvent must be able to dissolve the reaction components.
Temperature Heating is almost always necessary, typically between 80-110 °C .[3] Monitor for catalyst decomposition at higher temperatures.
Atmosphere A strictly inert atmosphere (Argon or Nitrogen) is non-negotiable. Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, killing the reaction.[9]
General Protocol for Buchwald-Hartwig Amination

This is a generalized starting point and requires optimization.

  • Reaction Setup : In a glovebox or to an oven-dried Schlenk flask under a positive pressure of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).[9]

  • Reagent Addition : Add this compound (1.0 equiv).

  • Solvent & Amine Addition : Add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine coupling partner (1.1-1.2 equiv).[3]

  • Reaction : Seal the flask and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitoring : Monitor progress by LC-MS or TLC.

  • Work-up : After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry the organic layer, and concentrate.

  • Purification : Purify the product by column chromatography.

Part 3: Grignard Reagent Formation and Coupling

Forming a Grignard reagent from this compound allows for nucleophilic addition into various electrophiles.

Frequently Asked Questions (FAQs)

Q1: I am struggling to initiate the Grignard formation with magnesium turnings. What can I do?

A1: Grignard initiation can be difficult, especially with less reactive halides. First, ensure all glassware is flame-dried and the solvent (typically THF or diethyl ether) is absolutely anhydrous.[12][13]

  • Activation: Activate the magnesium turnings. You can do this by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[12][14] Crushing the magnesium turnings under an inert atmosphere can also help expose a fresh surface.

  • Initiation: Add a small amount of the halide to the activated magnesium and wait for an exothermic reaction or bubbling to indicate initiation before adding the rest of the halide slowly.[12]

Q2: Am I likely to get a mixture of Grignard reagents from the C-Br and C-Cl positions?

A2: Similar to palladium catalysis, the C-Br bond is more susceptible to insertion by magnesium. Therefore, you should expect selective formation of the Grignard reagent at the 3-position. However, a more reliable and often higher-yielding method for this type of substrate is a Halogen-Magnesium Exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride (iPrMgCl).[13] This exchange is typically very fast and highly selective for bromine over chlorine.[13]

Troubleshooting Guide: Grignard Reagent Formation
IssueRecommendation & Rationale
Failure to Initiate Use chemical activation: A crystal of iodine or 1,2-dibromoethane can chemically clean the magnesium surface.[14] Ensure absolute dryness: Any trace of moisture will quench the Grignard reagent as it forms. Flame-dry all glassware under vacuum and use anhydrous solvents.[12]
Low Yield / Side Reactions Switch to Halogen-Magnesium Exchange: This is the preferred method for many heteroaryl bromides. React this compound with ~1.05 equivalents of iPrMgCl or iPrMgCl·LiCl in anhydrous THF. The exchange is often complete within 1-2 hours at room temperature or below.[13] This avoids the harsh conditions of classical Grignard formation and minimizes side reactions.
Wurtz Coupling The formation of a bi-pyridine dimer can occur, especially if the concentration of the halide is too high during addition. Add the halide solution dropwise to the magnesium suspension to maintain a low concentration and minimize this side reaction.[12]
Recommended Protocol: Halogen-Magnesium Exchange

This protocol is generally more reliable than direct magnesium insertion.

  • Preparation : To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and dissolve it in anhydrous THF.

  • Grignard Addition : Cool the solution to a suitable temperature (e.g., 0 °C to room temperature). Slowly add isopropylmagnesium chloride solution (1.05 equiv) dropwise via syringe.

  • Reaction : Allow the mixture to stir for 1-2 hours. Formation of the pyridyl Grignard is usually complete within this time.[13]

  • Electrophile Addition : Cool the newly formed Grignard reagent (e.g., to -78 °C or 0 °C depending on the electrophile) and slowly add a solution of the electrophile (e.g., an aldehyde, ketone, or CO₂).

  • Quenching & Work-up : Once the reaction is complete, quench by slow addition of saturated aqueous NH₄Cl solution.[13] Extract with an organic solvent, dry the organic layer, and concentrate.

  • Purification : Purify via column chromatography or recrystallization.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
  • Wikipedia. (n.d.).
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Reddit. (2021).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
  • University of Windsor. (n.d.).

Sources

Technical Support Center: Recrystallization of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Bromo-4-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important chemical intermediate. Our focus is on delivering practical, field-proven insights to help you achieve high purity and yield in your experiments.

Introduction to Recrystallization of this compound

This compound is a solid at room temperature with a reported melting point in the range of 65-69 °C[1]. Recrystallization is the most common and effective method for its purification[1]. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its recrystallization?

Understanding the fundamental properties of the compound is crucial for developing a successful recrystallization protocol.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 3-Bromo-5-chloro-4-methylpyridine[2]
CAS Number 1260010-08-9[3]
Molecular Formula C₆H₅BrClN[1]
Molecular Weight 206.47 g/mol [1]
Appearance Solid[1]
Melting Point 65-69 °C[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The choice of solvent is the most critical parameter in recrystallization. A systematic approach to solvent screening is recommended.

Principle of Solvent Selection: The ideal solvent should exhibit a steep solubility curve for this compound, meaning it has low solubility at low temperatures and high solubility at higher temperatures. The "like dissolves like" principle is a good starting point. Given the polar nature of the pyridine ring and the presence of halogens, polar aprotic and protic solvents are good candidates to investigate.

Recommended Screening Solvents:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Hydrocarbons: Hexanes, Toluene (less likely to be a primary solvent, but useful in a solvent system)

  • Water: Unlikely to be a good single solvent due to the organic nature of the compound, but can be an effective anti-solvent in a mixed solvent system.

Experimental Protocol for Solvent Screening:

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is likely too good for recrystallization on its own.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.

Q3: Can I use a mixed solvent system? How do I choose one?

Yes, a mixed solvent system is an excellent option if no single solvent provides the desired solubility profile. This typically consists of a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.

Common Miscible Solvent Pairs:

  • Ethanol-Water

  • Acetone-Hexanes

  • Ethyl Acetate-Hexanes

  • Toluene-Hexanes

Workflow for Mixed Solvent Recrystallization:

G A Dissolve crude product in a minimum amount of the hot 'good' solvent. B Add the 'poor' solvent dropwise to the hot solution until persistent cloudiness is observed. A->B C Reheat the solution to redissolve the precipitate and obtain a clear solution. B->C D Allow the solution to cool slowly to room temperature. C->D E Cool further in an ice bath to maximize crystal yield. D->E F Collect crystals by vacuum filtration. E->F

Caption: Workflow for mixed solvent recrystallization.

Troubleshooting Guide

Problem 1: Oiling Out

Issue: Instead of forming solid crystals, the compound separates from the solution as an oil or liquid droplets.

Causality:

  • The boiling point of the solvent is higher than the melting point of the compound (65-69 °C).

  • The solution is supersaturated to a great extent, causing rapid precipitation above the compound's melting point.

  • High levels of impurities are present, leading to a significant melting point depression.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then cool slowly.

  • Lower the Boiling Point of the Solvent System: If using a high-boiling solvent, try a lower-boiling alternative. For mixed solvent systems, adjust the ratio to lower the overall boiling point.

  • Seed the Solution: Introduce a seed crystal (a small, pure crystal of the compound) to the cooled solution to encourage crystallization at a lower temperature.

  • Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites on the inner wall of the flask at the meniscus of the solution.

Problem 2: No Crystal Formation

Issue: The solution remains clear even after cooling in an ice bath.

Causality:

  • Too much solvent was used, and the solution is not saturated.

  • The rate of cooling was too rapid, preventing nucleation.

Solutions:

  • Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.

  • Reduce the Volume of the Solvent: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, which could lead to oiling out. Once the volume is reduced, allow the solution to cool slowly again.

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent dropwise to the cooled solution to induce precipitation.

Problem 3: Poor Recovery/Low Yield

Issue: The amount of crystalline product obtained is significantly lower than expected.

Causality:

  • Too much solvent was used, and a significant amount of the product remains in the mother liquor.

  • The crystals were filtered before crystallization was complete.

  • The compound is more soluble in the cold solvent than anticipated.

Solutions:

  • Concentrate the Mother Liquor: Evaporate a portion of the solvent from the filtrate and cool to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for at least 30 minutes is recommended.

  • Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce loss.

Problem 4: Impure Product

Issue: The melting point of the recrystallized product is broad or lower than the expected 65-69 °C, or the crystals are discolored.

Causality:

  • Rapid crystal growth has trapped impurities within the crystal lattice.

  • The chosen solvent did not effectively separate the impurity.

  • Colored impurities were not removed.

Solutions:

  • Slow Down Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can promote slower cooling.

  • Re-crystallize: A second recrystallization will often significantly improve purity.

  • Use Activated Charcoal: If the hot solution is colored, add a small amount of activated charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.

Recommended Recrystallization Protocol (Starting Point)

This protocol is a general guideline. The optimal solvent and conditions should be determined experimentally as described in the FAQs. A mixed solvent system of ethanol and water is often a good starting point for halogenated pyridines.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While the solution is hot, add deionized water dropwise until a faint, persistent cloudiness appears.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Dry the crystals under vacuum or in a desiccator.

  • Determine the melting point of the purified crystals to assess their purity.

Recrystallization Troubleshooting Flowchart:

G Start Start Recrystallization Dissolve Dissolve crude product in minimum hot solvent Start->Dissolve Cool Cool solution slowly Dissolve->Cool Oiling_Out Does the product oil out? Cool->Oiling_Out Crystals_Form Do crystals form? Filter Collect crystals by filtration Crystals_Form->Filter Yes No_Crystals Troubleshoot: No Crystals - Add seed crystal - Scratch flask - Evaporate some solvent Crystals_Form->No_Crystals No Oiling_Out->Crystals_Form No Oil_Out_Solution Troubleshoot: Oiling Out - Reheat and add more solvent - Use a different solvent Oiling_Out->Oil_Out_Solution Yes

Caption: A flowchart for troubleshooting common recrystallization issues.

References

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • ChemSrc. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • AbacipharmTech. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
  • University of California, Los Angeles.
  • University of Rochester, Department of Chemistry.
  • Google Patents.
  • Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • The Royal Society of Chemistry. Supporting Information - Synthetic routes to compounds 5 and 10-19. [Link]
  • Reddit. Pyridine Is miscible with EVERYTHING!? : r/chemistry. [Link]
  • Chemistry Stack Exchange.
  • Wikipedia.
  • Solubility of Things.
  • Auburn University.
  • Marshall Digital Scholar. Synthesis of 1,3-DI(4-Pyridinyl)Acetone. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. 2.1: Hydrocarbons. [Link]
  • DTIC.

Sources

Technical Support Center: Scale-up Synthesis of 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-5-methylpyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals. Our goal is to equip you with the necessary insights to navigate the challenges of scaling this synthesis from the lab bench to pilot production.

Section 1: Synthetic Strategies & Scale-up Considerations (FAQs)

This section addresses common high-level questions regarding the synthetic approach to this compound, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal retrosynthetic disconnections for this molecule. The choice of route often depends on the availability and cost of the starting materials.

  • Route A: Halogenation of a Pre-functionalized Pyridine. This approach involves starting with a suitable methylpyridine and performing sequential chlorination and bromination. The challenge lies in controlling the regioselectivity of these electrophilic aromatic substitution reactions.[1]

  • Route B: Sandmeyer Reaction of an Amino-Precursor. This is often the more reliable and regioselective method for introducing the bromine atom.[3] The synthesis starts with a precursor like 3-amino-4-chloro-5-methylpyridine, which is converted to a diazonium salt and subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[4][5] This route generally offers better control over the final substitution pattern, which is critical for scale-up.

Q2: Which synthetic route is most amenable to scale-up and why?

A2: Route B, the Sandmeyer reaction, is generally preferred for scale-up. The primary reason is predictability and regiocontrol . Direct multi-halogenation of a pyridine ring (Route A) can lead to a mixture of isomers that are difficult and costly to separate on a large scale. The Sandmeyer reaction, by contrast, precisely places the bromine atom at the position of the precursor's amino group, minimizing isomeric impurities.[6] However, the Sandmeyer reaction itself presents scale-up challenges, notably the thermal instability of diazonium salts and the management of nitrogen gas evolution.[3]

Q3: What are the critical quality attributes for the starting material in a Sandmeyer-based synthesis?

A3: For the synthesis of this compound via the Sandmeyer reaction, the critical starting material is 3-amino-4-chloro-5-methylpyridine . Its quality is paramount for a successful and reproducible process.

  • Purity: The amine precursor should be of high purity (>99%). Impurities, especially other isomers, will carry through the synthesis and complicate the final purification.

  • Residual Metals: If the precursor is synthesized via a metal-catalyzed reaction, residual metals can interfere with the diazotization or the Sandmeyer reaction itself.

  • Moisture Content: While the reaction is run in an aqueous medium, the precise amount of water is critical. The starting material should have a low and consistent moisture content to ensure accurate stoichiometry.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, with a focus on practical, actionable solutions for process scale-up.

Problem Area 1: Reaction Control & Side Products

Q: My Sandmeyer reaction from 3-amino-4-chloro-5-methylpyridine is giving a low yield of the desired bromo-product and forming a significant amount of a phenolic impurity (3-hydroxy-4-chloro-5-methylpyridine). What's happening?

A: This is a classic side reaction in the Sandmeyer pathway. The intermediate aryl diazonium salt is susceptible to nucleophilic attack by water, leading to the formation of a phenol and liberating nitrogen gas.[3][6]

Causality & Troubleshooting Steps:

  • Temperature Control is Critical: The diazotization step (forming the diazonium salt) must be kept cold, typically between -5 to 5 °C.[7] If the temperature rises, the rate of decomposition of the diazonium salt to the phenol increases significantly. On a large scale, this requires a reactor with efficient heat transfer capabilities.

  • Acid Concentration: The reaction is run in a strong acid (typically HBr). The acid stabilizes the diazonium salt. Insufficient acid can lead to premature decomposition. Ensure the correct molar equivalents of acid are used.

  • Rate of Nitrite Addition: Sodium nitrite solution should be added slowly and sub-surface to the acidic amine solution. This prevents localized "hot spots" and high concentrations of nitrous acid, which can lead to side reactions and thermal instability.

  • Catalyst Activity: Ensure your copper(I) bromide is active. It should be freshly prepared or properly stored to prevent oxidation to Cu(II), which is less effective. The reaction is a radical-nucleophilic aromatic substitution (SRNAr) initiated by a one-electron transfer from the copper(I) species.[3]

Q: I am observing the formation of biaryl impurities in my final product. What is the cause?

A: Biaryl formation is a known byproduct in Sandmeyer reactions and is strong evidence for the radical mechanism.[3] The aryl radical intermediate can dimerize before it is trapped by the halogen.

Causality & Troubleshooting Steps:

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Efficient Mixing: Good agitation ensures that the generated aryl radical is quickly trapped by the copper-halide complex, minimizing the opportunity for it to react with another aryl radical.

  • Catalyst Loading: In some cases, slightly increasing the catalyst loading can improve the rate of the desired halogenation reaction relative to the dimerization.

Problem Area 2: Process & Work-up Issues

Q: During scale-up, I'm having difficulty managing the gas evolution and the exotherm from the decomposition of the diazonium salt. How can this be controlled?

A: This is a major safety and process control challenge. The decomposition of the diazonium salt is highly exothermic and releases a large volume of nitrogen gas.

Causality & Troubleshooting Steps:

  • Semi-Batch Process: Do not add all the diazonium salt to the hot copper solution at once. A semi-batch approach, where the cold diazonium salt solution is added slowly to the heated CuBr solution, is mandatory for scale-up. This allows the rate of reaction, heat generation, and gas evolution to be controlled by the addition rate.

  • Reactor Headspace & Venting: Ensure the reactor has sufficient headspace and a properly sized vent to handle the nitrogen evolution safely. The system should be designed to prevent pressurization.

  • Real-time Monitoring: Use a temperature probe to monitor the internal temperature and a flow meter on the vent line to monitor gas evolution. A sudden increase in either indicates a potential runaway reaction.

Problem Area 3: Purification Challenges

Q: How can I effectively remove the starting amino-precursor from my crude this compound product?

A: The basicity of the starting amine allows for a straightforward separation from the neutral product.

Causality & Troubleshooting Steps:

  • Acidic Wash: During the work-up, after quenching the reaction, perform an extraction with an organic solvent (e.g., toluene, ethyl acetate). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral bromo-product remains in the organic phase.

  • pH Control: Ensure the pH of the aqueous wash is sufficiently low (pH < 2) to fully protonate the residual amine.

Q: My final product purity is low after distillation due to co-distillation of an impurity. What are the recommended final purification steps?

A: While distillation can be effective, co-distillation with closely boiling impurities is common. Recrystallization is often a more effective final purification step for achieving high purity.

Causality & Troubleshooting Steps:

  • Solvent Screening: Perform a solvent screen to find a suitable recrystallization solvent system. The ideal solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. Common choices for compounds like this include heptane, isopropanol, or toluene/heptane mixtures.

  • Controlled Cooling: For large-scale recrystallization, a controlled cooling profile is essential to obtain a consistent crystal size and high purity. Crash cooling can trap impurities within the crystal lattice.

  • Purity Check: After recrystallization, check the purity by HPLC and the residual solvent levels by GC headspace analysis.

Section 3: Data Summary & Visualization

Table 1: Typical Reaction Parameters for Sandmeyer Bromination
ParameterLaboratory Scale (10g)Pilot Scale (10kg)Rationale & Key Considerations
Starting Material 3-amino-4-chloro-5-methylpyridine3-amino-4-chloro-5-methylpyridinePurity >99% is critical to avoid isomeric contamination.
Diazotization Temp. -5 to 5 °C-5 to 0 °CCrucial for diazonium salt stability. Requires efficient reactor cooling.
Nitrite Addition Time 30-60 min2-4 hoursSlow, controlled addition prevents exotherms and side reactions.
Sandmeyer Temp. 60-70 °C60-70 °CTemperature required to initiate decomposition and reaction with CuBr.
Addition to CuBr N/A (Batch)4-6 hours (Semi-batch)Critical for scale-up safety. Controls heat and gas evolution.
Typical Yield 75-85%70-80%Yields may be slightly lower on scale-up due to handling losses.
Typical Purity >99.5% (after chromatography)>99.5% (after recrystallization)Recrystallization is more practical and economical for large quantities.
Diagram 1: Overall Synthetic Workflow

This diagram illustrates the recommended two-step synthesis via the Sandmeyer reaction.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Work-up & Purification Amine 3-Amino-4-chloro- 5-methylpyridine Reagents1 HBr, H2O, NaNO2 Amine->Reagents1 Diazonium Aryl Diazonium Salt (in situ intermediate) Reagents1->Diazonium  -5 to 5 °C Catalyst CuBr Product 3-Bromo-4-chloro- 5-methylpyridine Diazonium->Product  Slow addition  (Semi-batch) Catalyst->Product  60-70 °C  -N2 gas Workup Quench & Extract Product->Workup Purify Acid Wash & Recrystallization Workup->Purify Final Pure Product (>99.5%) Purify->Final

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing low yield issues in the Sandmeyer reaction.

G Start Low Yield Observed CheckPhenol Check for Phenolic Impurity by HPLC/LC-MS Start->CheckPhenol PhenolYes High Phenol Content CheckPhenol->PhenolYes Yes PhenolNo Low Phenol Content CheckPhenol->PhenolNo No CheckAmine Check for Unreacted Starting Amine AmineYes High Starting Amine CheckAmine->AmineYes Yes AmineNo Low Starting Amine CheckAmine->AmineNo No ActionTemp Improve Temperature Control (-5 to 5 °C during Diazotization) PhenolYes->ActionTemp PhenolNo->CheckAmine ActionNitrite Review NaNO2 Stoichiometry & Addition Rate AmineYes->ActionNitrite ActionCu Verify CuBr Activity & Loading AmineNo->ActionCu

Caption: Diagnostic flowchart for troubleshooting low reaction yield.

Section 4: Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory or plant-specific equipment and safety procedures. A thorough risk assessment should be conducted before any scale-up.

Protocol 1: Synthesis of this compound via Sandmeyer Reaction (Illustrative 50g Scale)

Step 1: Diazotization

  • To a 1 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge 48% aqueous hydrobromic acid (150 mL).

  • Cool the reactor contents to -5 °C.

  • Slowly add 3-amino-4-chloro-5-methylpyridine (50 g) to the acid, ensuring the temperature does not exceed 5 °C. A thick slurry will form.

  • Prepare a solution of sodium nitrite (24 g) in deionized water (50 mL).

  • Add the sodium nitrite solution dropwise to the reactor via the addition funnel over 2 hours, maintaining the internal temperature between -5 °C and 0 °C.

  • After the addition is complete, stir the resulting yellow-orange diazonium salt solution for an additional 30 minutes at 0 °C.

Step 2: Sandmeyer Reaction

  • In a separate 2 L reactor, prepare a solution of copper(I) bromide (10 g) in 48% aqueous hydrobromic acid (100 mL). Heat this mixture to 70 °C.

  • CRITICAL STEP: Slowly pump the cold diazonium salt solution from the first reactor into the hot copper(I) bromide solution over 3-4 hours. Control the addition rate to maintain the reaction temperature at 70-75 °C and to manage the evolution of nitrogen gas through a properly vented system.

  • After the addition is complete, stir the reaction mixture at 70 °C for 1 hour to ensure complete decomposition.

  • Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and add toluene (300 mL).

  • Separate the layers. Extract the aqueous layer with another portion of toluene (100 mL).

  • Combine the organic layers and wash with 1M HCl (100 mL) to remove any unreacted amine.

  • Wash the organic layer with saturated sodium bicarbonate solution (100 mL) to neutralize residual acid, followed by a wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

  • For final purification, dissolve the crude product in hot heptane (approx. 200-250 mL). Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to induce crystallization.

  • Filter the solid product, wash with cold heptane, and dry under vacuum to afford pure this compound.

Section 5: Safety & Handling FAQs

Q: What are the primary hazards associated with this synthesis?

A:

  • Reagents: Hydrobromic acid is highly corrosive. Bromine (if used directly) is toxic and corrosive. Sodium nitrite is an oxidizer and is toxic.[8][9]

  • Intermediates: Aryl diazonium salts are thermally unstable and can decompose explosively, especially if isolated as a solid. They should always be generated and used in situ in a cold solution. [6]

  • Process: The reaction involves a significant exotherm and gas evolution, posing a risk of a runaway reaction if not properly controlled.[10]

  • Product: Halogenated pyridines are generally classified as harmful if swallowed, and can cause skin and serious eye irritation.[11][12]

Q: What personal protective equipment (PPE) is required?

A: Standard PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). When handling concentrated acids or during the reaction phase, a face shield and acid-resistant apron are strongly recommended.[13] All operations, especially on scale, should be conducted in a well-ventilated area or a fume hood.[9]

Q: What are the recommended procedures for spill management and waste disposal?

A:

  • Spills: For acid spills, neutralize with a suitable agent like sodium bicarbonate. For organic spills, absorb with an inert material like vermiculite and place in a sealed container for disposal.[9]

  • Waste: The aqueous waste will contain copper salts and residual acid. It must be neutralized and treated as heavy metal waste according to local regulations. Organic waste containing halogenated compounds should be collected separately for incineration in a licensed facility.[8]

References

  • Pipzine Chemicals. (n.d.). 4-Bromo-2-chloro-3-methylpyridine Manufacturer & Supplier China.
  • ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines.
  • Smolecule. (n.d.). Buy 3-Bromo-5-chloro-4-methylpyridine.
  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919.
  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Nain, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • PubChemLite. (n.d.). This compound (C6H5BrClN).
  • The Role of 4-Bromo-3-chloropyridine in Modern Organic Synthesis. (n.d.).
  • The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (n.d.).

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Technical Support Center: Solvent Selection for 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for selecting and troubleshooting solvents in reactions involving the versatile building block, 3-Bromo-4-chloro-5-methylpyridine. The advice herein is based on established chemical principles and field-proven insights to ensure the success and reproducibility of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions involving this compound?

A1: Selecting the optimal solvent is critical and depends on several interdependent factors:

  • Reagent & Substrate Solubility: All components, including the pyridine substrate, reagents, and any catalysts, must be sufficiently soluble at the reaction temperature to ensure a homogeneous reaction mixture and facilitate efficient mass transport.

  • Reaction Mechanism: The solvent's properties must support the reaction's mechanism. For instance, polar aprotic solvents (e.g., DMSO, DMF) are excellent for Nucleophilic Aromatic Substitution (SNAr) reactions because they solvate cations well while leaving anions (the nucleophile) relatively free and reactive.[1][2] In contrast, organometallic reactions like Grignard formations require anhydrous, non-protic ethereal solvents like THF or 2-MeTHF to prevent quenching of the highly basic reagent.[3]

  • Reaction Temperature: The solvent's boiling point must be high enough to accommodate the required reaction temperature. High-boiling solvents like NMP, DMSO, or toluene are often chosen for reactions that require significant thermal energy.[1][4]

  • Inertness: The solvent must not react with any of the reagents, intermediates, or the substrate itself. This is a crucial consideration for highly reactive intermediates.

  • Work-up and Purification: Consider the ease of solvent removal post-reaction. Volatile solvents are easier to remove under reduced pressure, but less volatile, water-miscible solvents like DMF or DMSO may require more complex aqueous work-ups and extractions.

Below is a decision-making workflow for initial solvent selection.

SolventSelection Start Start: Select Reaction Type ReactionType What is the key transformation? Start->ReactionType CrossCoupling Pd-Catalyzed Cross-Coupling? ReactionType->CrossCoupling C-C or C-N Bond Formation Organometallic Organometallic (Grignard, Lithiation)? ReactionType->Organometallic Metal-Halogen Exchange SNAr SNAr? ReactionType->SNAr Heteroatom Substitution Suzuki Suzuki-Miyaura CrossCoupling->Suzuki Boronic Acid Partner Buchwald Buchwald-Hartwig CrossCoupling->Buchwald Amine Partner Grignard Grignard / Lithiation Organometallic->Grignard SNAr_Type Nucleophilic Substitution SNAr->SNAr_Type Solvent_Suzuki Toluene, Dioxane/H₂O Alternatives: 2-MeTHF, Propylene Carbonate Suzuki->Solvent_Suzuki Solvent_Buchwald Toluene, Dioxane Alternatives: 2-MeTHF, MTBE, CPME Buchwald->Solvent_Buchwald Solvent_Grignard THF, Diethyl Ether Alternatives: 2-MeTHF, CPME Grignard->Solvent_Grignard Solvent_SNAr DMSO, DMF, NMP Alternatives: Sulfolane, Cyrene® SNAr_Type->Solvent_SNAr

Caption: Decision tree for initial solvent selection.

Q2: Are there any common solvents that should be avoided when working with this compound?

A2: Yes, certain solvents are known to be problematic and should generally be avoided:

  • Chlorinated Solvents (e.g., DCM, Chloroform) in Pd-Catalysis: Dichloromethane (DCM) and chloroform should be avoided in many palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. They can bind to the palladium center, inhibiting catalytic activity.[5] Furthermore, pyridine derivatives can react directly with DCM, even at room temperature, to form undesirable 1,1'-methylenebispyridinium dichloride side products, which can complicate purification and reduce yields.[6]

  • Acetonitrile and Pyridine in Pd-Catalysis: Similar to chlorinated solvents, acetonitrile and pyridine itself can act as ligands for the palladium catalyst, potentially inhibiting the desired reaction.[5]

  • Protic Solvents in Organometallic Reactions: Solvents with acidic protons (e.g., water, alcohols, primary/secondary amines) will instantly quench highly reactive organometallic intermediates like Grignard reagents or organolithiums. Anhydrous conditions are mandatory for these transformations.

Troubleshooting Guide: Solvents for Specific Reactions

Q3: I am planning a Suzuki-Miyaura coupling. What are some effective alternative solvents to the standard dioxane/water or toluene systems?

A3: While 1,4-dioxane and toluene are effective, they are under increasing scrutiny for environmental and safety reasons.[7] Fortunately, several greener and safer alternatives have proven effective.

Solvent SystemBoiling Point (°C)Key AdvantagesConsiderations
Traditional
1,4-Dioxane / Water101 (Dioxane)Excellent dissolving power for both organic and inorganic reagents. Widely documented.[8]Dioxane is a suspected carcinogen and peroxide-former.
Toluene111Good for higher temperature reactions; easy to dry.Petroleum-derived, associated with reproductive toxicity.
Alternative
2-MeTHF / Water80 (2-MeTHF)Bio-derived, higher resistance to peroxide formation than THF, lower toxicity than dioxane.[9]Lower boiling point may limit reaction temperature.
Propylene Carbonate (PC)242High boiling point, low volatility, biodegradable. Can be a superior and greener alternative.[10]High boiling point can make removal difficult; requires optimized work-up.
Water (Neat)100The ultimate green solvent; can be highly effective with appropriate water-soluble ligands/catalysts.[10][11][12]Substrate and reagent solubility can be a major challenge.

Protocol: Suzuki-Miyaura Coupling in a Greener Solvent

This protocol provides a starting point for coupling this compound with an arylboronic acid using 2-MeTHF.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to 70-80 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q4: For a Buchwald-Hartwig amination, what are the best alternatives to toluene and dioxane? My substrate has base-sensitive functional groups.

A4: For Buchwald-Hartwig aminations, the choice of solvent is critical for catalyst stability and reaction rate.[4][13] Greener ethereal solvents are excellent replacements for traditional aromatic hydrocarbons and dioxane.

  • Recommended Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as superior green solvents for Buchwald-Hartwig cross-coupling reactions.[9] Cyclopentyl methyl ether (CPME) is another excellent option with a higher boiling point (106 °C) and greater stability against peroxide formation.

  • Base-Sensitive Substrates: For substrates with base-sensitive groups, the choice of base is as important as the solvent. A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOtBu.[5] The reaction can often be run at a lower temperature in a solvent like 2-MeTHF, which can further help to preserve sensitive functionalities.

BuchwaldWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Pd Catalyst, Ligand, Base, & Pyridine Substrate to oven-dried flask Inert 2. Purge with Inert Gas (Ar/N₂) Setup->Inert AddSolvent 3. Add Anhydrous, Degassed Alternative Solvent (e.g., 2-MeTHF) Inert->AddSolvent AddAmine 4. Add Amine Coupling Partner AddSolvent->AddAmine Heat 5. Heat with Stirring (e.g., 80-100 °C) AddAmine->Heat Monitor 6. Monitor by TLC or LC-MS Heat->Monitor Quench 7. Cool & Quench Monitor->Quench Extract 8. Aqueous Extraction Quench->Extract Purify 9. Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Q5: What solvent is required to perform a Nucleophilic Aromatic Substitution (SNAr) on the chloro-group of this compound?

A5: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with halogens.[14] For an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.

  • Optimal Solvents: High-boiling, polar aprotic solvents are ideal for SNAr reactions.[1] They effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in KOCH₃) but do not strongly solvate the nucleophilic anion itself, increasing its reactivity.[2]

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • N-Methyl-2-pyrrolidone (NMP) [1]

  • Reactivity Note: In di-halogenated pyridines, fluoride is generally the most reactive leaving group in SNAr, followed by chloride, then bromide.[15][16] Therefore, in this compound, a nucleophile is expected to preferentially displace the chlorine at the 4-position, which is activated by the para-nitrogen atom.

References

  • BIOSYNCE. (2025, May 16). How can pyridine be used in green chemistry?
  • ResearchGate. Synthesis of pyridine derivative using green solvent and microwave assistance.
  • BenchChem. Troubleshooting common issues in pyridine synthesis.
  • MDPI. An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance.
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Validation & Comparative

A Senior Application Scientist's Guide to Halogenated Pyridines: A Comparative Reactivity Analysis of 3-Bromo-4-chloro-5-methylpyridine and 3,4-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical and agrochemical development, substituted pyridines are indispensable building blocks. The precise functionalization of the pyridine core is paramount, and the choice of starting material dictates the synthetic strategy. This guide provides an in-depth comparison of two key halogenated pyridine intermediates: 3-Bromo-4-chloro-5-methylpyridine and 3,4-dichloropyridine . While structurally related, their reactivity profiles diverge significantly due to the distinct electronic and steric influences of their substituents. We will dissect these differences, providing researchers with the causal insights needed to select the optimal substrate for their specific synthetic goals, whether proceeding through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, or directed metalation pathways. All claims are substantiated with experimental context and authoritative references.

Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry. The strategic placement of halogen atoms provides synthetic handles for diversification through a variety of C-C and C-N bond-forming reactions. This compound and 3,4-dichloropyridine are both valuable precursors, yet their utility is context-dependent.

  • 3,4-Dichloropyridine offers two chloro-substituents at electronically distinct positions, presenting a challenge and an opportunity for regioselective functionalization.[1][2][3]

  • This compound introduces three key modifications: a more reactive bromo group for cross-coupling, a chloro group at the activated C4 position, and a methyl group that sterically and electronically perturbs the ring.[4][5][6]

This guide will illuminate the fundamental principles governing their reactivity, enabling more efficient and predictable synthetic planning.

Physicochemical Properties: A Foundation for Comparison

A molecule's physical properties often provide initial clues to its behavior in a reaction vessel.

PropertyThis compound3,4-Dichloropyridine
Molecular Formula C₆H₅BrClN[4]C₅H₃Cl₂N[1][3]
Molecular Weight 206.47 g/mol [4]147.99 g/mol [1][3]
Melting Point Not available22-23 °C[1]
Boiling Point 223.2±35.0 °C at 760 mmHg[5]182-183 °C[1]
Calculated LogP 2.5[4]2.1[3]
CAS Number 1260010-08-9[4][5]55934-00-4[1][3]

Electronic and Steric Landscape Analysis

The reactivity of a substituted pyridine is dictated by the interplay of inductive and resonance effects of its substituents, which modulate the electron density of the ring. The pyridine nitrogen is inherently electron-withdrawing, making the ring electron-deficient (π-deficient) and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[7][8]

  • 3,4-Dichloropyridine :

    • Chloro Groups (C3 & C4) : Both chlorine atoms are electron-withdrawing through induction (-I effect) due to their high electronegativity. This effect significantly lowers the electron density of the entire ring, activating it for nucleophilic attack. While chlorine can donate electron density through resonance (+R effect), the inductive effect is generally dominant for halogens.[9] The C4-chloro is para to the ring nitrogen, making this position highly electron-deficient and the primary site for nucleophilic aromatic substitution (SNAAr).

  • This compound :

    • Bromo Group (C3) : Similar to chlorine, bromine is inductively electron-withdrawing (-I).

    • Chloro Group (C4) : The C4 position remains activated towards nucleophilic attack, analogous to 3,4-dichloropyridine.

    • Methyl Group (C5) : The methyl group is electron-donating through hyperconjugation and a weak inductive effect (+I). This partially counteracts the electron-withdrawing effects of the halogens and the ring nitrogen, making the ring slightly less electron-deficient overall compared to 3,4-dichloropyridine. This can decrease its reactivity in SNAAr reactions. Sterically, the methyl group flanks the C4 position, which can hinder the approach of bulky nucleophiles.

Comparative Reactivity in Key Transformations

The subtle electronic and steric differences manifest as distinct outcomes in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAAr)

SNAAr reactions on pyridines proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[10][11][12] The stability of this intermediate is the key determinant of reactivity. Attack at the C2 and C4 positions is favored because the negative charge can be delocalized onto the electronegative pyridine nitrogen, a stabilizing resonance form that is not possible with attack at C3 or C5.[13][14]

G cluster_start cluster_intermediate cluster_end Py_Cl 4-Chloropyridine Derivative Meisenheimer Meisenheimer Intermediate (Resonance Stabilized, Charge on N) Py_Cl->Meisenheimer + Nu⁻ (Addition) Product Substituted Pyridine Meisenheimer->Product - Cl⁻ (Elimination)

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAAr).

  • 3,4-Dichloropyridine : The C4 position is significantly more activated towards SNAAr than the C3 position. Nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge is stabilized by both the adjacent C3-chloro group and, crucially, by delocalization onto the ring nitrogen. Therefore, selective monosubstitution at C4 is generally observed.[15]

  • This compound : The C4-chloro group is the preferred site of attack for the same reasons. However, the overall reactivity is expected to be lower than that of 3,4-dichloropyridine. The electron-donating methyl group at C5 slightly destabilizes the anionic Meisenheimer intermediate required for the substitution. Furthermore, the flanking methyl and bromo groups may introduce steric hindrance for larger nucleophiles.

Verdict : For classical SNAAr reactions, 3,4-dichloropyridine is the more reactive substrate, with predictable regioselectivity at the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are cornerstones of modern synthesis.[16][17] Their mechanism involves the oxidative addition of a Pd(0) catalyst into the carbon-halogen bond. The rate of this step is highly dependent on the halogen, with a general reactivity trend of C-I > C-Br > C-Cl.

G pd0 Pd(0)L₂ pd2 R-Pd(II)(X)L₂ pd0->pd2 Oxidative Addition (R-X) pd2_nu R-Pd(II)(Nu)L₂ pd2->pd2_nu Transmetalation (Suzuki) or Amine Binding/Deprotonation (B-H) pd2_nu:f0->pd0 Catalyst Regeneration product R-Nu pd2_nu->product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

  • 3,4-Dichloropyridine : Both positions are C-Cl bonds, which are notoriously less reactive and often require specialized, bulky phosphine ligands (e.g., XPhos, SPhos) and strong bases to facilitate oxidative addition.[18][19] Nevertheless, studies have shown that Suzuki coupling preferentially occurs at the more electronically activated C4 position.[20][21] Achieving selective monosubstitution can be challenging, and forcing conditions may lead to diarylation.

  • This compound : This molecule presents a clear reactivity differential. The C-Br bond is significantly more susceptible to oxidative addition by Pd(0) than the C-Cl bond. This allows for highly selective cross-coupling reactions at the C3 position, leaving the C4-chloro untouched for subsequent functionalization, such as an SNAAr reaction. This orthogonal reactivity is a major strategic advantage.

Verdict : For palladium-catalyzed cross-couplings, This compound is the superior substrate, offering excellent regioselectivity for the C3 position due to the inherent reactivity difference between C-Br and C-Cl bonds.

Directed Ortho-Metalation (DoM)

DoM involves the deprotonation of a position ortho to a directing metalating group (DMG) using a strong base, typically an organolithium reagent like LDA or n-BuLi.[22][23][24] Halogens can act as weak DMGs.

  • 3,4-Dichloropyridine : The most acidic proton is at C2, influenced by the adjacent ring nitrogen and the C3-chloro group. However, direct lithiation of halopyridines can be complicated by competing processes like halogen-metal exchange or nucleophilic addition of the organolithium reagent.[22][25] Using a hindered base like lithium diisopropylamide (LDA) at low temperatures is often necessary to achieve regioselective deprotonation.[25]

  • This compound : The C2 proton is again the most likely site for deprotonation. The directing effects of the C3-bromo and C4-chloro groups would converge to activate this position. However, the risk of bromine-lithium exchange, which is often faster than deprotonation, is a significant consideration when using alkyllithium reagents like n-BuLi.

Verdict : Both substrates present challenges for DoM. While C2-lithiation is electronically favored in both, the reaction is likely cleaner for 3,4-dichloropyridine using a non-nucleophilic amide base (LDA) to avoid halogen-metal exchange, which is a greater risk for the bromo-substituted analogue.

Logic Diagram: Synthetic Strategy Selection

G start Desired Synthetic Outcome? path1 Selective C4 Substitution via SNAAr? start->path1 High Reactivity Needed path2 Selective C3 Substitution via Cross-Coupling? start->path2 Orthogonal Handle Needed path3 Sequential C3 (Coupling) then C4 (SNAAr)? start->path3 Stepwise Diversification rec1 Choose: 3,4-Dichloropyridine path1->rec1 rec2 Choose: This compound path2->rec2 rec3 Choose: This compound path3->rec3

Caption: Decision guide for selecting the appropriate starting material.

Experimental Protocols

The following protocols are representative examples based on established literature procedures and are intended for guidance. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Suzuki-Miyaura Coupling on this compound (C3-Selective)

This protocol outlines a typical procedure for the selective coupling at the C3-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • 2M Aqueous Na₂CO₃ solution

  • Toluene/Ethanol mixture (e.g., 3:1)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the degassed Toluene/Ethanol solvent mixture via syringe, followed by the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-chloro-5-methylpyridine.

Protocol 2: Nucleophilic Aromatic Substitution on 3,4-Dichloropyridine (C4-Selective)

This protocol describes a general method for substituting the C4-chloro group with an amine nucleophile.

Materials:

  • 3,4-Dichloropyridine (1.0 equiv)

  • Primary or secondary amine (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a sealed tube or round-bottom flask, dissolve 3,4-dichloropyridine in DMF or DMSO.

  • Add the amine nucleophile and potassium carbonate to the solution.

  • Seal the vessel and heat the reaction mixture to 100-140 °C. The specific temperature will depend on the nucleophilicity of the amine.

  • Stir the reaction at temperature and monitor its progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If the product is not a solid, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude material via flash chromatography or recrystallization to obtain the pure 4-amino-3-chloropyridine product.

Conclusion

The choice between this compound and 3,4-dichloropyridine is a strategic one, guided by the desired reaction pathway.

  • 3,4-Dichloropyridine is the substrate of choice for regioselective C4-functionalization via SNAAr , leveraging the strong electronic activation conferred by the pyridine nitrogen.

  • This compound excels in palladium-catalyzed cross-coupling reactions , where the C-Br bond provides a highly selective synthetic handle at the C3 position. This allows for orthogonal, stepwise functionalization strategies that are not readily accessible with the dichloro-analogue.

By understanding the underlying principles of electronic activation, leaving group ability, and steric hindrance, researchers can harness the distinct reactivity of these versatile building blocks to accelerate the synthesis of complex molecular targets.

References

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A Comparative Guide to Suzuki Coupling of 3-Bromo-4-chloro-5-methylpyridine: A Play of Halogen Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of heteroaromatic cores is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds, offering a broad functional group tolerance and operational simplicity.[1][2][3] This guide provides an in-depth comparison of the reactivity at the bromo versus chloro positions in 3-bromo-4-chloro-5-methylpyridine, a common heterocyclic building block. We will delve into the mechanistic underpinnings of this selectivity and provide a detailed, field-proven experimental protocol to achieve predictable outcomes.

The Decisive Step: Understanding Halogen Reactivity in Suzuki Coupling

The crux of the Suzuki coupling mechanism lies in a catalytic cycle involving a palladium catalyst.[2][4] The rate-determining step, and the key to understanding the selective coupling in dihalogenated substrates, is the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[4][5] The propensity of a C-X bond to undergo this addition is inversely related to its bond dissociation energy (BDE). The established trend for C-X BDEs is C-Cl > C-Br > C-I.[5] Consequently, the relative reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl.[4][6]

In the case of this compound, the C-Br bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the stronger C-Cl bond.[7][8] This inherent difference in reactivity forms the basis for the selective Suzuki coupling at the 3-position (bromo) while leaving the 4-position (chloro) intact for potential subsequent transformations.

Visualizing the Selective Coupling

The following diagram illustrates the anticipated selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The reaction preferentially proceeds via the oxidative addition at the more reactive C-Br bond.

Suzuki_Selectivity cluster_catalyst Catalytic Cycle Substrate 3-Bromo-4-chloro- 5-methylpyridine Catalyst Pd(0) Catalyst + Base Substrate->Catalyst Preferential Oxidative Addition at C-Br BoronicAcid ArB(OH)₂ BoronicAcid->Catalyst MajorProduct Major Product: 3-Aryl-4-chloro- 5-methylpyridine Catalyst->MajorProduct Reductive Elimination MinorProduct Minor Product: 3-Bromo-4-aryl- 5-methylpyridine Catalyst->MinorProduct Minor Pathway (Harsher Conditions) Experimental_Workflow start Start setup Reaction Setup: - Add solids to Schlenk flask - Purge with inert gas start->setup reagents Reagent Addition: - Add degassed solvent and water setup->reagents reaction Reaction: - Heat to desired temperature - Stir vigorously reagents->reaction monitoring Monitoring: - Track progress via TLC or LC-MS reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent monitoring->workup Upon completion purification Purification: - Column chromatography workup->purification end End: Pure 3-Aryl-4-chloro-5-methylpyridine purification->end

Caption: Experimental workflow for selective Suzuki coupling.

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and, if necessary, the ligand to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. [9]4. Solvent Addition: Add the degassed solvent and water (typically a 4:1 to 5:1 organic solvent to water ratio) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Concluding Remarks

The selective Suzuki-Miyaura coupling of this compound at the bromo position is a predictable and high-yielding transformation, grounded in the fundamental principles of differing carbon-halogen bond reactivities. By employing standard palladium catalysis conditions, researchers can reliably synthesize 3-aryl-4-chloro-5-methylpyridines, preserving the chloro-substituent for subsequent diversification. This guide provides the theoretical framework and a practical, robust protocol to empower scientists in the efficient construction of complex, functionalized pyridine scaffolds.

References

  • Molnár, Á. (2011). Palladium-Catalyzed Cross-Coupling Reactions: A Historical Context. In Palladium-Catalyzed Coupling Reactions (pp. 1-38). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
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  • Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (2020).
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.).
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. (n.d.).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2000).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (2016).

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Spectroscopic comparison of 3-Bromo-4-chloro-5-methylpyridine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-5-methylpyridine and Its Analogs

Introduction

Substituted pyridines are fundamental heterocyclic scaffolds in modern medicinal chemistry and materials science. Their utility as intermediates and as core components of active pharmaceutical ingredients (APIs) necessitates robust and unambiguous methods for their structural characterization.[1] this compound, with its unique substitution pattern of electron-withdrawing halogens and an electron-donating methyl group, presents a compelling case study for spectroscopic analysis. The precise placement of these groups critically influences the molecule's electronic properties, reactivity, and ultimately, its biological activity.

This guide provides an in-depth comparative analysis of the key spectroscopic features of this compound and its structurally related derivatives. By dissecting the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for identifying these and similar compounds. The causality behind the observed spectral patterns will be explained, grounded in fundamental principles of chemical spectroscopy.

Comparative Molecular Structures

To understand the influence of each substituent, we will compare the parent compound with derivatives where one functional group is systematically removed. This approach allows for a clear correlation between structural changes and their spectroscopic consequences.

G cluster_parent Parent Compound cluster_deriv Key Derivatives for Comparison p This compound d1 3-Bromo-5-methylpyridine (Chloro group removed) p->d1 Structural Relationship d2 4-Chloro-3-methylpyridine (Bromo group removed) p->d2 Structural Relationship d3 3-Bromo-4-chloropyridine (Methyl group removed) p->d3 Structural Relationship

Caption: Molecular relationships between the parent compound and its derivatives.

Spectroscopic Analysis: A Comparative Approach

The electronic environment of a molecule dictates its interaction with different forms of electromagnetic radiation. The following sections detail how the unique substituent patterns of our target compounds give rise to distinct spectral fingerprints.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to the local electronic environment. Electron-withdrawing groups (like -Br and -Cl) deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -CH₃) cause upfield shifts.

¹H NMR Insights: For this compound, we expect two singlets in the aromatic region corresponding to the protons at the C2 and C6 positions. The methyl group will appear as a singlet in the alkyl region. The removal of a halogen is predicted to cause an upfield shift for the adjacent protons due to reduced deshielding.

¹³C NMR Insights: The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbons directly attached to the halogens (C3 and C4) will be significantly influenced. The C-Br bond will induce a moderate downfield shift on C3, while the more electronegative chlorine atom will cause a more pronounced downfield shift on C4.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound NamePredicted ¹H Signals (Aromatic)Predicted ¹H Signal (Methyl)Predicted ¹³C Signals (Aromatic C-H)Predicted ¹³C Signals (Substituted C)Predicted ¹³C Signal (Methyl)
This compoundδ ≈ 8.5 (H2), 8.4 (H6)δ ≈ 2.4δ ≈ 150 (C2), 148 (C6)δ ≈ 125 (C3-Br), 145 (C4-Cl), 135 (C5)δ ≈ 18
3-Bromo-5-methylpyridineδ ≈ 8.4 (H2), 7.6 (H4), 8.3 (H6)δ ≈ 2.3δ ≈ 149 (C2), 138 (C4), 146 (C6)δ ≈ 120 (C3-Br), 132 (C5)δ ≈ 17
4-Chloro-3-methylpyridineδ ≈ 8.3 (H2), 7.2 (H5), 8.4 (H6)δ ≈ 2.35δ ≈ 148 (C2), 125 (C5), 150 (C6)δ ≈ 133 (C3), 144 (C4-Cl)δ ≈ 17.5
3-Bromo-4-chloropyridineδ ≈ 8.6 (H2), 7.4 (H5), 8.5 (H6)N/Aδ ≈ 152 (C2), 128 (C5), 150 (C6)δ ≈ 122 (C3-Br), 146 (C4-Cl)N/A

Note: These are estimated values based on general principles. Actual values may vary based on solvent and experimental conditions.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is particularly useful for identifying functional groups.

  • C-H vibrations: Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the methyl C-H stretch will appear just below 3000 cm⁻¹.

  • C=C and C=N Ring Vibrations: The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these bands.

  • C-X Vibrations: The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between 800 and 500 cm⁻¹. These can be difficult to assign definitively but contribute to a unique overall fingerprint for each molecule.

Table 2: Key Predicted IR Absorption Frequencies (cm⁻¹)

Compound NameAromatic C-H StretchAlkyl C-H StretchPyridine Ring StretchC-Cl StretchC-Br Stretch
This compound~3050-3100~2920-2980~1580, 1450~750-800~650-700
3-Bromo-5-methylpyridine~3050-3100~2920-2980~1570, 1460N/A~660-710
4-Chloro-3-methylpyridine~3050-3100~2920-2980~1585, 1470~760-810N/A
3-Bromo-4-chloropyridine~3050-3100N/A~1575, 1440~750-800~650-700
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, revealing the molecular weight and offering clues to its structure. For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of chlorine and bromine.

  • Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. Any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) with a 3:1 intensity ratio.

  • Bromine Isotope Pattern: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) with a 1:1 intensity ratio.

  • Combined Pattern: For this compound, the molecular ion will exhibit a complex cluster of peaks at M, M+2, and M+4 due to the combined isotopic contributions of both Br and Cl. This pattern is a definitive signature for the presence of one Br and one Cl atom.

Table 3: Predicted Key Mass Spectrometry Peaks (m/z)

Compound NameMolecular FormulaMolecular Weight (Monoisotopic)Key Feature / Expected Molecular Ion Cluster (m/z)
This compoundC₆H₅BrClN204.93M+ cluster: 205/207/209 (Complex pattern due to ¹Br and ¹Cl)[4][5]
3-Bromo-5-methylpyridineC₆H₆BrN170.97M+ doublet: 171/173 (1:1 ratio from ¹Br)[6]
4-Chloro-3-methylpyridineC₆H₆ClN127.02M+ doublet: 127/129 (3:1 ratio from ¹Cl)
3-Bromo-4-chloropyridineC₅H₃BrClN190.91M+ cluster: 191/193/195 (Complex pattern due to ¹Br and ¹Cl)

Experimental Protocols

To ensure the generation of high-quality, reproducible data, standardized protocols must be followed. The trustworthiness of any spectral interpretation rests on the quality of the initial data acquisition.

General Analytical Workflow

G A Sample Preparation (Dissolution in appropriate deuterated solvent for NMR, or as specified for IR/MS) B NMR Analysis (¹H, ¹³C, COSY, HSQC) A->B C IR Analysis (ATR or KBr pellet) A->C D MS Analysis (EI or ESI source) A->D E Data Processing & Interpretation B->E C->E D->E F Structural Confirmation E->F

Caption: A standardized workflow for comprehensive spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a good first choice for many neutral organic molecules. The choice is critical as solvent peaks can obscure sample signals.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR: Acquire with a 90° pulse angle, a relaxation delay of at least 2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire using a proton-decoupled pulse program with a wider spectral width, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial for subtracting atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact using the pressure clamp.

  • Acquisition: Collect the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a Gas Chromatography (GC) inlet for volatile compounds.

  • Ionization: Use a standard electron energy of 70 eV for ionization. This high energy level promotes fragmentation, which provides structural information, but ensures that fragmentation patterns are consistent and comparable across different instruments.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Interpretation: Analyze the molecular ion cluster to confirm the elemental composition (presence of Br and Cl). Examine the major fragment ions to propose a fragmentation pathway consistent with the known structure.

Conclusion

The structural elucidation of substituted pyridines like this compound is critically dependent on a multi-faceted spectroscopic approach. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR define the carbon-hydrogen framework and reveal the electronic effects of the substituents. IR spectroscopy confirms the presence of the pyridine ring and other functional groups. Finally, mass spectrometry provides the definitive molecular weight and, through its unique isotopic patterns, confirms the presence and number of halogen atoms. By comparing the spectra of the parent compound with its derivatives, one can confidently assign structural features and build a robust understanding of structure-property relationships.

References

  • Yadav, V. K., & Sriram, M. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-531.
  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.
  • ResearchGate. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. CN106632005A.
  • Han, J., et al. (2017). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • PubChemLite. (n.d.). This compound (C6H5BrClN).
  • PubChemLite. (n.d.). 3-bromo-5-chloro-4-methylpyridine (C6H5BrClN).

Sources

The Definitive Guide to Structural Elucidation of 3-Bromo-4-chloro-5-methylpyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated pyridines stand as pivotal structural motifs. Their unique electronic properties and synthetic versatility make them indispensable building blocks for novel pharmaceuticals and functional materials. Among these, derivatives of 3-bromo-4-chloro-5-methylpyridine are of particular interest due to the nuanced interplay of their substituents, which can significantly influence molecular conformation, intermolecular interactions, and, ultimately, biological activity.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of these vital compounds, with a primary focus on single-crystal X-ray crystallography. We will delve into the experimental intricacies of this powerful technique, presenting and interpreting crystallographic data for a representative compound. Furthermore, we will objectively compare the insights gained from X-ray crystallography with those from other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing supporting data to guide researchers in selecting the most appropriate analytical strategy for their specific needs.

I. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unambiguous information about bond lengths, bond angles, and the spatial relationship between atoms, which is crucial for understanding the structure-activity relationships of drug candidates and the properties of advanced materials.

The Crystallization Challenge: From Powder to Perfection

The primary prerequisite for X-ray crystallographic analysis is the growth of a high-quality single crystal. This can often be the most challenging step in the process. For halogenated pyridine derivatives, which are typically solid at room temperature, several crystallization techniques can be employed. The choice of solvent is critical, and a systematic screening of various solvents with different polarities is often necessary. Common methods include:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

A Case Study: The Crystal Structure of 3,5-Dibromo-4-methylpyridine

While a publicly available crystal structure for this compound is not available, the closely related compound, 3,5-dibromo-4-methylpyridine , provides an excellent representative example for understanding the structural features of this class of molecules. The crystallographic data for this compound, as reported in the Cambridge Structural Database (CCDC reference: 1482349), offers valuable insights.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of 3,5-dibromo-4-methylpyridine is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and displacement parameters.

G cluster_synthesis Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Crystallographic Data for 3,5-Dibromo-4-methylpyridine [2]

ParameterValue
Chemical FormulaC₆H₅Br₂N
Formula Weight250.91
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.178(3)
b (Å)6.9187(18)
c (Å)7.6407(12)
α, β, γ (°)90, 90, 90
Volume (ų)749.5(3)
Z4
Calculated Density (g/cm³)2.224

Molecular Geometry and Intermolecular Interactions

The crystal structure of 3,5-dibromo-4-methylpyridine reveals a planar pyridine ring. In the crystal lattice, the molecules are linked by Br···N and Br···Br halogen bonds, forming zigzag chains.[2] These chains are further connected by offset π–π stacking interactions between the pyridine rings, resulting in a three-dimensional framework.[2] This detailed structural information is invaluable for understanding how these molecules pack in the solid state, which can influence properties such as solubility and melting point.

II. Complementary Techniques: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides a static picture of the molecule in the solid state, other techniques are essential for characterizing its structure and behavior in solution and for confirming its molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule and for providing information about its dynamic behavior in solution. For this compound derivatives, ¹H and ¹³C NMR are the most commonly used techniques.

Expected ¹H and ¹³C NMR Spectral Features:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromine, chlorine, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information about the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly affected by the attached halogens and the methyl group.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the desired spectra (¹H, ¹³C, and potentially 2D correlation spectra like COSY and HSQC) are acquired.

  • Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition through the analysis of isotopic patterns. For compounds containing bromine and chlorine, the characteristic isotopic distribution of these elements provides a clear signature in the mass spectrum.

Expected Mass Spectrum Features:

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the this compound derivative.

  • Isotopic Pattern: Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks. The relative intensities of these peaks are characteristic of the number of bromine and chlorine atoms in the molecule.

  • Fragmentation Pattern: The molecule may fragment in the mass spectrometer, leading to the formation of smaller, charged fragments. The analysis of these fragmentation patterns can provide further structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

III. Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required by the researcher. The following table provides a direct comparison of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of this compound derivatives.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Connectivity of atoms, dynamic behavior in solution, conformational information.Molecular weight, elemental composition (from isotopic patterns), structural information from fragmentation.
Sample Requirements High-quality single crystal.Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid form.
Strengths Unambiguous determination of absolute and relative stereochemistry. Provides detailed information on solid-state packing.Provides information about the molecule in a biologically relevant solution state. Non-destructive.High sensitivity. Provides definitive molecular weight and formula.
Limitations Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule.Can be difficult to interpret for complex molecules. Does not provide information on solid-state packing.Does not provide detailed 3D structural information. Fragmentation can be complex to interpret.

G cluster_techniques Structural Elucidation Techniques cluster_info Information Obtained Compound 3-Bromo-4-chloro- 5-methylpyridine Derivative XRay X-ray Crystallography Compound->XRay NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure_3D 3D Structure (Solid State) XRay->Structure_3D Connectivity Connectivity (Solution) NMR->Connectivity MW_Formula Molecular Weight & Formula MS->MW_Formula Structure_3D->Connectivity Complementary Information Structure_3D->MW_Formula Complementary Information

IV. Conclusion: An Integrated Approach to Structural Elucidation

For the comprehensive characterization of this compound derivatives, a multi-technique approach is indispensable. Single-crystal X-ray crystallography provides the definitive solid-state structure, offering unparalleled detail about molecular geometry and packing. NMR spectroscopy complements this by revealing the molecule's structure and dynamics in solution, a crucial aspect for understanding its behavior in biological systems. Mass spectrometry provides the essential confirmation of molecular weight and elemental composition. By integrating the data from these powerful analytical techniques, researchers can gain a complete and unambiguous understanding of the structural and electronic properties of these important molecules, paving the way for the rational design of new drugs and materials.

V. References

  • Medjani, M., Brihi, O., Bouraoui, H., Hamdouni, N., Boudjada, A., & Meinnel, J. (2016). 3,5-Dibromo-4-methylpyridine. IUCrData, 1(6), x160935. [Link]

  • Bruker. (2023). APEX5 (Version v2023.9-2) [Computer software]. Bruker AXS Inc.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons.

  • IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). (2.3.3 ed.). International Union of Pure and Applied Chemistry.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

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Strategic Alternatives to 3-Bromo-4-chloro-5-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Navigating Pyridine Cross-Coupling Challenges

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational synthons. Among them, 3-Bromo-4-chloro-5-methylpyridine serves as a versatile intermediate, particularly in the synthesis of complex molecules where precise regiocontrol is paramount. Its utility is most pronounced in transition-metal-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation. However, reliance on a single halogenated precursor can introduce constraints related to reactivity, cost, and synthetic flexibility.

This guide provides a comparative analysis of viable alternative reagents and strategies, moving beyond a simple one-to-one replacement. We will explore the mechanistic nuances that govern the performance of these alternatives and provide field-proven experimental data to support their application. The objective is to empower researchers and process chemists with the knowledge to make informed decisions, optimize synthetic routes, and overcome common challenges associated with pyridine chemistry.

The Role of this compound in Cross-Coupling Chemistry

The primary value of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. The Carbon-Bromine bond is typically more reactive and susceptible to oxidative addition to a Pd(0) catalyst than the Carbon-Chlorine bond. This reactivity difference allows for sequential, site-selective functionalization, a critical strategy in building complex molecular architectures such as Nevirapine analogues and other biologically active compounds.[1][2]

However, challenges persist. The inherent electronic properties of the pyridine ring, specifically the coordinating ability of the nitrogen lone pair, can lead to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem" when coupling at the 2-position, but relevant to other isomers as well.[3][4] This necessitates the development of robust catalyst systems and, more strategically, the exploration of alternative coupling partners that can circumvent these issues.

Comparative Analysis of Alternative Reagents

The selection of an alternative reagent is guided by the specific bond being formed (C-C or C-N) and the desired position of functionalization. We will compare alternatives based on their performance in the two most common transformations: Suzuki-Miyaura C-C coupling and Buchwald-Hartwig C-N coupling.

Alternatives for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[5][6] While effective, the use of bromopyridines can sometimes be inefficient due to the aforementioned catalyst inhibition.

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd2_complex R1-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition product R1-R2 pd2_trans R1-Pd(II)L_n-R2 pd2_complex->pd2_trans Transmetalation pd2_alkoxide [R2-B(OR)3]^- pd2_alkoxide->pd2_complex pd2_trans->pd0 Reductive Elimination pd2_trans->product reagent Ar-X (e.g., Bromo-pyridine) reagent->pd0 boronic R2-B(OR)2 + Base boronic->pd2_alkoxide

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Alternative 1: Pyridine Sulfinates

Pyridine sulfinates have emerged as highly effective nucleophilic coupling partners, directly addressing the stability and reactivity issues often encountered with pyridine-2-boronic acids.[7][8] They are bench-stable solids and participate in palladium-catalyzed desulfinative cross-coupling reactions with a broad range of aryl halides.

Alternative 2: Other Halogenated Pyridines & Triflates

Varying the halogen (e.g., using a more reactive iodo-pyridine) or employing a pseudohalide like a triflate can significantly alter reaction kinetics. Triflates are excellent leaving groups and often allow for milder reaction conditions. Research has shown that different halogenation patterns on the pyridine ring can be exploited for regioselective Suzuki couplings.[9]

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

Reagent TypeTypical Coupling PartnerCatalyst SystemConditionsYield RangeKey Advantages & Disadvantages
This compound Arylboronic AcidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O, 85-95°C60-85%Adv: Commercially available, allows sequential coupling. Disadv: Can require higher catalyst loading.[10]
Pyridine-2-sulfinate Aryl HalidesPd(OAc)₂ / PCy₃ / K₂CO₃1,4-Dioxane, 150°C80-95%Adv: Excellent stability, high yields, overcomes "2-pyridyl problem". Disadv: Higher temperature may be needed.[7]
Chloro-pyridines Arylboronic AcidsPd(OAc)₂ (ligand-free)Aqueous phase70-90%Adv: Greener conditions, readily available starting materials. Disadv: Less reactive than bromides, requiring more active catalysts.[11]
Pyridine Triflates Arylboronic AcidsPd(OAc)₂ / PCy₃Toluene, RT to 80°C85-98%Adv: High reactivity, mild conditions. Disadv: Triflates can be more expensive to prepare.[6]
Alternatives for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[12][13] The choice of ligand is critical for achieving high yields and functional group tolerance.[14]

Diagram 2: Core Logic of Buchwald-Hartwig Amination

Buchwald_Hartwig Start Aryl Halide (Ar-X) + Amine (R2NH) Catalyst Pd(0) Precatalyst + Ligand + Base Start->Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Catalyst->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Product Aryl Amine (Ar-NR2) + Regenerated Pd(0) RedElim->Product

Caption: Key steps in the Buchwald-Hartwig amination reaction.

Alternative 1: Other Nitrogen Nucleophiles

Instead of changing the pyridine electrophile, one can use an "ammonia equivalent" like benzophenone imine, followed by hydrolysis. This is particularly useful for synthesizing primary aryl amines.[14]

Alternative 2: Base Metal Catalysis

To reduce cost and environmental impact, researchers are increasingly turning to catalysts based on more abundant metals like copper (Ullmann condensation) and nickel. Modern ligand development has enabled these reactions to proceed under much milder conditions than their historical counterparts.[14][15]

Table 2: Performance Comparison in Buchwald-Hartwig Amination

Reagent/SystemAmine PartnerCatalyst SystemConditionsYield RangeKey Advantages & Disadvantages
3-Bromo-5-methoxypyridine Primary/Secondary AminesPd₂(dba)₃ / XPhos / NaOt-BuToluene, 80-110°C85-99%Adv: High generality, well-established protocols. Disadv: Palladium cost, sensitive ligands.[16]
Aryl Bromides Heterocyclic Amines (e.g., Carbazole)[Pd(allyl)Cl]₂ / t-BuXPhos / t-BuOLi1,4-Dioxane, 100°C68-95%Adv: Effective for bulky, less nucleophilic amines. Disadv: Can require specific, advanced ligands.[17]
2-Halopyridines Various AminesNiCl₂·6H₂O (ligand-free)Reductive Coupling70-90%Adv: Phosphine-free, inexpensive catalyst. Disadv: Primarily for reductive homocoupling or specific cross-couplings.[3]
Aryl Halides Amides/SulfonamidesCuI / LigandDMSO, 110-140°C65-90%Adv: Lower catalyst cost (Ullmann-type). Disadv: Often requires higher temperatures and polar aprotic solvents.[14]

Experimental Protocols

To provide a practical basis for comparison, detailed protocols for key reactions are provided below. These are representative procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine

Adapted from Liu et al. and other general procedures.[10][18]

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

  • Atmosphere Control: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the bromopyridine.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromopyridine

Adapted from BenchChem application notes.[16]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Atmosphere Control: Seal the flask, and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equiv.) and the bromopyridine substrate (1.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M.

  • Nucleophile Addition: Finally, add the amine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100°C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 3: Decision Workflow for Selecting a Cross-Coupling Strategy

Decision_Tree cluster_cc C-C Coupling Options cluster_cn C-N Coupling Options start What is the synthetic goal? bond_type C-C or C-N bond? start->bond_type cc_coupling Suzuki-Miyaura or similar C-C coupling bond_type->cc_coupling C-C cn_coupling Buchwald-Hartwig or similar C-N coupling bond_type->cn_coupling C-N cc_reagent Is the standard Bromopyridine + Boronic Acid problematic? cc_coupling->cc_reagent cn_reagent Is cost or metal residue a primary concern? cn_coupling->cn_reagent cc_yes Consider Pyridine Sulfinates for improved stability/yield or Pyridine Triflates for higher reactivity. cc_reagent->cc_yes Yes cc_no Proceed with standard Suzuki protocol. Optimize ligand/base if needed. cc_reagent->cc_no No cn_yes Explore ligand-free Ni catalysis or Cu-catalyzed Ullmann coupling conditions. cn_reagent->cn_yes Yes cn_no Proceed with standard Pd-catalyzed Buchwald-Hartwig protocol. Select ligand based on amine scope. cn_reagent->cn_no No

Caption: A workflow to guide the choice of an alternative reagent or method.

Conclusion and Future Outlook

While this compound and its isomers remain valuable and widely used intermediates, a modern synthetic chemist's toolkit should be broader. The development of alternative nucleophilic partners like pyridine sulfinates for Suzuki-Miyaura reactions and the continuous improvement of ligand-free or base-metal-catalyzed systems for C-N couplings offer powerful solutions to long-standing challenges in pyridine functionalization.[7][19]

The choice of reagent should be a strategic one, balancing factors of cost, availability, reaction efficiency, and environmental impact. By understanding the mechanistic underpinnings of these alternatives and leveraging the experimental data available, researchers can design more robust, efficient, and innovative synthetic routes to the complex molecules that drive progress in medicine and technology.

References

  • ResearchGate. (2015). What can be possible alternative reagent in following mechanism? [Online forum post].
  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
  • Liu, R. (2015). Synthesis method of 3-bromo-5-methylpyridine. CN104844622A.
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A Comparative Guide to the Reactivity of 3-Bromo-4-chloro-5-methylpyridine and 3-bromo-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Selection of Pyridine Building Blocks

In the landscape of medicinal chemistry and materials science, substituted pyridines are indispensable scaffolds. Their utility is largely dictated by the nature and position of substituents, which control reactivity and guide synthetic strategy. This guide provides an in-depth comparison of two closely related yet functionally distinct building blocks: 3-Bromo-4-chloro-5-methylpyridine and 3-bromo-5-methylpyridine .

While both molecules feature a reactive bromine atom at the 3-position, the presence of a chloro group at the 4-position in the former introduces profound electronic and steric changes. Understanding these differences is paramount for researchers and drug development professionals aiming to execute efficient and selective synthetic transformations. We will explore how this single atomic change dictates the preferred reaction pathways, from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions and metal-halogen exchange reactions, providing experimental insights and actionable protocols.

Part 1: Structural and Electronic Properties – The Decisive Role of the C4-Chloro Substituent

The fundamental difference between the two molecules lies in the electronic perturbation caused by the chlorine atom in this compound.

  • 3-bromo-5-methylpyridine: This molecule serves as our baseline. The pyridine nitrogen is the most significant electronic feature, rendering the ring electron-deficient, particularly at the 2, 4, and 6 positions. The bromine at C3 and the methyl group at C5 offer handles for functionalization, primarily through reactions typical of aryl bromides.[1][2]

  • This compound: The addition of a chlorine atom at the 4-position, para to the ring nitrogen, significantly enhances the electrophilicity of the pyridine core. Chlorine exerts a strong electron-withdrawing inductive effect (-I), further depleting the ring of electron density. This electronic modification is the primary driver for the observed differences in reactivity.

Caption: Structural comparison of the two pyridine derivatives.

Part 2: Comparative Reactivity Analysis

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are the most common applications for these building blocks. The critical first step in these catalytic cycles is the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond.[3][4]

Analysis: The electron-withdrawing chlorine in This compound makes the pyridine ring more electron-deficient. This increased electrophilicity at the C3 position facilitates the oxidative addition of Pd(0) into the C-Br bond. Consequently, this compound is expected to be more reactive than 3-bromo-5-methylpyridine in reactions like Suzuki and Buchwald-Hartwig amination at the 3-position.

The presence of two different halogens also opens the door for sequential, site-selective couplings. The C-Br bond will react preferentially under standard conditions, leaving the C-Cl bond available for a subsequent coupling under more forcing conditions, a valuable tool for building molecular complexity.[5]

Experimental Data Summary:

Reaction TypeSubstrateCatalyst/LigandBaseConditionsYieldComments & Rationale
Suzuki Coupling 3-bromo-5-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O, 90°C, 18hGoodStandard conditions effective for this class of substrate.[6]
Suzuki Coupling This compoundPd(dppf)Cl₂K₂CO₃Toluene/EtOH/H₂O, 80°CHighThe more electron-deficient ring enhances oxidative addition, potentially allowing for milder conditions or shorter reaction times compared to the monochloro analogue.
Buchwald-Hartwig 3-bromo-5-methylpyridinePd₂(dba)₃ / XPhosNaOt-BuToluene, 100°C85-95%Sterically demanding ligands like XPhos are crucial for efficient coupling with heteroaryl halides.[7][8]
Buchwald-Hartwig This compoundPd(OAc)₂ / RuPhosK₃PO₄Dioxane, 110°CHighThe increased reactivity of the C-Br bond allows for the use of slightly weaker bases like K₃PO₄, which can improve functional group tolerance.[9]
Nucleophilic Aromatic Substitution (SNAr)

This class of reaction highlights the most dramatic difference in reactivity between the two compounds. SNAr reactions proceed via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][11][12]

Analysis:

  • 3-bromo-5-methylpyridine: Is generally unreactive towards SNAr. The C3 and C5 positions are not sufficiently activated by the ring nitrogen for nucleophilic attack to occur under standard conditions.

  • This compound: Is highly activated for SNAr. The C4 position is para to the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[13] Crucially, in SNAr, the typical leaving group ability is F > Cl > Br > I.[13][14] Therefore, nucleophiles will selectively attack the C4 position and displace the chloride , leaving the bromide at C3 untouched. This provides a synthetic route that is completely orthogonal to the palladium-catalyzed chemistry.

G Substrate This compound Intermediate Meisenheimer Complex (Charge delocalized to N) Substrate->Intermediate Addition (Rate-Determining Step) Nuc Nucleophile (e.g., MeO⁻) Nuc->Substrate Product 4-Methoxy-3-bromo-5-methylpyridine Intermediate->Product Elimination LeavingGroup Cl⁻ Intermediate->LeavingGroup

Caption: SNAr mechanism on this compound.

Metal-Halogen Exchange & Grignard Formation

The formation of organometallic reagents via metal-halogen exchange is a powerful method for creating carbon nucleophiles. The reaction rate is dependent on the halogen and the electronic environment.

Analysis: Both substrates can undergo metal-halogen exchange at the C-Br bond. The standard reactivity for this exchange is I > Br > Cl.

  • 3-bromo-5-methylpyridine: Readily undergoes bromine-lithium exchange with reagents like n-BuLi at low temperatures to form 3-lithio-5-methylpyridine, which can be trapped with various electrophiles.[15][16]

  • This compound: Selective bromine-magnesium or bromine-lithium exchange is highly favored over reaction at the C-Cl bond.[17] The inductive effect of the adjacent chlorine may slightly accelerate the rate of exchange at the C-Br position. The use of milder Grignard exchange reagents like isopropylmagnesium chloride (iPrMgCl) is often preferred for functionalized pyridines to avoid side reactions.[17]

Part 3: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for coupling an arylboronic acid at the C3 position, leveraging the higher reactivity of the C-Br bond.

G Setup 1. Reaction Setup - Add Pyridine, Boronic Acid, Base (K₂CO₃), Catalyst (Pd(dppf)Cl₂) to a flame-dried flask. Inert 2. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed Toluene/Ethanol/Water via syringe. Inert->Solvent Reaction 4. Reaction - Heat to 80°C with stirring. - Monitor by TLC/LC-MS. Solvent->Reaction Workup 5. Work-up & Purification - Cool, dilute with EtOAc, wash with brine. - Dry, concentrate, and purify via chromatography. Reaction->Workup

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon gas three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene/Ethanol) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) on this compound

This protocol details the selective substitution of the C4-chloro group with a methoxide nucleophile.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a solution of sodium methoxide (1.2 equiv) in anhydrous methanol or DMF in an oven-dried round-bottom flask under an argon atmosphere.

  • Substrate Addition: To the stirred methoxide solution, add a solution of this compound (1.0 equiv) in the same solvent dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).

  • Quenching and Work-up: Cool the mixture to 0 °C and carefully quench by adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude residue by flash chromatography to yield 4-methoxy-3-bromo-5-methylpyridine.[13]

Conclusion and Strategic Recommendations

The reactivity profiles of this compound and 3-bromo-5-methylpyridine are distinct and complementary, a direct consequence of the C4-chloro substituent.

  • Choose 3-bromo-5-methylpyridine for:

    • Direct, uncomplicated cross-coupling or metal-halogen exchange at the 3-position when no further functionalization at the 4-position is desired.

  • Choose this compound for:

    • Enhanced Reactivity in Cross-Coupling: When faster reaction rates or milder conditions are desired for substitutions at the C3-Br position.

    • Orthogonal Synthesis: When a two-step, selective functionalization is planned. The C4-Cl can be replaced first via SNAr, followed by a cross-coupling reaction at the C3-Br position.

    • Sequential Cross-Coupling: To introduce two different aryl or heteroaryl groups by first reacting the more labile C-Br bond, followed by coupling at the C-Cl bond.

By understanding the underlying electronic principles, synthetic chemists can strategically select the appropriate building block to streamline synthesis, improve yields, and unlock novel molecular architectures.

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Sources

A Researcher's Guide to Unambiguous Structure Confirmation: An NMR-Based Comparison of 3-Bromo-4-chloro-5-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structure of a molecule is not merely an academic detail—it is the bedrock of its function, efficacy, and safety. The substituted pyridine, 3-Bromo-4-chloro-5-methylpyridine, is a versatile scaffold in medicinal chemistry, offering multiple reaction sites. However, this versatility presents a critical challenge: the potential for forming regioisomeric products. Misidentification of an isomer can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines.

This guide provides an in-depth, practical comparison of how to leverage a suite of Nuclear Magnetic Resonance (NMR) experiments to definitively confirm product structures. We will move beyond simple data reporting and delve into the causal logic behind experimental choices, demonstrating a self-validating system for structural elucidation that ensures scientific integrity and confidence in your results.

The Core Challenge: Predicting and Proving Regioselectivity

This compound possesses two distinct reactive sites for common synthetic transformations: the C-3 position bearing a bromine atom and the C-4 position bearing a chlorine atom. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the methyl group, dictates the likely outcome, but experimental verification is non-negotiable. Let's consider two common, high-impact reaction classes.

Scenario 1: Nucleophilic Aromatic Substitution (SNAr) In SNAr reactions, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex and the nature of the leaving group.[1][2] The electron-withdrawing pyridine nitrogen activates the ortho (C-2, C-6) and para (C-4) positions. Given that the C-4 chloro is para to the nitrogen, it is highly activated. Furthermore, in SNAr, fluoride is typically a better leaving group than bromide due to its high electronegativity, which stabilizes the intermediate.[1] While chlorine is less ideal than fluorine, it is generally a better leaving group than bromine in these reactions. Therefore, we hypothesize that substitution will preferentially occur at the C-4 position.

Scenario 2: Palladium-Catalyzed Suzuki Cross-Coupling The Suzuki reaction mechanism involves the oxidative addition of palladium into a carbon-halogen bond.[3][4] The reactivity of this step generally follows the trend I > Br > Cl > F. This established principle suggests that a Suzuki coupling with an arylboronic acid will selectively occur at the more reactive C-Br bond at the C-3 position.[5][6]

The following diagram illustrates these two competing, yet predictable, reaction pathways. Our task is to use NMR to prove which path was taken.

G cluster_start Starting Material cluster_snar Scenario A: SNAr (e.g., + NaOMe) cluster_suzuki Scenario B: Suzuki Coupling (e.g., + PhB(OH)₂) SM This compound Prod_A1 Predicted Major Product 4-Methoxy-3-bromo-5-methylpyridine SM->Prod_A1 Nucleophilic Attack at C4 Prod_A2 Possible Minor Isomer 3-Methoxy-4-chloro-5-methylpyridine SM->Prod_A2 Nucleophilic Attack at C3 Prod_B1 Predicted Major Product 4-Chloro-5-methyl-3-phenylpyridine SM->Prod_B1 Oxidative Addition at C3-Br Prod_B2 Possible Minor Isomer 3-Bromo-5-methyl-4-phenylpyridine SM->Prod_B2 Oxidative Addition at C4-Cl

Caption: Predicted regioselective outcomes for two common reactions.

The NMR Verification Workflow: A Self-Validating System

To achieve unambiguous structural confirmation, we employ a suite of 1D and 2D NMR experiments. Each experiment provides a unique piece of the puzzle, and together they create a complete and cross-validated picture of the molecular structure.

G cluster_workflow NMR Elucidation Workflow H1 ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC NOESY NOESY (Through-Space ¹H-¹H Proximity) HMBC->NOESY Structure Confirmed Structure NOESY->Structure

Caption: Logical flow of NMR experiments for structure elucidation.

Comparative Analysis: Starting Material vs. Potential Products

The foundation of our analysis is a thorough understanding of the starting material's NMR spectrum. From there, we can predict and compare the spectra of the potential products.

Table 1: NMR Data for Starting Material and Predicted SNAr Products

CompoundProton (δ, ppm)Carbon (δ, ppm)
Starting Material H-2: ~8.5 (s)H-6: ~8.4 (s)CH₃: ~2.4 (s)C-2: ~150C-3: ~120 (C-Br)C-4: ~145 (C-Cl)C-5: ~135C-6: ~148CH₃: ~18
Product A1 (Predicted) 4-Methoxy-3-bromoH-2: ~8.3 (s)H-6: ~8.2 (s)OCH₃: ~3.9 (s)CH₃: ~2.3 (s)C-2: ~148C-3: ~110 (C-Br)C-4: ~160 (C-O)C-5: ~130C-6: ~146CH₃: ~16OCH₃: ~56
Product A2 (Isomer) 3-Methoxy-4-chloroH-2: ~8.4 (s)H-6: ~8.3 (s)OCH₃: ~3.8 (s)CH₃: ~2.3 (s)C-2: ~149C-3: ~155 (C-O)C-4: ~140 (C-Cl)C-5: ~132C-6: ~147CH₃: ~17OCH₃: ~58

Note: Chemical shifts are estimates and can vary based on solvent and concentration. The key is the relative difference and connectivity.

While 1D NMR provides initial clues (e.g., the appearance of a methoxy signal), it is insufficient to distinguish between isomers A1 and A2. For this, we turn to 2D NMR.

The Decisive Experiments: HMBC and NOESY

1. Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are 2 or 3 bonds away, making it the ultimate tool for mapping a molecule's carbon skeleton.[7][8] For our SNAr scenario, the correlations from the new methoxy protons (OCH₃) are diagnostic.

  • If the product is A1 (4-Methoxy): The OCH₃ protons should show correlations to C-4 (2-bond) and potentially to C-3 and C-5 (3-bond).

  • If the product is A2 (3-Methoxy): The OCH₃ protons should show correlations to C-3 (2-bond) and potentially to C-2 and C-4 (3-bond).

The correlation from the well-defined methyl protons (CH₃) at C-5 provides further validation. In both isomers, these protons will show correlations to C-5, C-4, and C-6. The key is observing the correlation from the methoxy protons to confirm its attachment point.

Caption: Diagnostic HMBC correlations from the methoxy protons.

2. Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment provides definitive proof of spatial proximity (< 5 Å) between protons, regardless of bonding.[9][10] This is exceptionally powerful for confirming the relative positions of substituents around a ring.

  • For Product A1 (4-Methoxy): We expect to see a NOE correlation between the protons of the C-5 methyl group and the protons of the C-4 methoxy group, as they are adjacent.

  • For Product A2 (3-Methoxy): These two groups are not adjacent. No NOE correlation would be expected between the methyl and methoxy protons. Instead, a correlation might be seen between the methoxy protons and the H-2 proton.

The presence or absence of this single cross-peak in the NOESY spectrum is often the most compelling piece of evidence to differentiate regioisomers.

Protocols for Key 2D NMR Experiments

The following are generalized protocols for acquiring high-quality 2D NMR data on a standard 400 or 500 MHz spectrometer.

Protocol 1: 2D COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are spin-coupled to each other (typically over 2-3 bonds).[8]

  • Sample Prep: 5-10 mg of sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition:

    • Load and lock the sample. Tune and match the ¹H probe. Perform shimming for optimal resolution on the 1D ¹H spectrum.

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire data with 1024 or 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Set relaxation delay to 1.5-2.0 seconds. Use 4-8 scans per increment.

  • Processing: Apply a sine-bell window function, perform 2D Fourier transform, and phase correct the spectrum.

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[7]

  • Sample Prep: Same as for COSY.

  • Acquisition:

    • Setup is similar to COSY, but the probe must be tuned for both ¹H and ¹³C.

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).

    • Set the ¹H spectral width as in the COSY experiment. Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).

    • Set the long-range coupling constant (J_long-range or CNST2) to a value optimized for 2-3 bond couplings, typically 8 Hz.

    • Acquire data with 2048 points in F2 and 512 increments in F1. The number of scans will depend on concentration but is typically 8, 16, or higher.

  • Processing: Apply a squared sine-bell window function, perform 2D Fourier transform, and phase correct.

Protocol 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close in space (< 5 Å).[9][10]

  • Sample Prep: Same as for COSY. Sample must be free of paramagnetic impurities.

  • Acquisition:

    • Setup is identical to a COSY experiment.

    • Use a standard gradient-enhanced NOESY pulse sequence (e.g., gNOESY).

    • Set spectral widths as for COSY.

    • The crucial parameter is the mixing time (d8 or mix time). For small molecules, this is typically in the range of 0.5-1.5 seconds. An array of mixing times can be tested.

    • Acquire with similar resolution and scan numbers as the COSY experiment.

  • Processing: Process similarly to the COSY spectrum. NOESY cross-peaks for small molecules typically have the opposite phase to the diagonal peaks.[9]

Conclusion

In modern chemical and pharmaceutical research, assuming a reaction's outcome based solely on theoretical principles is insufficient. The synthesis of novel compounds from multi-functionalized scaffolds like this compound demands rigorous, empirical proof of structure. As we have demonstrated, a systematic workflow employing 1D NMR followed by a suite of 2D experiments—COSY, HSQC, HMBC, and NOESY—provides an unassailable, self-validating confirmation of molecular structure.[11] The strategic application of HMBC to map the molecular framework and NOESY to confirm the spatial arrangement of substituents allows researchers to definitively distinguish between potential regioisomers, ensuring the integrity of their data and the progress of their research.

References

  • Nanalysis. (2021).
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  • YouTube. (2020).
  • UCSB Chem and Biochem NMR Facility. Transient NOESY: A Better Method of Measuring NOEs. UCSB. [Link]
  • Chemistry LibreTexts. (2025). NOESY Spectra. [Link]
  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]
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  • NIH. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • RSC Publishing. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
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A Comparative Guide to the Reaction Kinetics of 3-Bromo-4-chloro-5-methylpyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist’s Perspective on Catalyst Selection and Performance

The functionalized pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals where it often acts as a critical pharmacophore.[1][2] Among the myriad of available building blocks, 3-Bromo-4-chloro-5-methylpyridine presents a unique synthetic challenge and opportunity. Its di-halogenated nature allows for sequential, regioselective functionalization, but this relies on a nuanced understanding of the kinetic factors governing cross-coupling reactions. The carbon-bromine bond is significantly more reactive in palladium-catalyzed couplings than the carbon-chlorine bond, a principle that forms the basis for selective synthesis.[3]

This guide provides an in-depth analysis of the reaction kinetics for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings involving this compound. By moving beyond mere protocols to explain the causality behind catalyst and ligand selection, we aim to empower researchers to not only replicate but also rationally design and optimize their synthetic strategies for this versatile intermediate.

The Substrate: Understanding the Reactivity of this compound

The kinetic profile of any cross-coupling reaction is intrinsically tied to the electronic and steric properties of the substrate. For this compound, several factors are at play:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally accelerates the rate-determining oxidative addition step in many palladium-catalyzed cycles. However, this is counterbalanced by the two halogen substituents, which also influence the electron density of the ring.

  • Steric Hindrance: The 5-methyl group, while not directly adjacent to the reactive sites, can influence the approach of bulky catalyst complexes, subtly affecting reaction rates.

  • Differential Halogen Reactivity: The most critical feature is the differential reactivity of the C-Br and C-Cl bonds. The bond dissociation energy of C-Br is lower than that of C-Cl, making it the kinetically favored site for oxidative addition to a Pd(0) center.[3] This inherent kinetic difference is the key to achieving regioselective coupling at the C-3 position while leaving the C-4 chloro-substituent intact for subsequent transformations.

Comparative Analysis of Palladium-Catalyzed Coupling Reactions

The success of selectively coupling at the C-3 position hinges on choosing a catalytic system that is active enough to cleave the C-Br bond efficiently but not so reactive that it begins to cleave the more robust C-Cl bond. This requires careful selection of the palladium source, and more importantly, the ancillary ligand.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[4] For challenging heteroaryl halides like our target substrate, the choice of ligand is paramount to achieving high turnover numbers and favorable kinetics.

Kinetic Insights & Ligand Selection: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[5][6] With electron-deficient pyridines, the oxidative addition of the C-Br bond is generally facile. However, the subsequent steps, particularly reductive elimination, can be slow. Modern catalyst systems utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) that accelerate these latter steps, leading to faster reaction times and higher yields.[1][7] Traditional catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and longer reaction times.[4][7]

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst System Ligand Base Solvent Temperature (°C) Coupling Partner Typical Yield (%) Kinetic Profile/Notes
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane/H₂O 85-95 Arylboronic acids 75-92[1][4] Baseline: Reliable but often requires extended heating (12-24h). Slower kinetics.
Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 80-100 Arylboronic acids >90[7] High Performance: Bulky, electron-rich ligand accelerates reductive elimination. Faster reaction times (2-12h).
Pd₂(dba)₃ XPhos K₂CO₃ t-Amyl Alcohol 100-110 Arylboronic acids >90 High Performance: Excellent for sterically hindered substrates.

| Pd-PEPPSI-IPr | IPr (NHC) | K₃PO₄ | THF/H₂O | 60-80 | Arylboronic acids | >85 | Alternative: NHC ligands offer high stability and activity at lower temperatures. |

Data is compiled from reactions on structurally analogous bromopyridine substrates to provide a strong predictive basis for this compound.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[8][9][10] The reaction is notoriously sensitive to ligand effects, especially with heteroaromatic substrates.

Kinetic Insights & Ligand Selection: The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[8][11] A key challenge is preventing β-hydride elimination from the palladium-amido intermediate, an unproductive side reaction.[8] Sterically hindered, bulky phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are essential. They form stable, monoligated Pd(0) species that are highly active for oxidative addition and promote the final, C-N bond-forming reductive elimination over decomposition pathways.[12] The choice of a strong, non-nucleophilic base like NaOtBu or LiHMDS is also critical for efficient amine deprotonation.[1][12]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

Catalyst System Ligand Base Solvent Temperature (°C) Amine Partner Typical Yield (%) Kinetic Profile/Notes
Pd₂(dba)₃ (±)-BINAP NaOt-Bu Toluene 80-110 Primary/Secondary 70-85[11] First Generation: Effective, but can be slow and less general than newer systems.
Pd₂(dba)₃ / Precatalyst RuPhos LiHMDS THF 65 Secondary Amines 80-95[3][12] High Performance: Excellent yields and faster rates for a broad range of secondary amines.
Pd₂(dba)₃ / Precatalyst BrettPhos LiHMDS THF 65 Primary Amines 65-75[3][12] High Performance: Specifically optimized for coupling primary amines, including anilines.

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-100 | Primary/Secondary | >90[10] | Versatile: Broadly applicable with high activity for various amine classes. |

Data is compiled from reactions on structurally analogous bromopyridine substrates, such as 3-bromo-2-aminopyridine and 3-bromo-2-chloropyridine, to guide protocol development.[3][12]

Heck Coupling: For C-C Vinylation

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted olefins.[13] It provides a powerful route to introduce vinyl groups that can serve as handles for further synthetic manipulations.

Kinetic Insights & Catalyst Selection: The reaction typically proceeds under phosphine-free conditions or with simple phosphine ligands like P(o-tolyl)₃.[14] For bromopyridines, catalyst systems like Pd(OAc)₂ are commonly used. The reaction rate is influenced by the base, solvent, and temperature. Microwave irradiation has been shown to dramatically accelerate Heck couplings, reducing reaction times from hours to minutes.[15]

Representative Conditions for Heck Coupling of Bromopyridines

Catalyst System Ligand Base Solvent Temperature (°C) Alkene Partner Typical Yield (%) Kinetic Profile/Notes
Pd(OAc)₂ P(o-tolyl)₃ Et₃N DMF 100-120 Styrene, Acrylates 70-90[14][16] Standard Conditions: Thermal heating requires several hours.

| Pd(OAc)₂ | None | Et₃N | DMF | 160 (MW) | Styrene, Acrylates | 80-95[15] | Accelerated Kinetics: Microwave heating significantly reduces reaction times (15-30 min). |

Visualizing the Core Processes

To better understand the underlying mechanisms and workflows, the following diagrams illustrate the generalized catalytic cycle for these transformations and a standard experimental procedure.

G cluster_cycle Generalized Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Trans_Complex Ar-Pd(II)(R)L_n OA_Complex->Trans_Complex Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) Trans_Complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product Trans_Complex->Product ArX 3-Bromo-4-chloro- 5-methylpyridine ArX->OA_Complex Nu Coupling Partner (Boronic Acid, Amine, etc.) Nu->Trans_Complex

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

G start Start setup Reaction Setup: Combine Substrate, Base, Catalyst, Ligand in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Anhydrous Solvent & Coupling Partner inert->solvent reaction Heat Reaction Mixture with Vigorous Stirring solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for cross-coupling.[2][16]

Validated Experimental Protocols

The following protocols are adapted from established methodologies for analogous substrates and serve as a robust starting point for the selective coupling of this compound.[1][3][7]

Protocol 1: Suzuki-Miyaura Coupling

This protocol is optimized for achieving high yields and favorable kinetics using a modern catalyst system.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Anhydrous, degassed Toluene and Water (10:1 ratio)

    • Schlenk flask or sealed vial, magnetic stirrer, heating plate

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[7]

    • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

    • Add the degassed toluene/water solvent mixture via syringe (concentration ~0.1 M with respect to the limiting reagent).

    • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a robust precatalyst system for the efficient coupling of primary or secondary amines.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (primary or secondary, 1.2 equiv)

    • RuPhos Precatalyst (for secondary amines) or BrettPhos Precatalyst (for primary amines) (2-4 mol%)[3][12]

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF, 2.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk tube, magnetic stirrer, heating plate

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the appropriate precatalyst and this compound.

    • Add anhydrous THF via syringe.

    • Add the amine coupling partner via syringe.

    • Slowly add the LiHMDS solution to the stirred mixture.

    • Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring for 12-16 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The selective functionalization of this compound is a kinetically controlled process that is highly dependent on the rational selection of a palladium catalyst system. While the inherent reactivity difference between the C-Br and C-Cl bonds provides a thermodynamic basis for selectivity, achieving high yields and practical reaction times requires careful optimization.

Key Recommendations for Researchers:

  • Prioritize Modern Ligands: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, modern, bulky, electron-rich phosphine ligands (SPhos, RuPhos, etc.) or their corresponding precatalysts consistently outperform older systems like Pd(PPh₃)₄ in terms of reaction rates and substrate scope for challenging heteroaryl halides.

  • Match the Ligand to the Transformation: For C-N couplings, use ligands specifically developed for amination. RuPhos-based systems are generally excellent for secondary amines, while BrettPhos-based systems show superior performance for many primary amines.[12]

  • Do Not Underestimate the Base and Solvent: The choice of base and solvent can dramatically alter reaction kinetics. Strong, non-nucleophilic bases are critical for Buchwald-Hartwig aminations, while the appropriate solvent system is key for solubilizing all components in a Suzuki coupling.

  • Consider Kinetic Acceleration: For Heck reactions, microwave irradiation is a proven method to drastically reduce reaction times and should be considered to improve laboratory efficiency.[15]

By leveraging the comparative data and validated protocols in this guide, researchers can minimize the time spent on empirical optimization and move more efficiently toward the synthesis of novel, high-value compounds for drug discovery and development.

References

  • Wikipedia.
  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • MDPI. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • National Institutes of Health (NIH).
  • ARKAT USA.
  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... [Link]
  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
  • Myers Research Group. The Suzuki Reaction. [Link]
  • MDPI. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)

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A Senior Application Scientist's Guide to the Efficacy of Palladium Catalysts with 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, substituted pyridines are privileged structures in a vast array of pharmaceuticals and agrochemicals. This guide provides an in-depth comparative analysis of the efficacy of various palladium catalysts in the cross-coupling reactions of 3-Bromo-4-chloro-5-methylpyridine, a key trifunctional building block. We will delve into the mechanistic nuances of popular cross-coupling reactions, present comparative data to guide catalyst selection, and provide detailed experimental protocols.

The Strategic Importance of this compound

This compound offers multiple reactive sites for sequential and selective functionalization. The distinct electronic and steric environments of the bromo and chloro substituents allow for chemoselective palladium-catalyzed cross-coupling reactions. The bromine at the 3-position is generally more reactive towards oxidative addition to a Pd(0) center than the chlorine at the 4-position, enabling regioselective modifications. This inherent reactivity profile makes it a valuable starting material for the synthesis of complex, highly substituted pyridine derivatives.

Comparative Efficacy of Palladium Catalysts in Key Cross-Coupling Reactions

The success of a cross-coupling reaction is critically dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the ancillary ligand. Here, we compare the performance of traditional and modern palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions involving this compound and analogous substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OArylboronic acids75-92Yields reported for 5-bromo-2-methylpyridine.[2]
Pd(dppf)Cl₂dppfNa₃PO₄DioxaneHetero(aryl) boronic acids5-89Yields vary with substrate and conditions.[3][4]
XPhos Pd G3XPhosK₃PO₄DioxaneArylboronic acids>95Highly efficient for challenging substrates.[5]

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ : A workhorse catalyst, it is often effective for Suzuki couplings of aryl bromides.[6] However, its efficacy can be limited with more challenging substrates, sometimes requiring higher catalyst loadings and elevated temperatures.

  • Pd(dppf)Cl₂ : The bidentate dppf ligand offers greater stability to the catalytic species and can promote higher yields in the coupling of heteroaryl halides.[3][7]

  • XPhos Pd G3 : This third-generation Buchwald precatalyst is designed for high reactivity.[8] The bulky and electron-rich XPhos ligand facilitates the oxidative addition of the aryl halide and the reductive elimination of the product, leading to higher turnover numbers and allowing for lower catalyst loadings and milder reaction conditions.[5][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid using Pd(dppf)Cl₂

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (0.02 mmol) to the flask under a positive pressure of argon.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex R-X Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex [R'-B(OR)2]⁻ Reductive Elimination Product Formation Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[9] For chloropyridines, traditional catalysts like Pd(PPh₃)₄ are generally ineffective. Modern Buchwald catalysts with bulky, electron-rich phosphine ligands are essential for achieving high yields.[10]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventAmineYield (%)Notes
Pd(OAc)₂ / XPhosXPhosKOt-BuTolueneAnilinesGood to ExcellentEffective for a range of anilines.[11]
XPhos Pd G3XPhosNaOt-BuTolueneMorpholine94High yield for a secondary amine.
RuPhos Pd G3RuPhosLiHMDSTHFPrimary & Secondary Amines71-83RuPhos is another highly effective Buchwald ligand.[12]

Causality Behind Experimental Choices:

  • Buchwald Ligands (XPhos, RuPhos) : These ligands are crucial for the amination of less reactive aryl chlorides and bromides. Their steric bulk promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The electron-rich nature of these phosphines also facilitates the initial oxidative addition.[11][13]

  • Strong, Non-nucleophilic Bases (NaOt-Bu, KOt-Bu, LiHMDS) : These bases are required to deprotonate the amine and form the active palladium-amido complex without competing as nucleophiles.[14]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine using XPhos Pd G3

  • In a glovebox, add XPhos Pd G3 (0.02 mmol) and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add this compound (1.0 mmol) to the tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe.

  • Add morpholine (1.2 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex R-Pd(II)L-X Pd(0)L->Oxidative Addition Complex R-X Amine Coordination [R-Pd(II)L(HNR'2)-X] Oxidative Addition Complex->Amine Coordination R'2NH Palladium Amido Complex R-Pd(II)L-NR'2 Amine Coordination->Palladium Amido Complex -HX Palladium Amido Complex->Pd(0)L R-NR'2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[15] The reaction is typically catalyzed by a palladium complex in the presence of a base.[15][16]

General Conditions for Heck Reaction of Bromopyridines

CatalystLigandBaseSolventAlkeneTemperature (°C)
Pd(OAc)₂P(o-tolyl)₃Et₃NDMFStyrene80-120
Pd(PPh₃)₄PPh₃K₂CO₃DMFAcrylates100-140

Causality Behind Experimental Choices:

  • Palladium(II) Precursors (e.g., Pd(OAc)₂) : These are often used as they are more stable than Pd(0) complexes and are reduced in situ to the active Pd(0) species.[17]

  • Phosphine Ligands : As in other cross-coupling reactions, the choice of phosphine ligand is critical. For less reactive aryl bromides, more electron-donating and bulky phosphines can be beneficial.[18]

  • Base : A base, typically a tertiary amine like triethylamine or an inorganic base like potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst.[17]

Experimental Protocol: Heck Reaction of this compound with Styrene

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-X Pd(0)L2->Oxidative Addition R-X Carbopalladation R-Alkene-Pd(II)L2-X Oxidative Addition->Carbopalladation Alkene Beta-Hydride Elimination Product Formation Carbopalladation->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Substituted Alkene + HX

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[14][19]

General Conditions for Sonogashira Coupling of Bromopyridines

Catalyst SystemCo-catalystBaseSolventAlkyneTemperature
Pd(PPh₃)₄CuIEt₃NTHFTerminal AlkynesRoom Temp to 60 °C
PdCl₂(PPh₃)₂CuIEt₃NDMFTerminal AlkynesRoom Temp to 80 °C

Causality Behind Experimental Choices:

  • Palladium Catalyst : Both Pd(0) and Pd(II) precursors are effective. PdCl₂(PPh₃)₂ is a common choice due to its stability.[14]

  • Copper(I) Co-catalyst : CuI is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19]

  • Amine Base : An amine such as triethylamine serves both as a base to deprotonate the alkyne and as a solvent.[20]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • To a degassed solution of this compound (1.0 mmol) in a mixture of THF (8 mL) and triethylamine (4 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition R-Pd(II)L2-X Pd(0)L2->Oxidative Addition R-X Transmetalation R-Pd(II)L2-C≡C-R' Oxidative Addition->Transmetalation R'-C≡C-Cu Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 R-C≡C-R' CuX CuX Copper Acetylide R'-C≡C-Cu CuX->Copper Acetylide R'-C≡CH, Base Copper Acetylide->CuX Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Conclusion and Future Outlook

The choice of palladium catalyst is a critical parameter for the successful functionalization of this compound. For routine Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide satisfactory results. However, for more challenging transformations, particularly Buchwald-Hartwig aminations and couplings involving less reactive partners, the use of modern, sophisticated catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos and RuPhos is highly recommended. These advanced catalysts often lead to higher yields, lower catalyst loadings, and milder reaction conditions, ultimately improving the efficiency and sustainability of the synthetic process. As the demand for complex substituted pyridines in drug discovery and materials science continues to grow, the development of even more active and selective palladium catalysts will remain an area of intense research.

References

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. BenchChem.
  • Glorius, F., & Nolan, S. P. (Eds.). (2020).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • Wikipedia. (2024). Heck reaction. In Wikipedia. [Link]
  • García-Melchor, M., & Sure, R. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(33), 18349-18355.
  • Li, S. M., Huang, J., Chen, G. J., & Han, F. S. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo-and regioselective construction of two distinct aryl–aryl bonds.
  • ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Orfi, L., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2235-2241.
  • Gibson, S. E., & Le-Bas, M. D. (2004). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 9(8), 645-653.
  • DiVA. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
  • Wikipedia. (2024).
  • Molnár, Á. (2011). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 15(18), 3186-3211.
  • PubMed. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. [Link]
  • Wikipedia. (2024). Sonogashira coupling. In Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Biocompare. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • MDPI. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. [Link]
  • Atlanchim Pharma. (n.d.).
  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. [Link]
  • Reddit. (2024). Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation.
  • Organic Syntheses. (2024).
  • ResearchGate. (2025). Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions.
  • ResearchGate. (n.d.). Buchwald Hartwig amination (with isolated yields)
  • MDPI. (2021).
  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Johnson Matthey. (n.d.).
  • YouTube. (2015). Heck reaction. [Link]
  • ResearchGate. (2025). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst.
  • RSC Publishing. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
  • ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
  • BenchChem. (2025). A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. BenchChem.
  • Scirp.org. (2014). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-Bromo-4-chloro-5-methylpyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to achieving desired biological activity and optimizing physicochemical properties. Substituted pyridines, in particular, are a cornerstone of many blockbuster drugs and next-generation crop protection agents. The choice of a suitable building block for the synthesis of these complex molecules is a critical decision, balancing reactivity, cost, and scalability. This guide provides an in-depth cost-benefit analysis of 3-Bromo-4-chloro-5-methylpyridine, a versatile intermediate, and compares its performance with viable alternatives in key synthetic transformations.

The Strategic Value of this compound

This compound offers a unique combination of reactive handles on the pyridine core. The presence of both a bromine and a chlorine atom allows for selective functionalization through various cross-coupling reactions, leveraging the differential reactivity of the carbon-halogen bonds. The methyl group provides an additional point of diversity and can influence the molecule's overall conformation and binding interactions. This trifunctionalized scaffold is a valuable starting point for the synthesis of a wide array of more complex pyridine derivatives.[1]

Cost Analysis: A Head-to-Head Comparison

A primary consideration in any synthetic campaign, especially during process development and scale-up, is the cost of starting materials. The price of this compound can vary between suppliers, and it is crucial to consider the cost per mole for a fair comparison with alternatives.

ReagentCAS NumberSupplier (Example)Price (USD/g) (Approx.)Molar Mass ( g/mol )Price (USD/mol) (Approx.)
This compound hydrochloride1803562-20-0CymitQuimica181.00242.9343,970
3-Bromo-5-chloro-4-methylpyridine1260010-08-9AOBChem112.00206.4723,125
2,4-Dichloro-5-methylpyridine56961-78-5Apollo Scientific3.20162.02518
3-Chloro-4-iodopyridine77332-90-2Chem-Impex368.90239.4488,320

Note: Prices are based on small-scale catalog listings and are subject to change. Bulk pricing will significantly differ.

From this initial analysis, it is evident that the chloro-analogue, 2,4-dichloro-5-methylpyridine, is significantly more cost-effective on a per-mole basis compared to its bromo- and iodo-counterparts. This stark price difference is a major factor in the cost-benefit analysis.

Performance in Key Synthetic Transformations: Reactivity vs. Cost

The higher cost of bromo- and iodo-pyridines is often justified by their superior reactivity in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern organic synthesis. The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energies follow the trend C-Cl > C-Br > C-I, meaning that the C-I bond is the weakest and most reactive, followed by the C-Br bond, with the C-Cl bond being the strongest and least reactive.

This difference in reactivity has significant practical implications:

  • Reaction Conditions: Reactions with bromopyridines often proceed under milder conditions (lower temperatures, shorter reaction times) and with lower catalyst loadings compared to their chloro-analogues.

  • Catalyst Choice: While simple palladium catalysts like Pd(PPh₃)₄ may be sufficient for bromopyridines, chloropyridines often require more sophisticated and expensive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).

  • Reaction Yields: Under optimized conditions, bromopyridines generally provide higher and more consistent yields in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. For a hypothetical coupling of a halopyridine with an arylboronic acid, we can anticipate the following performance differences:

Halopyridine DerivativeExpected ReactivityTypical Catalyst SystemExpected Yield
This compound High Pd(PPh₃)₄, Pd(dppf)Cl₂Good to Excellent
3,4-Dichloro-5-methylpyridine (Alternative 1)Moderate to LowPd(OAc)₂/SPhos, Pd-PEPPSI precatalystsModerate
3-Iodo-4-chloro-5-methylpyridine (Alternative 2)Very HighPd(PPh₃)₄, often proceeds at room temperatureExcellent

The choice between the bromo-, chloro-, and iodo-derivatives will depend on a careful balance of the cost of the starting material, the cost and availability of the required catalyst system, and the desired reaction efficiency.

Decision Workflow for Reagent Selection in Suzuki-Miyaura Coupling

start Project Goal: Synthesize 3-Aryl-4-chloro-5-methylpyridine cost_priority Is minimizing upfront reagent cost the top priority? start->cost_priority reactivity_priority Are high yield and mild conditions critical? cost_priority->reactivity_priority No chloro_reagent Select 3,4-Dichloro-5-methylpyridine cost_priority->chloro_reagent Yes bromo_reagent Select this compound reactivity_priority->bromo_reagent Yes iodo_reagent Consider 3-Iodo-4-chloro-5-methylpyridine for maximum reactivity reactivity_priority->iodo_reagent For highest reactivity catalyst_consideration Factor in cost of advanced catalyst system for chloro-reagent chloro_reagent->catalyst_consideration process_optimization Optimize reaction for chosen reagent and catalyst bromo_reagent->process_optimization iodo_reagent->process_optimization catalyst_consideration->process_optimization

Caption: Decision workflow for selecting a halopyridine reagent.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[2][3] Similar to the Suzuki coupling, the reactivity of the halopyridine is a key factor.

Halopyridine DerivativeExpected ReactivityTypical Catalyst SystemExpected Yield
This compound High Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPGood to Excellent
3,4-Dichloro-5-methylpyridine (Alternative 1)Moderate to LowPd₂(dba)₃/RuPhos, specialized Buchwald precatalystsModerate
3-Iodo-4-chloro-5-methylpyridine (Alternative 2)Very HighPd₂(dba)₃/Xantphos, often with lower catalyst loadingExcellent

For the Buchwald-Hartwig amination, the use of bromopyridines often provides a more reliable and efficient route to the desired arylamines compared to chloropyridines, which may require more extensive optimization and specialized, air-sensitive catalyst systems.[4]

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl L_n(Aryl)Pd(II)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Amine [L_n(Aryl)Pd(II)(HNR'R'')]-X Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido L_n(Aryl)Pd(II)-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Aryl-NR'R'' RedElim->Product Aryl_X Aryl-X Aryl_X->OxAdd Amine HNR'R'' Amine->Amine_Coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using a bromopyridine substrate. These should serve as a starting point, and optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling

start Start: Assemble Reactants in Schlenk Flask inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 90-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.

  • Add sodium tert-butoxide and this compound.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Safety Considerations

Halopyridines and the reagents used in cross-coupling reactions should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Many of the phosphine ligands and palladium catalysts are air- and moisture-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in synthesis is a nuanced decision that depends on the specific goals of the project.

  • For early-stage drug discovery and medicinal chemistry programs , where rapid access to a diverse range of analogues is crucial and reaction reliability is paramount, the higher reactivity of This compound often justifies its higher initial cost. The milder reaction conditions and broader catalyst scope can accelerate the synthesis of target molecules and lead to a more efficient discovery process.

  • For process development and large-scale synthesis , where cost of goods is a primary driver, the significantly cheaper 3,4-dichloro-5-methylpyridine becomes a very attractive alternative. While it may require more investment in process optimization to identify a robust and efficient catalyst system, the potential for substantial cost savings on the starting material can be a decisive factor.

Ultimately, the choice of reagent is a strategic one. For projects where time and synthetic efficiency are the most valuable resources, the bromo-derivative is often the superior choice. However, for cost-driven projects with the capacity for process optimization, the corresponding chloro-derivative presents a compelling economic advantage.

References

  • AOBChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
  • MDPI.
  • Wikipedia.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Buchwald Hartwig amination (with isolated yields)
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
  • ResearchGate. A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. [Link]
  • ChemRxiv.
  • ResearchGate. Research and Development Costs of New Drugs. [Link]
  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
  • Chemistry LibreTexts.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Bromo-4-chloro-5-methylpyridine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: The proper disposal of 3-Bromo-4-chloro-5-methylpyridine is a critical operational necessity governed by its classification as a halogenated organic compound. All waste containing this substance, including contaminated materials, must be treated as hazardous waste. Under no circumstances should this chemical or its residues be released into the environment via drains or standard refuse systems. The primary disposal route is high-temperature incineration by a licensed hazardous waste management service. This guide provides the essential, step-by-step procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Core Hazard Assessment and Waste Identification

Due to its structure—a pyridine ring substituted with both bromine and chlorine—this compound is fundamentally classified as a halogenated organic compound.[1][2] Such compounds are subject to stringent disposal regulations, including land disposal restrictions, due to their potential for environmental persistence and toxicity.[1]

The hazard profile is extrapolated from its close structural isomer, 3-Bromo-5-chloro-4-methylpyridine. The Globally Harmonized System (GHS) classifications indicate that this chemical should be handled as an irritant and acutely toxic substance.[3] Any material that comes into contact with this compound, including personal protective equipment (PPE), absorbent materials, and labware, must be considered contaminated and disposed of as hazardous waste.[4][5]

Table 1: Extrapolated Hazard Identification

Hazard Class GHS Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |

Mandatory Personal Protective Equipment (PPE)

A rigorous PPE protocol is non-negotiable to prevent exposure during handling and disposal operations. The causality is clear: preventing skin, eye, and respiratory contact mitigates the primary exposure risks identified in the hazard assessment.

Table 2: Required Personal Protective Equipment

Protection Type Specific Requirements Rationale & Standards
Eye/Face Protection Tightly fitting safety goggles or a full-face shield. Protects against splashes and vapors causing serious eye irritation. Must conform to OSHA 29 CFR 1910.133 or EU EN166 standards.[6]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving is recommended. A fully-buttoned lab coat or chemical-resistant apron. Prevents skin irritation upon contact. Nitrile gloves may offer limited protection and should be changed immediately upon contamination.

| Respiratory Protection | Use only within a certified laboratory chemical fume hood. If a hood is unavailable or for large spills, a NIOSH-approved respirator with an organic vapor cartridge is required. | Mitigates the risk of respiratory tract irritation from vapors.[3][7] |

Spill Management and Decontamination Protocol

Immediate and correct response to a spill is paramount to preventing wider contamination and exposure. The procedure is designed to contain, neutralize, and collect the hazardous material safely.

Step-by-Step Spill Cleanup Methodology:
  • Evacuate and Alert : For large spills, immediately alert personnel, evacuate the immediate area, and ensure proper ventilation (from a safe distance).[6]

  • Don PPE : Before approaching the spill, don the complete PPE ensemble as detailed in Table 2.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.[5]

  • Decontamination : Clean the spill area first with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Waste Segregation : All cleaning materials, including contaminated absorbents, wipes, and disposable PPE, must be placed in the same hazardous waste container.[6]

Spill_Management_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Cleanup spill Spill Occurs alert Alert Personnel & Ensure Ventilation spill->alert ppe Don Full PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Material into Hazardous Waste Container contain->collect decon Decontaminate Area collect->decon dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decon->dispose_ppe seal Seal & Label Container dispose_ppe->seal report Report Incident seal->report

Caption: Workflow for the safe management of a this compound spill.

Waste Segregation, Collection, and Storage

Proper segregation is a foundational principle of chemical safety, preventing inadvertent and dangerous reactions in waste containers.

Procedural Guidance for Waste Collection:
  • Designated Container : All waste contaminated with this compound must be collected in a dedicated, compatible, and sealable hazardous waste container (e.g., high-density polyethylene).[5]

  • Waste Streams :

    • Solid Waste : Collect unreacted chemical, contaminated spatulas, weigh boats, and absorbent materials in the designated solid waste container.

    • Liquid Waste : Collect solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams, particularly strong oxidizers or acids.[5]

    • Contaminated PPE : All disposable PPE used while handling the compound should be collected as solid hazardous waste.

  • Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful). The date of waste generation must be included.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from heat and incompatible materials.

Final Disposal Pathway

The definitive disposal route for halogenated organic compounds is mandated by environmental regulations to ensure complete destruction and prevent environmental release.

Disposal Protocol:
  • Regulatory Framework : As a halogenated organic compound, this compound falls under EPA regulations for hazardous waste.[8] Land disposal of such wastes is heavily restricted.[1]

  • Approved Method : The required method of disposal is high-temperature incineration. Technologies such as rotary kiln incineration (operating at 820-1600°C) or liquid injection incineration are effective for the complete destruction of pyridine and its derivatives.[4]

  • Implementation : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through any other means.

Disposal_Decision_Pathway start Waste Generated (this compound) q_halogen Is it a halogenated organic compound? start->q_halogen is_hazardous Classify as Hazardous Waste q_halogen->is_hazardous  Yes ans_yes Yes ans_no No land_disposal Land Disposal Prohibited is_hazardous->land_disposal incinerate High-Temperature Incineration Required land_disposal->incinerate contact_ehs Contact EHS / Licensed Waste Contractor incinerate->contact_ehs

Caption: Decision pathway for the disposal of this compound waste.

Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact : Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[7]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

  • Sunway Pharm Ltd. (n.d.). This compound.
  • Chemsrc. (2025). 3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9.
  • AbacipharmTech. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). 3-Bromo-2-chloro-5-methylpyridine. National Center for Biotechnology Information.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • StateScape. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
  • Acros Organics. (2010). 3-BROMO-4-METHYLPYRIDINE Safety Data Sheet.
  • NOP - Network for Online-Guidance on Laboratory Safety. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-4-chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Bromo-4-chloro-5-methylpyridine demands a synthesis of innovation and uncompromising safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE). Our goal is to embed a deep, proactive safety culture into every step of the handling process, ensuring that both personnel and experimental integrity are rigorously protected.

The foundation of our safety protocol is the RAMP framework: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This guide is structured to walk you through this process, transforming safety from a mandate into an instinct.

Hazard Assessment: Recognizing and Assessing the Risks

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1261786-46-2) is not widely available, we can establish a reliable hazard profile by examining its close structural isomer, 3-Bromo-5-chloro-4-methylpyridine (CAS No. 1260010-08-9). The Globally Harmonized System (GHS) classifications for this isomer provide a solid basis for our risk assessment.[3]

Table 1: GHS Hazard Profile for this compound (Inferred)

Hazard Class GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral H302 Warning Harmful if swallowed[3]
Skin Corrosion/Irritation H315 Warning Causes skin irritation[3]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation[3]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation[3] |

Causality Insight: The hazards identified—oral toxicity, skin and eye irritation, and respiratory tract irritation—are characteristic of halogenated pyridine compounds. The electrophilic nature of the pyridine ring, combined with the reactivity of the bromo and chloro substituents, drives its potential to interact with and disrupt biological tissues upon contact.

Minimizing Risk: A Multi-Layered PPE Strategy

Based on the hazard assessment, a multi-layered PPE approach is mandatory to prevent exposure through dermal, ocular, and respiratory routes. Simply wearing PPE is insufficient; understanding why each component is selected is critical for its correct use.

Table 2: Required Personal Protective Equipment

Protection Type Required PPE Standard/Specification Hazard Mitigated
Body Protection Flame-Resistant (FR) Lab Coat Must be fully buttoned with sleeves covering the wrists. H315: Prevents incidental skin contact and protects street clothes from contamination.
Hand Protection Nitrile Gloves Minimum 4 mil thickness. Check manufacturer's compatibility chart.[4] H315: Protects against skin irritation and absorption. Nitrile offers good resistance to a range of organic solvents and irritants.[5][6]
Eye & Face Protection Chemical Splash Goggles Must meet ANSI Z87.1 standard. H319: Protects against splashes that can cause serious eye irritation.
Face Shield (Conditional) To be worn over goggles. H319: Required when handling larger volumes (>1L) or when there is a significant splash risk.

| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a certified chemical fume hood. | H335: Protects against inhalation of vapors or aerosols that may cause respiratory irritation. |

Operational Plan: Step-by-Step Protocols

Adherence to a strict, repeatable workflow is essential for minimizing exposure. The following protocols integrate PPE use into the entire handling lifecycle of this compound.

Workflow for Safe Handling of this compound

G prep 1. Pre-Handling - Verify fume hood certification. - Locate emergency equipment. - Assemble all necessary materials. don 2. Donning PPE - Don lab coat. - Don nitrile gloves. - Don chemical splash goggles. prep->don Proceed to Gowning handle 3. Chemical Handling - Work within fume hood sash. - Handle with care to avoid splashes. - Keep container sealed when not in use. don->handle Enter Work Area doff 4. Doffing PPE (Contamination Control) - Remove gloves (inside-out). - Remove lab coat. - Remove goggles. handle->doff Exit Work Area dispose 5. Waste Disposal - Segregate halogenated waste. - Dispose of contaminated gloves. - Wash hands thoroughly. doff->dispose Final Steps

Caption: A procedural diagram illustrating the five key stages for safely handling this compound.

Protocol 1: PPE Donning Procedure

  • Inspect All PPE: Before use, visually inspect all equipment for signs of damage, such as cracks in goggles or tears in gloves.

  • Don Body Protection: Put on your flame-resistant lab coat and ensure it is fully buttoned.

  • Hand Protection: Wash and dry hands thoroughly. Select the correct size of nitrile gloves and inspect for pinholes by filling them with air. Don the gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye Protection: Put on your chemical splash goggles, adjusting the strap for a snug fit. If a face shield is required, place it over the goggles.

Protocol 2: Safe Handling and Use

  • Engineering Controls: All manipulations of this compound must be performed inside a properly functioning and certified chemical fume hood.[5] This is the primary method for minimizing respiratory exposure.

  • Work Practice: Keep the container of the chemical sealed when not in immediate use. When transferring, use tools and techniques that minimize the generation of aerosols or splashes.

  • Contamination Awareness: Never touch your face, personal electronic devices, or door handles with gloved hands. If you must leave the immediate work area, remove your gloves.

Protocol 3: PPE Doffing for Contamination Avoidance

The order of removal is critical to prevent transferring contaminants from the PPE to your skin.

  • Gloves: This is the most likely contaminated item. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your street clothes.

  • Goggles/Face Shield: Remove eye and face protection last, as your hands are now clean.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]

Emergency Preparedness

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Spills: Evacuate the immediate area. Alert colleagues and your supervisor. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a designated, labeled hazardous waste container.

Disposal Plan

Proper disposal is the final, critical step of the safety workflow.

  • Chemical Waste: All waste containing this compound must be disposed of as halogenated organic waste.[4] Do not pour it down the drain.[4] Collect it in a clearly labeled, compatible waste container.

  • Contaminated PPE: Used gloves, absorbent pads from spills, and other contaminated disposable materials must be placed in a sealed bag and disposed of as hazardous solid waste.

  • Containers: Empty containers must be handled like the product itself until properly decontaminated.

By integrating this comprehensive PPE and handling strategy, you build a system of safety that is both robust and self-validating, ensuring that your valuable research is conducted with the highest standards of care and responsibility.

References

  • American Chemical Society. (n.d.). Safety.
  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices.
  • American Chemical Society. (2012). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society Committee on Chemical Safety. (2016). Guidelines for Chemical Laboratory Safety in Secondary Schools.
  • PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • University of Washington Environmental Health & Safety. (n.d.). Halogenated Solvents.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.